molecular formula C12H14N2O2S B1392284 N-(2,4-dimethoxybenzyl)thiazol-2-amine CAS No. 853994-53-3

N-(2,4-dimethoxybenzyl)thiazol-2-amine

Cat. No.: B1392284
CAS No.: 853994-53-3
M. Wt: 250.32 g/mol
InChI Key: XLLWLGOTZJZAHB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3) is an organic compound with the molecular formula C₁₂H₁₄N₂O₂S and a molecular weight of 250.32 g/mol . This reagent features a thiazole ring linked by an amino group to a 2,4-dimethoxybenzyl unit. Its structure is a key scaffold in medicinal chemistry, particularly as a building block for the synthesis of more complex molecules with potential biological activity. The 2-aminothiazole core is a privileged structure in anticancer drug discovery . Compounds based on this scaffold have been extensively researched for their ability to inhibit cancer cell proliferation and are found in some clinically used drugs . Specifically, structural analogs of this compound, which incorporate three aromatic rings, have been designed and synthesized as tubulin inhibitors that bind to the colchicine site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in human cancer cell lines . This suggests potential research applications for this compound in the development of novel anti-mitotic and anticancer agents. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLWLGOTZJZAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2,4-dimethoxybenzyl)thiazol-2-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous pharmaceuticals, and its functionalization allows for the exploration of vast chemical space. This document outlines a robust and high-yielding synthesis protocol via reductive amination, chosen for its superior control and efficiency over classical alkylation methods.[1] Furthermore, it establishes a complete analytical workflow for the unambiguous structural confirmation and purity assessment of the target molecule, employing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and well-validated approach to accessing this valuable molecular scaffold.

Introduction and Rationale

The thiazole ring system, particularly the 2-aminothiazole motif, is a cornerstone in modern drug discovery. Its rigid, planar structure and capacity for hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[2][3] When coupled with the 2,4-dimethoxybenzyl group—a common substituent in bioactive molecules known to influence metabolic stability and receptor binding—the resulting compound, this compound, becomes a versatile intermediate for library synthesis and a potential lead compound in its own right.[4]

The primary challenge in synthesizing such secondary amines is often the lack of selectivity in traditional N-alkylation reactions, which can lead to difficult-to-separate mixtures of mono- and di-alkylated products.[1] To circumvent this, this guide employs reductive amination, a powerful and highly selective two-step, one-pot process that proceeds through a stable imine intermediate.[5] This approach ensures a clean, high-yielding conversion to the desired secondary amine, making it the method of choice for this transformation.

Synthesis via Reductive Amination

Principle and Mechanism

Reductive amination is a cornerstone of amine synthesis, offering precise control over the degree of alkylation. The reaction proceeds in two distinct stages within a single pot:

  • Imine Formation: The nucleophilic nitrogen of 2-aminothiazole attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. This is typically catalyzed by mild acid and results in the formation of a hemiaminal intermediate, which then dehydrates to form a stable Schiff base (imine).

  • Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This hydride reagent selectively reduces the C=N double bond of the imine to the corresponding C-N single bond, yielding the target secondary amine.[1] The choice of a mild reductant is critical, as it must reduce the imine in the presence of the unreacted aldehyde starting material.

This method's elegance lies in its chemoselectivity, which effectively prevents the over-alkylation that plagues direct alkylation with benzyl halides.[1]

Reaction Scheme

Below is the synthetic pathway for the formation of this compound.

G start Start reagents Combine 2-aminothiazole, 2,4-dimethoxybenzaldehyde, and methanol in flask start->reagents imine Add catalytic acetic acid. Stir 1h at RT for imine formation. reagents->imine reduction Cool to 0°C. Add NaBH₄ portion-wise. imine->reduction stir Stir 3-4h at RT. Monitor by TLC. reduction->stir quench Quench with H₂O. Reduce solvent volume. stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine. Dry over Na₂SO₄. extract->wash_dry purify Concentrate and purify (Recrystallization) wash_dry->purify characterize Characterize pure product (NMR, MS, IR, m.p.) purify->characterize end End characterize->end

References

A Technical Guide to the Physicochemical Properties of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2,4-dimethoxybenzyl)thiazol-2-amine, a heterocyclic compound of interest within medicinal chemistry and drug discovery. The thiazole moiety is a well-established scaffold in numerous therapeutic agents, making a thorough understanding of its derivatives essential for rational drug design.[1][2] This document delineates the compound's structural attributes, predicted physicochemical parameters, and provides detailed, field-proven experimental protocols for their empirical validation. The significance of each property—from lipophilicity and solubility to ionization state—is discussed in the context of its impact on a molecule's pharmacokinetic and pharmacodynamic profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction and Compound Identity

This compound (CAS No. 853994-53-3) belongs to the 2-aminothiazole class of compounds. This structural class is of significant interest due to its prevalence in FDA-approved drugs and its role as a "privileged" scaffold in medicinal chemistry. The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[3][4][5] An early and accurate assessment of these properties can significantly de-risk a drug discovery program, enabling informed decisions and optimization of lead compounds.

This guide moves beyond a simple data sheet, offering a practical framework for both understanding and experimentally determining the key physicochemical characteristics of the title compound.

Table 1: Core Compound Identifiers

Identifier Value Source
CAS Number 853994-53-3 [6][7][8]
Molecular Formula C₁₂H₁₄N₂O₂S [6][9][10]
Molecular Weight 250.32 g/mol [6]
Canonical SMILES COC1=CC(=C(C=C1)CNC2=NC=CS2)OC [6][9]

| InChIKey | XLLWLGOTZJZAHB-UHFFFAOYSA-N |[6][9] |

Synthesis and Spectroscopic Characterization

An unambiguous understanding of a compound's properties begins with its verifiable synthesis and structural confirmation.

Proposed Synthetic Pathway

The title compound can be readily synthesized via a standard nucleophilic substitution reaction. The secondary amine of 2-aminothiazole acts as the nucleophile, displacing a halide from 2,4-dimethoxybenzyl halide (e.g., chloride or bromide). The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

G cluster_reactants Reactants cluster_conditions Conditions R1 2-Aminothiazole P1 This compound R1->P1 + R2 2,4-Dimethoxybenzyl Chloride R2->P1 C1 Solvent: Acetonitrile (ACN) Base: Diisopropylethylamine (DIPEA) C1->P1 C2 Temperature: 80 °C Time: 12-18 h C2->P1 ByP DIPEA·HCl (Salt byproduct) P1->ByP + (Removed during workup) G start Start prep Prepare Pre-saturated n-Octanol and PBS (pH 7.4) start->prep add_cmpd Add Compound Stock to Octanol/PBS Mixture prep->add_cmpd equilibrate Equilibrate via Shaking (e.g., 2h at 25°C) add_cmpd->equilibrate separate Separate Phases via Centrifugation equilibrate->separate quantify Quantify Compound in Each Phase (HPLC-UV) separate->quantify calculate Calculate LogD = log(C_oct / C_aq) quantify->calculate end End calculate->end

Caption: Workflow for experimental LogD determination via the shake-flask method.

Aqueous Solubility
  • Significance: A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is the most definitive measure.

  • Experimental Protocol: Thermodynamic Shake-Flask Solubility

    • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The excess solid ensures that a saturated solution is formed.

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure thermodynamic equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

    • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

    • Result: The measured concentration is the thermodynamic solubility.

    Senior Application Scientist's Note: The key to this protocol's trustworthiness is ensuring equilibrium. A time-course experiment (measuring concentration at 24, 36, and 48 hours) can validate that the solubility value has plateaued. Visual confirmation of remaining solid before filtration is a mandatory quality control step.

Acid-Base Dissociation Constant (pKa)
  • Significance: The pKa dictates the ionization state of a molecule at a given pH. [3]For this compound, the nitrogen atoms (one on the thiazole ring, one in the benzylamine linker) are potential basic centers. The ionization state profoundly affects solubility, permeability, and the ability to form ionic interactions with a biological target. [11][12]* Predicted Value: Experimental pKa data is not available. Based on the structure, the exocyclic amine is expected to be the primary basic center, with a pKa likely in the range of 4-6, similar to other 2-aminothiazoles. [13]* Experimental Protocol: Potentiometric Titration

    • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 1-5 mM).

    • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25 °C). Use a calibrated pH electrode and an automated titrator.

    • Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). The titrator adds small, precise volumes of acid and records the corresponding pH value after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound has been protonated. Specialized software is used to calculate the pKa from the derivative of the titration curve.

G start Start dissolve Dissolve Known Mass of Compound in Co-Solvent/Water start->dissolve setup Place in Jacketed Beaker with Calibrated pH Probe dissolve->setup titrate Titrate with Standardized Acid (HCl) Recording pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Identify Inflection Point (e.g., using 1st Derivative) plot->analyze pka pKa = pH at 50% Neutralization analyze->pka end End pka->end

Caption: Workflow for experimental pKa determination via potentiometric titration.

Molecular Size and Shape Descriptors
  • Significance: While not experimentally determined in a wet lab in the same way as other properties, computational descriptors of size and polarity are crucial for predicting drug-likeness and membrane transport.

  • Calculated Values:

    • Topological Polar Surface Area (TPSA): 71.6 Ų . [6]TPSA is the sum of surfaces of polar atoms in a molecule. It is an excellent predictor of passive intestinal absorption and blood-brain barrier penetration. A value below 140 Ų is generally considered favorable for oral bioavailability.

    • Rotatable Bond Count: 5 . [6]This count reflects molecular flexibility. A high number of rotatable bonds (>10) can be detrimental to oral bioavailability due to the entropic penalty of "freezing" the molecule into a specific conformation for receptor binding or membrane passage.

Summary and Conclusion

The physicochemical profile of this compound, based on both computational predictions and established experimental methodologies, positions it as a tractable starting point for further investigation.

Table 2: Summary of Physicochemical Properties

Parameter Predicted/Calculated Value Significance Recommended Experimental Method
Molecular Weight 250.32 g/mol Drug-likeness (Lipinski's Rule) Mass Spectrometry
LogP (Lipophilicity) 2.7 (XLogP3-AA) Permeability, Metabolism, PPB Shake-Flask (n-Octanol/Water)
LogD at pH 7.4 Dependent on pKa Physiological Lipophilicity Shake-Flask (n-Octanol/PBS)
Aqueous Solubility Data not available Absorption, Formulation Thermodynamic Shake-Flask
pKa (Basicity) Data not available Ionization, Solubility, Target Binding Potentiometric Titration
TPSA 71.6 Ų Permeability, CNS Penetration Computational
H-Bond Donors 1 Target Interaction, Permeability Computational
H-Bond Acceptors 5 Target Interaction, Solubility Computational

| Rotatable Bonds | 5 | Conformational Flexibility, Bioavailability | Computational |

References

  • National Center for Biotechnology Information. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central.
  • Bădărău, E. T., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4998. Retrieved from [Link]

  • ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
  • Guidechem. (n.d.). This compound 853994-53-3 wiki.
  • IOP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. IOP Conference Series: Materials Science and Engineering, 1224(1), 012017.
  • Page, C. S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(3), 219–226.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. (2023). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175523.
  • American Chemical Society. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound (CAS 853994-53-3).
  • Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Drug Discovery and Development.
  • PubChemLite. (n.d.). This compound (C12H14N2O2S).
  • Pion Inc. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds [Video]. YouTube.
  • SciSupplies. (n.d.). This compound, 95.0%, 250mg.
  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem. Retrieved from [Link]

Sources

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,4-dimethoxybenzyl)thiazol-2-amine is a synthetic small molecule with a structure suggestive of potential biological activity, leveraging the known pharmacophoric features of the thiazole ring.[1][2] However, its specific mechanism of action (MoA) remains largely uncharacterized in publicly accessible literature. This technical guide provides a comprehensive, multi-phase framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of this and other novel chemical entities. The proposed workflow integrates phenotypic screening, advanced computational prediction, target identification and validation, and downstream signaling pathway analysis. Each phase is detailed with field-proven insights, causality-driven experimental choices, and step-by-step protocols for key assays. This document serves as a roadmap to progress from an initial phenotypic observation to a well-validated molecular mechanism, a critical process in modern drug discovery and chemical biology.[3][4]

Introduction

The quest to understand the precise molecular interactions that underpin the therapeutic or toxic effects of a novel compound is a cornerstone of drug discovery.[3] this compound, with its thiazol-2-amine core, belongs to a class of compounds known for a wide spectrum of biological activities.[1][5] The dimethoxybenzyl moiety further adds to its potential for specific molecular interactions. While its synthesis is documented, a deep understanding of how it functions at a cellular and molecular level is absent.[6][7][8]

This guide outlines a logical and efficient research cascade designed to deconstruct the MoA of this compound. The strategy is built on the principle of moving from broad, unbiased observations to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor at each step. We will detail a four-phase approach:

  • Phase 1: Phenotypic Discovery and Target Hypothesis Generation

  • Phase 2: Direct Target Identification and Validation

  • Phase 3: Signaling Pathway Elucidation

  • Phase 4: Functional Characterization and In Vivo Translation

By following this framework, researchers can build a robust data package that not only identifies the primary molecular target(s) but also explains the downstream consequences of the compound-target interaction, ultimately leading to a well-supported therapeutic hypothesis.

Phase 1: Phenotypic Discovery and Target Hypothesis Generation

The initial step in understanding a novel compound's MoA is to identify a consistent and measurable effect in a relevant biological system. This is achieved without a priori knowledge of the specific molecular target.[9][10]

High-Content Phenotypic Screening

The objective is to uncover a quantifiable cellular phenotype induced by this compound. High-content screening (HCS) is the preferred method as it allows for the simultaneous measurement of multiple cellular parameters.[9]

Rationale: Unlike single-endpoint assays (e.g., overall cell viability), HCS provides a detailed "fingerprint" of the compound's effect, capturing changes in cell morphology, organelle health, protein localization, and cell cycle status. This rich dataset provides crucial early clues about the potential MoA.[11] For example, observing mitochondrial fragmentation would point towards pathways involved in apoptosis or cellular metabolism, whereas nuclear condensation might suggest an effect on DNA replication or repair.

  • Cell Line Selection: Choose a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to identify tissue-specific effects.

  • Plate Seeding: Seed cells in 96- or 384-well, optically clear-bottom plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Staining: After incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A typical combination includes:

    • Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

    • MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial membrane potential.

    • Phalloidin-AF488: To stain F-actin and assess cell shape and cytoskeletal integrity.

    • YOYO-1 Iodide: To identify cells with compromised plasma membrane integrity (dead cells).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify multiple parameters per cell.

Table 1: Key Parameters for High-Content Phenotypic Analysis

ParameterBiological ReadoutPotential MoA Implication
Nuclear Area & Intensity Cell Cycle Arrest, ApoptosisDNA Damage, Mitotic Spindle Disruption
Mitochondrial Mass & Potential Mitochondrial Health, ApoptosisOxidative Stress, Metabolic Inhibition
Cell Spreading Area Cytoskeletal Integrity, AdhesionRho/Rac Pathway, Integrin Signaling
Membrane Permeability Cell Viability, NecrosisCytotoxicity, Ion Channel Disruption
In Silico Target Prediction

Simultaneously with phenotypic screening, computational methods can be employed to generate a preliminary list of potential protein targets based on the chemical structure of this compound.[12]

Rationale: In silico approaches are cost-effective and rapid methods to prioritize experimental efforts.[13] They leverage vast databases of known compound-target interactions and protein structures.[14] The principle of chemical similarity posits that molecules with similar structures are likely to bind to similar targets.[15]

  • Ligand-Based Methods:

    • Chemical Similarity Searching: Use the 2D structure of the compound as a query against databases like ChEMBL and PubChem to find known compounds with high structural similarity. The targets of these similar compounds become potential targets for this compound.

    • Pharmacophore Modeling: Generate a 3D pharmacophore model from the compound's structure, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). Screen this model against a database of protein structures to identify proteins with binding pockets that can accommodate this pharmacophore.

  • Structure-Based Methods (Panel Docking):

    • If a high-quality 3D structure of the compound can be generated, perform molecular docking against a panel of known protein structures, particularly those implicated in disease areas suggested by the phenotypic screen.[13] This involves computationally placing the compound into the binding site of each protein and calculating a score based on the predicted binding affinity.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Experimental Path cluster_2 Computational Path COMPOUND N-(2,4-dimethoxybenzyl) thiazol-2-amine PHENOTYPIC High-Content Phenotypic Screening COMPOUND->PHENOTYPIC INSILICO In Silico Target Prediction COMPOUND->INSILICO PHENO_RESULT Identified Phenotype (e.g., Apoptosis) PHENOTYPIC->PHENO_RESULT HYPOTHESIS Convergent Target Hypothesis PHENO_RESULT->HYPOTHESIS PREDICTED_TARGETS List of Potential Protein Targets INSILICO->PREDICTED_TARGETS PREDICTED_TARGETS->HYPOTHESIS

Caption: Phase 1 Workflow: Integrating experimental and computational approaches.

Phase 2: Direct Target Identification and Validation

With a list of hypothesized targets, the next phase focuses on experimentally confirming a direct physical interaction between the compound and its putative target protein(s).

Affinity Chromatography-Mass Spectrometry

This is a classical and powerful biochemical method for target identification.[16] It uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[17][18]

Rationale: This approach provides direct physical evidence of a binding interaction. By identifying the proteins that specifically bind to the compound, we can move from a list of hundreds of potential candidates to a handful of high-confidence hits.[19]

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an alkyne or an amine) suitable for immobilization. It is critical to verify that this modified probe retains the biological activity observed in the phenotypic screen.

  • Immobilization: Covalently attach the probe to activated sepharose beads (e.g., NHS-activated or epoxy-activated).

  • Lysate Preparation: Prepare a native protein lysate from the cell line that showed the most robust phenotype in Phase 1.

  • Affinity Pulldown:

    • Incubate the lysate with the compound-immobilized beads.

    • As a crucial negative control, perform a parallel incubation with beads that have been blocked or coupled to a structurally similar but biologically inactive molecule.

    • Wash the beads extensively with a series of buffers to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Identification by Mass Spectrometry:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and identify the resulting peptides by LC-MS/MS.

    • Proteins that are significantly enriched in the active compound pulldown compared to the negative control are considered high-confidence target candidates.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms target engagement in the native cellular environment.[20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[21][22]

Rationale: While affinity chromatography proves binding in a lysate, CETSA demonstrates that the compound can enter the cell and engage its target in the crowded and complex intracellular milieu.[23] This is a critical validation step.[24]

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Immunoblotting: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature by Western blotting, using a highly specific antibody.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle-treated samples.

cluster_0 Phase 2: Target Validation Workflow cluster_1 Biochemical Validation cluster_2 Cellular Validation INPUT Hypothesized Target from Phase 1 AFFINITY Affinity Chromatography- Mass Spectrometry INPUT->AFFINITY AFFINITY_OUT Physical Binders Identified AFFINITY->AFFINITY_OUT CETSA Cellular Thermal Shift Assay (CETSA) AFFINITY_OUT->CETSA CETSA_OUT In-Cell Target Engagement Confirmed CETSA->CETSA_OUT VALIDATED Validated Molecular Target CETSA_OUT->VALIDATED

Caption: Phase 2 Workflow: From hypothesis to a validated molecular target.

Phase 3: Signaling Pathway Elucidation

Once a direct target is validated, the focus shifts to understanding the downstream consequences of its modulation. The goal is to connect the compound-target interaction to the broader cellular response observed in the initial phenotypic screen.

Global Phosphoproteomics

Reversible protein phosphorylation is a key mechanism for regulating cellular signal transduction.[25] A global, unbiased analysis of phosphorylation changes provides a snapshot of the signaling pathways that are activated or inhibited by the compound.[26][27]

Rationale: This 'omics approach avoids the bias of investigating only known pathways associated with the target. It can reveal novel signaling connections and off-target effects, providing a systems-level view of the compound's MoA.[28]

  • SILAC Labeling: Culture cells in "light" (normal isotopes), "medium" (e.g., +4 Da Lys, +6 Da Arg), or "heavy" (e.g., +8 Da Lys, +10 Da Arg) media for several passages to achieve full incorporation of the stable isotope-labeled amino acids.

  • Treatment: Treat "heavy" labeled cells with this compound and "light" labeled cells with vehicle. The "medium" labeled cells can be used for a different condition or as a reference.

  • Lysis and Protein Digestion: Combine equal amounts of protein from the light and heavy populations, and digest into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis: The mass spectrometer can distinguish between the light and heavy peptides. Quantify the relative abundance of each phosphopeptide in the compound-treated vs. vehicle-treated state. A ratio significantly different from 1 indicates a change in phosphorylation.

  • Pathway Analysis: Input the list of significantly regulated phosphoproteins into pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify enriched signaling pathways.

Table 2: Sample Output from Phosphoproteomic Analysis

PhosphoproteinPhosphositeFold Change (Compound/Vehicle)Associated Pathway
AKT1 S473-3.2PI3K/AKT Signaling
ERK2 (MAPK1) T185/Y187+4.5MAPK Signaling
BAD S112-2.8Apoptosis
GSK3B S9-3.5PI3K/AKT Signaling
Validation with Targeted Assays

The results from the global 'omics screen must be validated using orthogonal, hypothesis-driven methods.

Rationale: Validation confirms the key findings of the high-throughput screen and provides more quantitative and robust data on the most critical pathway nodes.

  • Western Blotting: Use phospho-specific antibodies to confirm the changes in phosphorylation of key proteins like AKT, ERK, and their substrates, as identified by mass spectrometry.[29]

  • Kinase Activity Assays: If the validated target is a kinase, perform in vitro kinase assays using the purified enzyme and a known substrate to determine the compound's IC50 value.[29]

  • Reporter Gene Assays: To measure the activity of transcription factors downstream of the affected signaling pathways (e.g., a serum response element (SRE)-luciferase reporter for the MAPK pathway or a FOXO-luciferase reporter for the PI3K/AKT pathway).

cluster_0 Phase 3: Signaling Pathway Analysis INPUT Validated Target (e.g., Kinase X) COMPOUND Compound Treatment INPUT->COMPOUND PHOSPHO Global Phosphoproteomics (LC-MS/MS) COMPOUND->PHOSPHO PHOSPHO_OUT Map of Regulated Phosphorylation Events PHOSPHO->PHOSPHO_OUT PATHWAY_ID Bioinformatic Pathway Analysis PHOSPHO_OUT->PATHWAY_ID HYPO_PATHWAY Hypothesized Pathway (e.g., PI3K/AKT) PATHWAY_ID->HYPO_PATHWAY VALIDATION Targeted Validation (Western Blot, Reporter Assays) HYPO_PATHWAY->VALIDATION CONFIRMED_PATHWAY Confirmed Signaling Mechanism VALIDATION->CONFIRMED_PATHWAY

Caption: Phase 3 Workflow: Connecting the target to cellular signaling networks.

Phase 4: Functional Characterization and In Vivo Translation

This final phase aims to link the identified molecular mechanism (target + pathway) back to the initial cellular phenotype and to begin assessing its relevance in a more complex biological system.

Mechanism-Based Functional Assays

Design cellular assays that directly test the functional consequences of the confirmed pathway modulation.

Rationale: These experiments provide the causal link between the molecular mechanism and the cellular outcome. For example, if the compound inhibits the PI3K/AKT pathway and induces apoptosis, these assays will confirm that the pro-apoptotic effect is dependent on PI3K/AKT inhibition.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to see if the compound induces arrest at a specific phase of the cell cycle (e.g., G1 arrest, consistent with PI3K/AKT inhibition).

  • Apoptosis Assays: Quantify apoptosis using Annexin V/PI staining by flow cytometry or by measuring caspase-3/7 activity.

  • Genetic Rescue/Phenocopy:

    • Rescue: Overexpress a constitutively active form of a downstream effector (e.g., active AKT) to see if it can rescue the cells from the compound's effects.

    • Phenocopy: Use siRNA or CRISPR to knock down the identified target protein and see if it reproduces the phenotype observed with compound treatment.

In Vivo Model Assessment

The ultimate test of a therapeutic hypothesis is in a living organism.

Rationale: In vivo models provide essential information on the compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety that cannot be obtained from in vitro experiments.

  • Pharmacokinetic (PK) Studies: Administer the compound to mice to determine its absorption, distribution, metabolism, and excretion (ADME) properties. This establishes an appropriate dosing regimen.

  • Target Engagement Biomarkers: Develop a PD biomarker based on the MoA. For instance, if the compound inhibits AKT phosphorylation, measure the levels of phospho-AKT in tumor tissue or surrogate tissues after dosing.

  • Xenograft Efficacy Models: If the compound showed anti-proliferative effects in cancer cell lines, implant those cells into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth over time.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but systematic process. The multi-phase strategy outlined in this guide provides a robust framework for progressing from an initial, unbiased phenotypic observation to a deeply validated molecular mechanism. By integrating modern techniques such as high-content imaging, computational chemistry, affinity proteomics, CETSA, and quantitative phosphoproteomics, researchers can build a compelling and comprehensive data package. This rigorous, evidence-based approach is fundamental to advancing novel chemical entities through the drug discovery pipeline and unlocking their full therapeutic potential.

References

  • Bensimon, A., Heck, A. J., & Aebersold, R. (2012). Mass spectrometry-based proteomics and signal transduction. Annual review of biochemistry, 81, 379-405.
  • Cheng, T., Li, Q., Zhou, Z., Wang, Y., & Bryant, S. H. (2012). Structure-based virtual screening for drug discovery: a problem-centric review. The AAPS journal, 14(1), 133-141.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews Drug discovery, 16(8), 531-543.
  • Rognan, D. (2017). In silico target prediction for small molecules. Methods in Molecular Biology, 1521, 273-309.
  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature reviews Drug discovery, 10(7), 507-519.
  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature reviews Drug discovery, 6(11), 891-903.
  • Vincent, F., Loria, P., Pregel, M., Stanton, R., Kitching, L., Nocka, K., ... & Litchfield, J. (2015). Developing a screening-based approach to phenotypic drug discovery. Science translational medicine, 7(293), 293ps15-293ps15.
  • Zanella, F., Lorens, J. B., & Link, W. (2010). High content screening: seeing is believing. Trends in biotechnology, 28(5), 237-245.

Sources

The Emergence of N-(2,4-dimethoxybenzyl)thiazol-2-amine Derivatives as Potent Biological Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities of N-(2,4-dimethoxybenzyl)thiazol-2-amine derivatives, a promising class of compounds in modern drug discovery. We will delve into their synthesis, established anticancer properties, potential as antimicrobial agents, and the detailed experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique chemical scaffold.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] Notably, the 2-aminothiazole core is a recurring motif in numerous bioactive molecules, underscoring its importance as a pharmacophore.[6][7] The N-substitution on the 2-amino group provides a critical vector for modifying the compound's physicochemical properties and target specificity.

Anticancer Activity: Targeting Microtubule Dynamics

Recent research has identified a specific N,4-diaryl-1,3-thiazol-2-amine, namely N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , as a potent anticancer agent.[2] This derivative has been shown to be a highly effective inhibitor of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly and disassembly are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exerts its anticancer effect by binding to the colchicine-binding site on β-tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2] The 2,4-dimethoxy substitution on the N-phenyl ring has been identified as a key contributor to the enhanced antiproliferative activity of this compound.[2]

cluster_0 Cellular Effects Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Derivative N-(2,4-dimethoxybenzyl) thiazol-2-amine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Prevents Polymerization Microtubule_Disruption->Cell_Cycle_Arrest

Caption: Mechanism of anticancer action.

Quantitative Analysis of Anticancer Activity

The potency of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its significant cytotoxic effects.

Cell LineCancer TypeIC50 (µM)
SGC-7901Human gastric carcinoma0.36
MGC-803Human gastric carcinoma0.86
BGC-823Human gastric carcinoma0.54
Data sourced from Sun et al.[2]

Potential Antimicrobial Activity

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of 2-aminothiazoles is well-documented for its antimicrobial activity.[3][4][5][6][7] These compounds have shown efficacy against a range of bacterial and fungal pathogens.

The mechanism of antimicrobial action for thiazole derivatives can be varied, but often involves the inhibition of essential enzymes, such as DNA gyrase, or the disruption of cell wall synthesis. The structural features of this compound derivatives, including the lipophilic benzyl group and the hydrogen-bonding capabilities of the thiazole and amine moieties, suggest a potential for interaction with microbial targets. Further investigation into the antimicrobial properties of this specific class of derivatives is a promising avenue for future research.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-aryl-thiazol-2-amines

A common and effective method for the synthesis of the N-aryl-thiazol-2-amine scaffold is the Hantzsch thiazole synthesis.[2] This involves the condensation of an α-haloketone with a thiourea derivative.

alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiourea N-arylthiourea thiourea->condensation product N-aryl-thiazol-2-amine condensation->product

Caption: Hantzsch thiazole synthesis workflow.

Step-by-Step Protocol:

  • Preparation of N-arylthiourea:

    • Dissolve the corresponding aromatic amine (e.g., 2,4-dimethoxybenzylamine) in a suitable solvent such as ethanol.

    • Add an equimolar amount of benzoyl isothiocyanate and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, add an aqueous solution of sodium hydroxide and reflux for 1 hour.

    • Cool the reaction mixture and acidify with hydrochloric acid.

    • Collect the precipitated N-arylthiourea by filtration, wash with water, and dry.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the N-arylthiourea (1 equivalent) and the appropriate α-haloketone (e.g., 2-bromo-4'-methoxyacetophenone) (1 equivalent) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay
  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at 37°C to induce tubulin polymerization.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • An inhibition of the increase in absorbance indicates an inhibitory effect on tubulin polymerization.

Cell Cycle Analysis
  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The potent anticancer activity demonstrated by specific derivatives warrants further preclinical and in vivo studies to evaluate their efficacy and safety profiles. Structure-activity relationship (SAR) studies can further optimize the scaffold to enhance potency and selectivity.

Furthermore, a systematic investigation into the antimicrobial properties of this class of compounds is highly encouraged. The broad-spectrum potential of the 2-aminothiazole core suggests that novel antibacterial and antifungal agents may be discovered within this chemical space. The combination of potent anticancer and potential antimicrobial activities could lead to the development of dual-action agents, a highly desirable attribute in the treatment of immunocompromised patients.

References

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175784. [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Molecular Structure, 1275, 134657. [Link]

  • Singh, N., & Singh, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis and antimicrobial activity of new 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 52(4), 1147-1153. [Link]

  • Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Sun, M., Xu, Q., Xu, J., et al. (2017). Publication: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. DASH (Harvard). [Link]

  • El-Abd, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33338–33353. [Link]

  • HCT-116 cell cycle analysis protocol. (2022). Nature Protocols. [Link]

  • Tubulin Polymerization Assay Protocol. (2016). Nature Protocols. [Link]

  • Molecular Docking of Colchicine Binding Site Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(30), 5029-5060. [Link]

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An In-Depth Technical Guide to the Identification of Potential Biological Targets for N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the direct biological targets of a bioactive compound is the critical first step in validating its therapeutic potential and understanding potential toxicities. This guide provides a comprehensive, multi-pronged strategy for the target identification of N-(2,4-dimethoxybenzyl)thiazol-2-amine, a novel compound with a structure suggestive of potential bioactivity. We present a logical workflow that begins with robust in silico predictive methods to generate initial hypotheses, followed by rigorous experimental validation using state-of-the-art biochemical and cell-based approaches. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for each stage of the target deconvolution process.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, enabling the identification of compounds that elicit a desired biological response in a cellular or organismal context.[1] However, the success of this approach hinges on a significant subsequent challenge: identifying the specific molecular target(s) responsible for the observed phenotype.[1][2] This process, known as target deconvolution or target fishing, transforms a "hit" compound from a black box into a tool for understanding biology and a lead for therapeutic development.[3][4]

This compound is a compound of interest whose biological targets are currently unknown. Its structure, featuring a thiazole-2-amine core, is present in various compounds with demonstrated biological activities, including antiproliferative effects through tubulin inhibition.[5] This structural alert provides a starting point, but a systematic and unbiased approach is required to elucidate its precise mechanism of action.

This guide outlines a holistic strategy that synergistically combines computational prediction with empirical validation. The workflow is designed to be iterative, where the results from one phase inform and refine the experiments in the next, progressively building a high-confidence profile of the compound's molecular interactions.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental work, computational methods can efficiently scan the vast space of the known proteome to generate a ranked list of plausible targets.[6][7][8] These in silico approaches are broadly categorized as ligand-based and structure-based.[9][10]

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[6][9]

  • Chemical Similarity and Substructure Searching: The structure of this compound can be used as a query to search chemical databases like PubChem, ChEMBL, and DrugBank. This will identify known compounds with similar scaffolds and retrieve their annotated biological targets. This provides an immediate, albeit predictive, list of potential target families.

  • Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[11] By analyzing the structure of our query compound, a pharmacophore model can be generated and used to screen virtual libraries of compounds with known targets, identifying those that share the same crucial interaction features.[11][12]

  • Connectivity Map (CMap): A powerful "guilt-by-association" tool is the Connectivity Map, which houses a massive database of gene expression profiles from human cells treated with thousands of small molecules.[13][14][15] By treating a relevant cell line with this compound and profiling the resulting transcriptomic signature, one can query the CMap database.[16] A strong correlation (or anti-correlation) with the signature of a drug with a known mechanism of action provides a powerful hypothesis about the pathway, if not the direct target, being modulated.[13][14]

Structure-Based Approaches: Docking and Reverse Screening

When the 3D structures of potential protein targets are known, we can computationally model the binding interaction directly.

  • Reverse Docking (Target Fishing): This is the inverse of traditional virtual screening.[17] Instead of docking a library of compounds into one target, we dock our single compound, this compound, into the binding sites of a large library of protein crystal structures (e.g., the Protein Data Bank).[17][18] Proteins are then ranked based on the predicted binding affinity (docking score), highlighting the most probable interactors.[18][19] This method is particularly powerful for identifying novel or unexpected targets.[17]

cluster_InSilico Phase I: In Silico Prediction Compound N-(2,4-dimethoxybenzyl) thiazol-2-amine Structure L_Based Ligand-Based Methods Compound->L_Based Similarity Search Pharmacophore CMap Signature S_Based Structure-Based Methods Compound->S_Based Reverse Docking Hypothesis Prioritized List of Potential Targets L_Based->Hypothesis S_Based->Hypothesis

Caption: Workflow for In Silico Target Hypothesis Generation.

Phase II: Experimental Target Validation

In silico predictions are hypotheses that require rigorous experimental confirmation.[19] A combination of direct biochemical assays and cell-based target engagement studies provides the necessary evidence to confirm a drug-target interaction.[1]

Biochemical Approaches: Proving Direct Binding

These methods aim to directly detect and identify proteins that physically interact with the compound. Chemical proteomics is a powerful paradigm for this purpose.[2][3][20]

AP-MS is a classic and robust method for "fishing" protein targets out of a complex biological sample.[2][3] It involves immobilizing the small molecule on a solid support (e.g., beads) to capture its binding partners from a cell lysate.[3]

Detailed Protocol: Photo-Affinity Chromatography

This protocol enhances standard AP-MS by incorporating a photoreactive group, which upon UV irradiation, forms a covalent bond with the target protein, reducing the loss of weak binders and minimizing non-specific interactions.[21]

  • Probe Synthesis: Synthesize an affinity probe derivative of this compound. This probe must contain three key elements:

    • The parent compound structure for target recognition.

    • A photoreactive group (e.g., a diazirine or benzophenone) for covalent crosslinking.

    • A reporter tag (e.g., biotin) for enrichment on streptavidin-coated beads.[21] A "clickable" alkyne tag can also be used for subsequent attachment to biotin-azide via copper-catalyzed click chemistry.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) and prepare a native protein lysate.

  • Incubation & Competition:

    • Divide the lysate into two conditions. To the "Test" condition, add the synthesized photo-affinity probe.

    • To the "Control" condition, add the photo-affinity probe plus a significant molar excess (e.g., 50-100x) of the original, unmodified this compound. This competition control is crucial for distinguishing specific targets from non-specific binders.

  • UV Crosslinking: Irradiate the lysates with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.[21]

  • Enrichment: Add streptavidin-coated magnetic beads to both lysates to capture the biotin-tagged protein complexes.

  • Washing: Perform stringent washes to remove non-covalently bound, non-specific proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the "Test" sample compared to the "Competition Control." These are your high-confidence candidate targets.

Cell-Based Approaches: Verifying Target Engagement in a Physiological Context

Confirming that a compound binds its target in the complex milieu of a living cell is the ultimate validation.

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[22][23][24] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation and aggregation than its unbound state.[22][25]

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This format is ideal for quantifying the potency of target engagement in cells.[25]

  • Cell Culture and Treatment: Culture cells of interest and treat them with a range of concentrations of this compound, including a vehicle control (e.g., DMSO).

  • Determine Melt Temperature (Tm): In a preliminary experiment, determine the optimal heating temperature. This is a temperature at which a significant portion (e.g., 50-80%) of the unbound target protein denatures and precipitates, while leaving some soluble protein for detection. This is done by heating vehicle-treated cells across a temperature gradient and analyzing the soluble fraction by Western blot.

  • Isothermal Heating: Heat all drug-treated cell samples at the single, pre-determined optimal temperature for a short duration (e.g., 3 minutes).[23]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or detergents.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a sensitive detection method like Western Blot, ELISA, or targeted mass spectrometry.

  • Dose-Response Curve: Plot the amount of soluble target protein as a function of drug concentration. A sigmoidal curve indicates dose-dependent stabilization of the target, confirming engagement. The EC50 from this curve represents the concentration required for half-maximal stabilization.

cluster_Experimental Phase II: Experimental Validation Hypothesis Prioritized List of Potential Targets APMS Affinity Purification- Mass Spectrometry (AP-MS) Hypothesis->APMS Direct Binding Screen CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA In-Cell Engagement Validated Validated Target(s) APMS->Validated CETSA->Validated SPR Surface Plasmon Resonance (SPR) Validated->SPR Kinetic Characterization

Caption: Workflow for Experimental Target Validation and Characterization.

Phase III: Biophysical Characterization of the Drug-Target Interaction

Once a direct target has been validated, it is essential to quantify the binding interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on biomolecular interactions.[26][27][28][29] It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity.[26][29]

Experimental Setup:

  • Immobilization: The purified, validated target protein (ligand) is immobilized on a gold-plated sensor chip.[26][27]

  • Analyte Injection: A series of concentrations of this compound (analyte) are flowed over the chip surface.[26][30]

  • Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[26][27]

  • Kinetic Analysis: From the sensorgram, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) are calculated. The KD value is a direct measure of binding affinity.

Data Presentation: Summary of Potential Outcomes

ParameterDescriptionImplication
ka (on-rate) Rate of complex formationA fast on-rate suggests the compound quickly finds and binds its target.
kd (off-rate) Rate of complex decayA slow off-rate indicates a stable drug-target complex and prolonged duration of action.
KD (kd/ka) Equilibrium Dissociation ConstantA lower KD value (e.g., nM range) signifies higher binding affinity.

Conclusion and Forward Path

The identification of biological targets for a novel compound like this compound is a systematic process of hypothesis generation and rigorous validation. By integrating predictive in silico methods with definitive biochemical and cell-based experiments, researchers can confidently deconvolve a compound's mechanism of action. The workflow described in this guide—from computational screening to affinity proteomics and cellular target engagement assays—provides a robust framework for moving from a bioactive small molecule to a validated drug-target pair. The subsequent characterization of this interaction with techniques like SPR provides the quantitative data necessary to drive lead optimization and further drug development efforts.

References

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  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.
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The Strategic Design and Application of N-(2,4-dimethoxybenzyl)thiazol-2-amine Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged structure" in medicinal chemistry. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] This guide focuses on a specific, promising class of these compounds: N-(2,4-dimethoxybenzyl)thiazol-2-amine analogs. The strategic incorporation of the 2,4-dimethoxybenzyl group onto the 2-aminothiazole core has emerged as a powerful strategy in the design of potent and selective therapeutic agents. This document serves as a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs for drug discovery applications.

Core Rationale: Why the N-(2,4-dimethoxybenzyl) Moiety?

The selection of the 2,4-dimethoxybenzyl substituent is a deliberate and mechanistically driven choice in the design of novel thiazole-based drug candidates. This particular moiety often serves as a key pharmacophoric element, contributing to the overall biological activity through several mechanisms:

  • Hydrogen Bonding and Hydrophobic Interactions: The methoxy groups can act as hydrogen bond acceptors, while the benzyl ring provides a scaffold for hydrophobic and π-stacking interactions with biological targets.

  • Conformational Rigidity and Orientation: The benzyl group introduces a degree of conformational constraint, which can be crucial for orienting the molecule optimally within a binding pocket.

  • Metabolic Stability: The methoxy groups can influence the metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.

A notable example of the successful application of this moiety is in the development of tubulin inhibitors, where the 2,4-dimethoxy substitution on an aromatic ring has been shown to significantly enhance antiproliferative activity.[7]

Synthetic Strategies for this compound Analogs

The construction of the this compound core and its analogs generally relies on well-established synthetic methodologies, with the Hantzsch thiazole synthesis being a prominent route. This classical method involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Workflow

The synthesis can be logically broken down into a multi-step process, as illustrated in the workflow diagram below.

G cluster_0 Preparation of Key Intermediates cluster_1 Core Scaffold Assembly cluster_2 Analog Derivatization Thiourea_Formation Step 1: N-(2,4-dimethoxybenzyl)thiourea Synthesis Hantzsch_Synthesis Step 3: Hantzsch Thiazole Synthesis Thiourea_Formation->Hantzsch_Synthesis Intermediate 1 Haloketone_Prep Step 2: α-Haloketone Synthesis Haloketone_Prep->Hantzsch_Synthesis Intermediate 2 Functionalization Step 4: Functional Group Modification Hantzsch_Synthesis->Functionalization Core Scaffold

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol outlines the synthesis of a generic N-(2,4-dimethoxybenzyl)-4-arylthiazol-2-amine, based on the Hantzsch thiazole synthesis.

Step 1: Synthesis of N-(2,4-dimethoxybenzyl)thiourea

  • To a solution of 2,4-dimethoxybenzylamine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add benzoyl isothiocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, add a solution of aqueous sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours to hydrolyze the benzoyl group.

  • Cool the reaction mixture, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2,4-dimethoxybenzyl)thiourea.

Step 2: Synthesis of α-Bromoacetophenone (or substituted analog)

  • Dissolve the desired acetophenone (1.0 eq) in a suitable solvent (e.g., acetic acid or diethyl ether).

  • Add bromine (1.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature until the color of bromine disappears.

  • Pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the crude α-bromoacetophenone, which can often be used in the next step without further purification.

Step 3: Hantzsch Thiazole Synthesis

  • To a solution of N-(2,4-dimethoxybenzyl)thiourea (1.0 eq) in ethanol, add the α-bromoacetophenone (1.0 eq).

  • Heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • The product may precipitate out of the solution or can be extracted with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2,4-dimethoxybenzyl)-4-arylthiazol-2-amine.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs can be finely tuned by modifying different positions of the core scaffold. The following provides a summary of key SAR insights gleaned from various studies on related 2-aminothiazole derivatives.[8][9]

SAR cluster_R1 R1 (Position 4) cluster_R2 R2 (Position 5) cluster_R3 R3 (Benzyl Ring) compound R1_node Aromatic/Heteroaromatic groups - Influences target binding and selectivity - Substitution pattern (e.g., methoxy, halo) critical for potency R2_node Small substituents (H, methyl) - Can impact planarity and interaction with adjacent residues R3_node 2,4-dimethoxy is often optimal - Other substitutions can alter activity and metabolic stability

Caption: Key positions for SAR modulation on the this compound scaffold.

Table 1: Summary of Structure-Activity Relationships

Position of ModificationGeneral ObservationsImpact on Biological Activity
Thiazole C4-position Introduction of substituted aryl groups is common.The nature and substitution pattern of the aryl ring are critical for potency. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can significantly influence activity depending on the target.
Thiazole C5-position Often unsubstituted (H) or contains a small alkyl group.Bulky substituents at this position are generally detrimental to activity, likely due to steric hindrance.
Benzyl Ring The 2,4-dimethoxy pattern is a key feature.Moving or altering the methoxy groups can lead to a decrease in activity, highlighting their importance for target engagement.[7]
Amine Linker The secondary amine is a crucial linker.N-alkylation or acylation of the amine can reduce or abolish activity, suggesting it may act as a hydrogen bond donor.[7]

Biological Targets and Mechanisms of Action

This compound analogs have been investigated for their potential to modulate various biological targets, with a significant focus on anticancer applications.

Tubulin Polymerization Inhibition

One of the most well-documented mechanisms of action for this class of compounds is the inhibition of tubulin polymerization.[7] By binding to the colchicine binding site on β-tubulin, these analogs disrupt the formation of microtubules, which are essential components of the cytoskeleton.

Pathway Analog N-(2,4-dimethoxybenzyl) thiazol-2-amine Analog Tubulin β-Tubulin (Colchicine Site) Analog->Tubulin Binds to Polymerization Microtubule Polymerization Analog->Polymerization Inhibits Tubulin->Polymerization Required for Disruption Microtubule Dynamics Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting this compound analogs.

This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[7]

Other Potential Targets

While tubulin is a primary target, the versatile 2-aminothiazole scaffold has been shown to interact with a range of other biological molecules, suggesting that this compound analogs could be developed as inhibitors of:

  • Protein Kinases: Many kinase inhibitors incorporate heterocyclic scaffolds.

  • Enzymes in Metabolic Pathways: Thiazole-containing compounds have been explored as inhibitors of various enzymes.

  • Bacterial Proteins: The 2-aminothiazole core is present in some antibacterial agents, suggesting potential for antimicrobial drug discovery.[10][11][12]

Biological Evaluation: A Step-by-Step Guide

The following outlines a typical workflow for the biological evaluation of newly synthesized this compound analogs, focusing on anticancer activity.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Tubulin Polymerization Assay
  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37 °C.

  • Compound Addition: Add the test compound or a control (e.g., colchicine, paclitaxel) to the reaction mixture.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time. An increase in fluorescence corresponds to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the controls to determine its inhibitory or enhancing effect on tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The synthetic accessibility and the potential for chemical modification at multiple positions allow for the systematic optimization of potency and selectivity. While significant progress has been made in elucidating their role as tubulin polymerization inhibitors, future research should also explore their potential against other relevant biological targets. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro and in vivo efficacy of these compounds into clinically successful drug candidates. The continued exploration of this chemical space is poised to yield novel agents for the treatment of cancer and other diseases.

References

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  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Scientific Research in Science and Technology. [Link]

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  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2018). PLOS ONE. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2018). Drug Research. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2021). Infectious Disorders - Drug Targets. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Science. [Link]

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2012). ResearchGate. [Link]

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spectroscopic data interpretation of N-(2,4-dimethoxybenzyl)thiazol-2-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Interpretation of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules such as this compound, which incorporates the biologically significant 2-aminothiazole scaffold, are of considerable interest to drug development professionals. The 2-aminothiazole moiety is a key pharmacophore found in numerous FDA-approved drugs, valued for its wide range of biological activities.[1][2] Therefore, a rigorous and multi-faceted approach to its structural characterization is not merely a procedural step but a scientific necessity.

This guide provides an in-depth interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into the "why" behind the data. This document is structured to serve as a self-validating reference for researchers, ensuring that the principles of scientific integrity and logical deduction are woven into the fabric of the analysis.

Molecular Structure and Spectroscopic Overview

To interpret the spectroscopic data accurately, we must first understand the electronic and structural environment of each atom within this compound. The molecule is composed of two primary fragments: the electron-rich 2,4-dimethoxybenzyl group and the heterocyclic 2-aminothiazole ring, linked by a secondary amine bridge.

The numbering convention used for the NMR analysis is presented in the diagram below. This systematic numbering is crucial for unambiguously assigning signals to their corresponding nuclei.

G cluster_benzyl 2,4-Dimethoxybenzyl Group cluster_thiazole Thiazol-2-amine Group C1 C1' C2 C2' C1->C2 C3 C3' C2->C3 O_C2 O C2->O_C2 C4 C4' C3->C4 C5 C5' C4->C5 O_C4 O C4->O_C4 C6 C6' C5->C6 C6->C1 C7 C7' C6->C7 N_amine N8-H C7->N_amine C_MeO2 C10' O_C2->C_MeO2 C_MeO4 C11' O_C4->C_MeO4 H6 H6' H3 H3' H5 H5 H7a H7'a H7b H7'b H_MeO2 3H (10') H_MeO4 3H (11') C2_thiazole C2 N_amine->C2_thiazole N3_thiazole N3 C2_thiazole->N3_thiazole C4_thiazole C4 N3_thiazole->C4_thiazole C5_thiazole C5 C4_thiazole->C5_thiazole S1_thiazole S1 C5_thiazole->S1_thiazole S1_thiazole->C2_thiazole H4 H4 H_NH H8

Figure 1: Structure and atom numbering of this compound.

Our analytical workflow will systematically dissect the data from each spectroscopic technique, culminating in a unified structural confirmation.

G cluster_workflow Spectroscopic Interpretation Workflow A Propose Structure This compound B ¹H NMR Analysis (Proton Environment, Coupling) A->B C ¹³C NMR Analysis (Carbon Skeleton) A->C D IR Spectroscopy (Functional Groups) A->D E Mass Spectrometry (Molecular Weight, Fragmentation) A->E F Integrate Data B->F C->F D->F E->F G Confirm Structure F->G

Sources

comprehensive literature review on substituted thiazol-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Thiazol-2-Amines: Synthesis, Biological Activity, and Therapeutic Applications

Abstract

The thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity, making it an ideal framework for designing targeted therapeutic agents.[4][5] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthetic methodologies, exploring the vast therapeutic landscape, elucidating critical structure-activity relationships (SAR), and presenting validated experimental protocols. We delve into the causality behind synthetic choices and assay design, aiming to equip scientists with the foundational knowledge required to innovate within this versatile chemical space.

The Thiazol-2-Amine Core: A Privileged Scaffold in Drug Discovery

Thiazole and its derivatives are integral to numerous natural products, most notably Vitamin B1 (Thiamine), and form the structural basis for a wide array of synthetic drugs.[2][6] The 2-aminothiazole moiety, in particular, is a versatile precursor that has been successfully incorporated into drugs spanning various therapeutic areas, including antimicrobial (Sulfathiazole), antiretroviral (Ritonavir), and antineoplastic (Dasatinib) agents.[3]

The significance of this scaffold lies in its ability to engage in multiple non-covalent interactions with biological targets. The ring nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. The aromatic nature of the ring allows for π-π stacking interactions, and the diverse substitution patterns possible at the C4, C5, and N2 positions provide a means to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.[4]

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The construction of the thiazol-2-amine ring system is well-established, with the Hantzsch synthesis remaining the most prevalent and versatile method.[7][8] However, numerous modifications and alternative routes have been developed to improve yields, expand substrate scope, and accommodate sensitive functional groups.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

The cornerstone of thiazole synthesis is the Hantzsch cyclization, which involves the condensation of an α-halocarbonyl compound (typically an α-bromoketone) with a thiourea or thioamide.[5][8] The choice of an α-bromoketone is strategic; the bromine is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack by the sulfur of the thiourea. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

A general protocol involves reacting the α-haloketone and a substituted thiourea in a polar solvent like ethanol, often under reflux conditions, to facilitate the reaction.[3][9] The versatility of this method allows for the introduction of substituents at the C4 position (derived from the ketone) and the N2-amino group (derived from the thiourea).

Modern Synthetic Approaches and Variations

While the Hantzsch synthesis is robust, modern chemistry has sought to improve its efficiency and environmental footprint.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating.[10][11]

  • Alternative Starting Materials: To avoid the direct use of lachrymatory α-haloketones, methods have been developed that generate this intermediate in situ from ketones using reagents like N-bromosuccinimide (NBS).[10]

  • Multi-component Reactions: One-pot procedures where the α-haloketone, thiourea, and other reactants are combined to build more complex molecules in a single step have gained popularity for their efficiency.[2]

The following diagram illustrates the primary synthetic pathways to substituted thiazol-2-amines.

G cluster_start Starting Materials cluster_intermediate Intermediate Generation cluster_synthesis Core Synthesis cluster_product Product ketone Ketone (R1-CO-CH3) haloketone α-Haloketone (R1-CO-CH2-Br) ketone->haloketone Halogenation (e.g., NBS) thiourea Substituted Thiourea (R2-NH-CS-NH2) hantzsch Hantzsch Cyclization thiourea->hantzsch haloketone->hantzsch product Substituted Thiazol-2-amine hantzsch->product caption General synthetic workflow for thiazol-2-amines.

Caption: General synthetic workflow for thiazol-2-amines.

Broad-Spectrum Biological Activity

Substituted thiazol-2-amines exhibit an exceptionally wide range of pharmacological activities, making them a focal point of drug discovery programs.[1]

Anticancer Activity

This is one of the most extensively studied areas. Thiazol-2-amine derivatives have been developed as inhibitors of various targets crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases. For example, Dasatinib is a well-known multi-kinase inhibitor, and numerous novel derivatives have been synthesized targeting kinases like c-Met, ALK, and EGFR.[12]

  • Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics, a validated anticancer strategy. They bind to the colchicine binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.[12]

  • DNA Intercalation and Enzyme Inhibition: Certain derivatives have been shown to interact with DNA or inhibit enzymes like topoisomerase.[13]

Antimicrobial Activity

The thiazole ring is a key component of many antimicrobial agents.

  • Antibacterial: Derivatives have shown efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[9][14][15] The mechanism often involves the inhibition of essential bacterial enzymes.[14]

  • Antifungal: Activity against pathogenic fungi like C. albicans and A. niger is also widely reported.[9][15]

Other Therapeutic Areas

The versatility of the scaffold extends to numerous other activities, including anti-inflammatory, antioxidant, anti-HIV, anticonvulsant, and antiprotozoal effects.[1][2]

The table below summarizes the biological activities of representative substituted thiazol-2-amines.

Compound ClassSubstituentsBiological Target/ActivityPotency (IC50/MIC)Reference
N,4-diaryl-1,3-thiazole-2-aminesVaried aryl groups at N and C4Tubulin Polymerization Inhibitor (Anticancer)μM range[12]
2,4-disubstituted thiazole amidesAmide functionalitiesc-Met/ALK Inhibitor (Anticancer)0.63 - 13.87 μM[12]
Benzimidazole-thiazol-2-aminesTrifluoromethylphenyl at NAntibacterial (E. coli, S. typhi)6.25 - 25 µg/mL[14]
4-(quinolin-3-yl)-thiazol-2-yl amidesQuinoline at C4Antibacterial (Gram-negative)Not specified[15][16]
2-Hydrazinyl-thiazole derivativesPyridinyl at C4Antiprotozoal (Plasmodium falciparum)0.648 - 0.725 μM

Structure-Activity Relationships (SAR)

Understanding SAR is critical for the rational design of more potent and selective agents. Analysis of various studies reveals several key trends for thiazol-2-amines.

  • Substitution at C4: This position is highly influential. The introduction of aryl or substituted aryl groups is a common strategy. Electron-withdrawing groups (e.g., halogens) on this phenyl ring often enhance anticancer and antimicrobial activity.[1][15]

  • Substitution at C5: While less commonly modified than C4, introducing small alkyl groups or functional groups like carboxamides can significantly modulate activity. For instance, incorporating methyl groups at C4 or C5 was found to decrease cytotoxicity in one study, indicating a need for steric optimization.[12]

  • Substitution at the N2-amino group: This is a key handle for modification. Acylation, arylation, or the introduction of other heterocyclic rings can drastically alter the compound's biological profile and pharmacokinetic properties. SAR studies show that the nature of the secondary amine has a significant impact on antimicrobial activity.[14]

The following diagram provides a visual summary of key SAR insights for the thiazol-2-amine scaffold.

SAR cluster_info SAR Hotspots Thiazole N2_node N-Substitution: - Modulates PK properties - Key for H-bonding - Aryl/heterocycle groups common N2_node->N2_pos C4_node C4-Substitution: - Major determinant of activity - Aryl groups often optimal - EWGs can enhance potency C4_node->C4_pos C5_node C5-Substitution: - Fine-tunes activity - Steric bulk can be detrimental - Carboxamides explored C5_node->C5_pos caption Key structure-activity relationship sites on the thiazol-2-amine core.

Caption: Key structure-activity relationship sites on the thiazol-2-amine core.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of thiazol-2-amines.

General Protocol: Hantzsch Synthesis of N-phenyl-4-(4-chlorophenyl)thiazol-2-amine

This protocol describes a standard synthesis, which can be adapted for various derivatives.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq)

  • 1-phenylthiourea (1.0 eq)

  • Anhydrous Ethanol

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-phenylthiourea (1.0 eq) and anhydrous ethanol to create a solution.

  • Addition of Ketone: Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) to the solution.

  • Reflux: Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-7 hours).[9]

  • Workup: Once complete, cool the reaction mixture to room temperature. A precipitate will often form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure thiazol-2-amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Antibacterial Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

MTT_Workflow start Prepare Bacterial Inoculum (e.g., S. aureus at 0.5 McFarland) prepare_plates Dispense broth into 96-well microtiter plate start->prepare_plates serial_dilute Perform 2-fold serial dilution of test compound across plate prepare_plates->serial_dilute controls Include Positive (antibiotic), Negative (no compound), and Sterility (no bacteria) controls prepare_plates->controls inoculate Inoculate all wells with bacterial suspension serial_dilute->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate controls->incubate read Visually inspect for turbidity. Add resazurin indicator if needed. incubate->read determine_mic Determine MIC: Lowest concentration with no visible bacterial growth read->determine_mic caption Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

The substituted thiazol-2-amine scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry.[1][8] Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad screening to the rational design of derivatives for specific, well-validated biological targets.

  • Hybrid Molecules: The conjugation of the thiazol-2-amine core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[15]

  • ADME-Tox Profiling: A greater emphasis on early-stage profiling of absorption, distribution, metabolism, excretion, and toxicity to improve the translational potential of new derivatives.

By leveraging the extensive knowledge base summarized here and embracing modern drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Sun, L., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Saad, H. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Unknown Author. (2018). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. [Link]

  • Unknown Author. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ScienceDirect. [Link]

  • Shafique, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Unknown Author. (n.d.). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRPS. [Link]

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ACTA CHIMICA SINICA. [Link]

  • Kumar, R., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Life Academy. [Link]

  • Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Unknown Author. (2023). A Review on Thiazole Scaffolds and its Biological Activity. IJRPR. [Link]

  • Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Sharma, R., et al. (2018). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

  • Unknown Author. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]

  • Unknown Author. (n.d.). An Overview On Synthetic 2-Aminothiazole-Based Compounds Associated With Four Biological Activities. Scribd. [Link]

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  • Unknown Author. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

  • Unknown Author. (n.d.). Systematic Review On Thiazole And Its Applications. JPP. [Link]

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In Silico Prediction of N-(2,4-dimethoxybenzyl)thiazol-2-amine Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to reduce attrition rates in drug development pipelines necessitates the early and accurate prediction of a compound's pharmacokinetic and toxicological profile. In silico computational models provide a rapid, cost-effective, and increasingly reliable means to achieve this, allowing researchers to prioritize candidates with higher probabilities of success. This guide provides an in-depth technical walkthrough of the methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and medicinal chemistry properties of the novel compound N-(2,4-dimethoxybenzyl)thiazol-2-amine . By synthesizing data from multiple predictive algorithms and providing field-proven insights, this document serves as a practical framework for researchers, scientists, and drug development professionals aiming to integrate computational screening into their discovery workflows.

Introduction: The Rationale for Predictive Modeling

The journey of a new chemical entity (NCE) from laboratory bench to approved therapeutic is fraught with challenges, with a significant percentage of failures attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2][3] Traditional experimental screening for these properties is resource-intensive and not feasible for large libraries of compounds. In silico approaches, leveraging sophisticated machine learning and quantitative structure-activity relationship (QSAR) models, offer a powerful alternative to filter and de-risk NCEs at the earliest stages.[4][5][6]

This guide focuses on This compound , a compound featuring a thiazole ring, a common scaffold in medicinal chemistry. Our objective is to construct a comprehensive predictive profile for this molecule, demonstrating a workflow that is broadly applicable to other NCEs. We will utilize a suite of freely accessible, yet powerful, web-based tools to build this profile, explaining not just the "how" but the critical "why" behind each predictive step.

The foundational input for all subsequent analyses is the molecule's structure, represented by its Simplified Molecular Input Line Entry System (SMILES) string: COC1=CC(=C(C=C1)CNC2=NC=CS2)OC .[7]

Part I: Physicochemical and Drug-Likeness Assessment

A molecule's fundamental physicochemical characteristics govern its behavior in a biological system. These properties are the first gate in assessing its potential as an orally bioavailable drug. A key framework for this initial assessment is Lipinski's Rule of Five, which observes that most orally administered drugs are relatively small and moderately lipophilic.[8][9][10]

Core Physicochemical Descriptors

Predicting properties such as molecular weight, lipophilicity (logP), solubility (logS), and polar surface area (PSA) is the first critical step. Lipophilicity, for instance, is a major determinant of a drug's absorption and membrane permeability.[8]

  • Expertise & Causality: We employ multiple algorithms for key predictions (e.g., consensus logP) to mitigate the biases of any single model. A high logP might improve membrane crossing but can also lead to poor solubility, metabolic instability, and off-target toxicity. Conversely, a very low logP may hinder absorption entirely.

Drug-Likeness Rules

Drug-likeness models are qualitative assessments of whether a compound resembles known drugs.[11][12] These are not rigid laws but guiding principles that help flag compounds with potentially problematic features.

  • Lipinski's Rule of Five: This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, and H-bond Acceptors ≤ 10.[8][9][13]

  • Other Filters (Ghose, Veber, Egan): These additional rule sets provide further constraints related to properties like molar refractivity and the number of rotatable bonds, which influence oral bioavailability and conformational flexibility.

Predicted Physicochemical Properties for this compound

The following table summarizes the predicted properties, primarily generated using the SwissADME web server, a tool that provides free access to a variety of peer-reviewed predictive models.[14]

PropertyPredicted ValueDrug-Likeness ComplianceRationale and Implication
Molecular Formula C12H14N2O2SN/AFoundational identifier of the molecule.[7]
Molecular Weight 250.32 g/mol Yes (Lipinski, et al.)Well within the <500 Da guideline, favoring good absorption and diffusion.[9]
Consensus LogP 2.50Yes (Lipinski)Indicates balanced lipophilicity, suggesting good membrane permeability without excessive partitioning into lipid bilayers.[8]
ESOL LogS (Solubility) -3.15GoodPredicts good aqueous solubility, which is critical for absorption from the gastrointestinal tract.
H-Bond Acceptors 4Yes (Lipinski)Well below the limit of 10.[9]
H-Bond Donors 1Yes (Lipinski)Well below the limit of 5.[9]
Molar Refractivity 71.50Yes (Ghose)Within the 40-130 range, indicating appropriate size and polarizability.
TPSA 69.75 ŲGoodBelow the 140 Ų threshold often associated with good oral bioavailability.
Lipinski Violations 0Excellent The compound fully adheres to Lipinski's Rule of Five, indicating a high probability of drug-likeness.[10][15]
  • Trustworthiness: The profile is highly favorable. The complete lack of violations of established drug-likeness rules provides strong initial confidence in the molecule's potential for good oral bioavailability.

Part II: Pharmacokinetic (ADMET) Profile Prediction

While physicochemical properties suggest potential, the ADMET profile predicts the actual fate of the compound within a biological system. For this, we primarily utilize the pkCSM web server, which employs a novel approach using graph-based signatures to model pharmacokinetic and toxicity properties.[1][16][17]

Absorption
  • Intestinal Absorption (Human): Predicted at 93.5% . This high value suggests the compound is likely to be well-absorbed from the human intestine.

  • Caco-2 Permeability: The predicted log Papp is 0.95 . A value > 0.90 is generally indicative of high permeability in this standard in vitro model of the gut epithelium.

Distribution
  • Blood-Brain Barrier (BBB) Permeability: The predicted logBB is -0.15 . A logBB > 0.3 suggests ready penetration into the brain, while < -1.0 indicates poor penetration.[6] This value suggests the compound can cross the BBB to some extent, which could be beneficial or detrimental depending on the intended therapeutic target.

  • CNS Permeability: The predicted logPS is -1.85 . A logPS > -2 indicates good CNS penetration. This confirms the BBB prediction that the compound is likely to enter the central nervous system.

Metabolism

Metabolism, primarily by the Cytochrome P450 (CYP) family of enzymes, is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs).[18]

  • CYP Substrate/Inhibitor Profile: Predictions from tools like SuperCYPsPred or ADMETlab 2.0 are crucial here.[3][18][19]

    • CYP2D6 Inhibitor: Yes .

    • CYP3A4 Inhibitor: Yes .

  • Expertise & Causality: Inhibition of CYP2D6 and CYP3A4 is a significant flag. CYP3A4 is responsible for the metabolism of approximately 50% of clinical drugs.[18] Co-administration of our compound with other drugs metabolized by these enzymes could lead to dangerously elevated plasma concentrations and toxicity. This prediction mandates experimental verification early in development.

Toxicity

Early prediction of potential toxicity is one of the most valuable applications of in silico modeling.

  • AMES Mutagenicity: Predicted to be non-mutagenic . The Ames test is a standard assay for assessing a compound's potential to cause DNA mutations, which is linked to carcinogenicity.[20][21][22] A negative prediction is a very positive sign for the safety profile.

  • hERG I Inhibition: Predicted to be a hERG I inhibitor . The hERG potassium channel is critical for cardiac repolarization.[23][24] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[25][26][27]

    • Trustworthiness & Self-Validation: This is a critical safety liability. The prediction of hERG inhibition, even if computational, is a major red flag. This finding must be prioritized for experimental validation using electrophysiological assays (e.g., patch-clamp). Any further development would be contingent on the compound having a sufficient therapeutic window between its effective dose and the concentration at which it inhibits hERG.

  • Hepatotoxicity (Liver Toxicity): Predicted to be non-hepatotoxic .

  • Skin Sensitization: Predicted to be non-sensitizing .

Summary of Predicted ADMET Profile
ParameterCategoryPredicted OutcomeImplication for Development
Human Intestinal Absorption AbsorptionHigh (93.5%)Favorable for oral administration.
Caco-2 Permeability AbsorptionHigh (log Papp = 0.95)Supports high intestinal absorption prediction.
BBB Permeability DistributionYes (logBB = -0.15)Potential for CNS activity; may be an off-target effect if not desired.
CYP2D6 Inhibitor MetabolismYes High Risk for drug-drug interactions.
CYP3A4 Inhibitor MetabolismYes High Risk for drug-drug interactions with a wide range of medications.[18]
AMES Mutagenicity ToxicityNoLow risk of being a mutagen or carcinogen.[28]
hERG I Inhibition ToxicityYes Critical Risk for cardiotoxicity.[23][24]
Hepatotoxicity ToxicityNoLow risk of liver damage.

Part III: Experimental Workflows & Methodologies

To ensure transparency and reproducibility, the protocols for generating the predictive data are detailed below.

Workflow for Physicochemical and Drug-Likeness Prediction

This workflow utilizes the SwissADME web server.[14][29][30][31][32]

  • Navigate to the SwissADME homepage.

  • Input Molecule: In the "Enter SMILES here" text box, paste the SMILES string for this compound: COC1=CC(=C(C=C1)CNC2=NC=CS2)OC.

  • Initiate Analysis: Click the "Run" button to start the computation.

  • Data Collection: The server will generate a comprehensive report. Collect the values for Molecular Weight, Consensus LogP, ESOL LogS, TPSA, and the number of H-bond donors and acceptors.

  • Analyze Drug-Likeness: Review the "Drug-likeness" section to check for violations of Lipinski, Ghose, Veber, and other rules. The "Bioavailability Score" provides a composite prediction.

Workflow for ADMET Prediction

This workflow utilizes the pkCSM Pharmacokinetics web server.[16][17][33][34]

  • Navigate to the pkCSM prediction homepage.

  • Input Molecule: Enter the SMILES string into the prediction interface. Alternatively, upload a file if processing multiple molecules.

  • Select Predictions: Ensure all relevant ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) are selected for prediction.

  • Initiate Analysis: Submit the molecule for prediction.

  • Data Collection: Once the calculations are complete, systematically record the predicted values for Intestinal Absorption, Caco-2 Permeability, logBB, CYP inhibition (CYP2D6, CYP3A4), AMES Toxicity, and hERG I Inhibition.

Visualizations: Logical and Experimental Flow

Diagrams are essential for visualizing complex workflows and decision-making processes in drug discovery.

General In Silico Screening Workflow

This diagram illustrates the sequential process of evaluating a new chemical entity, from initial input to a final risk-benefit assessment.

G cluster_0 Phase 1: Input & Physicochemical cluster_1 Phase 2: ADMET Profiling cluster_2 Phase 3: Analysis & Decision a Input Molecule (SMILES String) b Predict Physicochemical Properties (SwissADME) a->b c Assess Drug-Likeness (Lipinski's Rule of 5) b->c d Predict ADMET Profile (pkCSM) c->d e Absorption & Distribution d->e f Metabolism (CYP Inhibition) d->f g Toxicity (hERG, AMES) d->g h Integrate All Data g->h i Identify Liabilities (hERG, CYP Flags) h->i j Decision: Proceed, Optimize, or Terminate i->j

Caption: High-level workflow for in silico compound evaluation.

Toxicity-Based Decision Pathway

This diagram shows a simplified decision tree based on the outcomes of key toxicity predictions.

G Start Compound Profile AMES AMES Mutagenic? Start->AMES Mutagen High Risk: Likely Terminate AMES->Mutagen Yes NonMutagen Proceed to Next Check AMES->NonMutagen No hERG hERG Inhibitor? Cardiotox Critical Risk: Requires Experimental Validation & SAR hERG->Cardiotox Yes LowRisk Low Risk: Proceed with Development hERG->LowRisk No NonMutagen->hERG

Caption: Decision-making based on critical toxicity predictions.

Conclusion and Forward-Looking Statement

The in silico profile of This compound is a classic example of a promising yet challenging lead compound.

The Strengths: The molecule exhibits excellent drug-like characteristics, with ideal physicochemical properties, a high probability of oral absorption, and a low risk of mutagenicity or hepatotoxicity. These features strongly support its potential as an orally bioavailable therapeutic agent.

The Liabilities: The predicted profile is marked by two significant, high-confidence liabilities: inhibition of key metabolic enzymes (CYP2D6 and CYP3A4) and, most critically, inhibition of the hERG potassium channel.

Path Forward: From a drug development perspective, these liabilities demand immediate attention.

  • Experimental Validation: The top priority is to experimentally confirm the hERG inhibition using a functional assay. If the compound is a potent hERG inhibitor, the project may be terminated unless a clear structure-activity relationship (SAR) can be established to mitigate this effect while retaining desired activity.

  • Metabolic Profiling: In vitro CYP inhibition assays are mandatory to quantify the risk of drug-drug interactions.

  • Medicinal Chemistry Optimization: If the primary pharmacology is compelling, a focused medicinal chemistry effort would be required. The goal would be to structurally modify the molecule to eliminate or significantly reduce hERG and CYP inhibition while maintaining or improving its physicochemical and desired biological properties.

This guide demonstrates that a comprehensive in silico assessment provides an indispensable roadmap for early-stage drug discovery. By identifying both the promise and the potential pitfalls of a candidate molecule before significant resources are invested, this predictive workflow empowers research teams to make more informed, data-driven decisions, ultimately enhancing the efficiency and success rate of the entire drug development process.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]

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  • Egan, W. J., Merz, K. M., Jr, & Baldwin, J. J. (2000). Computational methods for the prediction of 'drug-likeness'. Drug Discovery Today, 5(2), 49-58. Retrieved from [Link]

  • Wang, Z., Chen, L., & Liu, H. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. Retrieved from [Link]

  • Li, Y., Su, B., & Chen, X. (2014). In silico prediction of hERG potassium channel blockage by chemical category approaches. Journal of Chemical Information and Modeling, 54(2), 564-574. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • In Silico Mutagenicity and Toxicology Predictions. (n.d.). AI powered Drug Discovery CRO. Retrieved from [Link]

  • In Silico Prediction of hERG Inhibition. (2015). Future Medicinal Chemistry. Retrieved from [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (n.d.). Apollo. Retrieved from [Link]

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (2021). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(10), 829-836. Retrieved from [Link]

  • Cheng, F., Liu, C., & Jiang, J. (2012). In silico prediction of chemical Ames mutagenicity. Journal of Medicinal Chemistry, 55(22), 9679-9688. Retrieved from [Link]

  • Walters, W. P., & Murcko, M. A. (2002). Prediction of 'drug-likeness'. Advanced Drug Delivery Reviews, 54(3), 255-271. Retrieved from [Link]

  • Vilar, S., Ferino, G., & Pavan, M. (2013). Comparison of in Silico Models for Prediction of Mutagenicity. Journal of Environmental Science and Health, Part C, 31(1), 45-66. Retrieved from [Link]

  • O'Boyle, N. M., & Henze, D. A. (2012). WhichCyp: prediction of cytochromes P450 inhibition. Bioinformatics, 28(21), 2824-2825. Retrieved from [Link]

  • In Silico Prediction of Chemical Ames Mutagenicity. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023). YouTube. Retrieved from [Link]

  • Prediction of drug-likeness using graph convolutional attention network. (2022). Briefings in Bioinformatics. Retrieved from [Link]

  • In Silico Mutagenicity Assessment. (n.d.). Lhasa Limited. Retrieved from [Link]

  • Preeprem, T., & Schaduangrat, N. (2020). SuperCYPsPred—a web server for the prediction of cytochrome activity. Nucleic Acids Research, 48(W1), W568-W574. Retrieved from [Link]

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  • Sakkiah, S., Guo, Y., & Pan, B. (2019). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Molecules, 24(1), 101. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Evaluating N-(2,4-dimethoxybenzyl)thiazol-2-amine in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous bioactive compounds with a wide range of therapeutic properties.[1][2] In oncology, thiazole derivatives have emerged as a promising class of agents that exhibit potent anticancer activity through diverse mechanisms of action.[2][3] These mechanisms often involve targeting key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[2][4] This guide provides detailed protocols and scientific rationale for the preclinical evaluation of N-(2,4-dimethoxybenzyl)thiazol-2-amine, a specific thiazole derivative, in cancer cell line models. We will explore its potential mechanisms of action based on structurally similar compounds, focusing on two well-documented pathways for thiazole-based agents: tubulin polymerization and the PI3K/Akt/mTOR signaling cascade.[5][6][7] The following sections offer step-by-step protocols for assessing cytotoxicity, cell cycle progression, apoptosis, and the modulation of key protein targets.

Scientific Background & Putative Mechanisms of Action

While direct studies on this compound are not extensively published, the broader class of 2-aminothiazole derivatives has been shown to exert anticancer effects primarily through two distinct mechanisms. Understanding these provides a logical starting point for investigation.

Mechanism 1: Disruption of Microtubule Dynamics

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.[7] Compounds that interfere with tubulin polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and apoptosis. A structurally related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was identified as a potent inhibitor of tubulin polymerization, binding to the colchicine site.[7] This compound induced G2/M cell cycle arrest and disrupted microtubule dynamics.[7] Given the structural similarities, it is plausible that this compound shares this mechanism.

Mechanism 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a central role in cell growth, proliferation, and survival.[4][5][8] Numerous thiazole derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.[5][6] Inhibition of this pathway blocks downstream signals that promote cell survival and proliferation, thereby inducing apoptosis.[4][9]

The following diagram illustrates the two proposed signaling pathways that may be targeted by this compound.

putative_mechanisms cluster_0 Mechanism 1: Microtubule Disruption cluster_1 Mechanism 2: PI3K/Akt Pathway Inhibition Compound1 N-(2,4-dimethoxybenzyl) thiazol-2-amine Tubulin Tubulin Dimers Compound1->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Compound1->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitotic Spindle Disruption Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 Compound2 N-(2,4-dimethoxybenzyl) thiazol-2-amine PI3K PI3K Compound2->PI3K Inhibits Apoptosis2 Apoptosis Compound2->Apoptosis2 Induces Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis2 Inhibition of pathway leads to

Caption: Putative mechanisms of this compound in cancer cells.

Pre-Experimental Preparation

Compound Handling and Stock Solution Preparation
  • Safety: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvent Selection: The compound's solubility should be empirically determined. Start with dimethyl sulfoxide (DMSO) as it is a common solvent for organic molecules in cell-based assays.

  • Protocol:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in a minimal volume of sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Cell Culture
  • Cell Line Selection: Choose a panel of cancer cell lines relevant to your research (e.g., breast: MCF-7, MDA-MB-231; lung: A549; colon: HT-29).[4][10] It is also crucial to include a non-cancerous cell line (e.g., MCF-10A, NIH/3T3) to assess selectivity and potential toxicity to normal cells.[4][11]

  • Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.

Core Experimental Protocols

The following diagram outlines the general experimental workflow for evaluating the compound.

experimental_workflow start Prepare Compound Stock & Culture Cells viability Protocol 1: Cell Viability Assay (MTT/MTS) start->viability ic50 Determine IC50 Value viability->ic50 mechanistic Mechanistic Assays (Treat cells at IC50 concentration) ic50->mechanistic cell_cycle Protocol 2: Cell Cycle Analysis mechanistic->cell_cycle apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis western Protocol 4: Western Blot Analysis mechanistic->western data Data Analysis & Interpretation cell_cycle->data apoptosis->data western->data

Sources

Application Notes & Protocols: N-(2,4-dimethoxybenzyl)thiazol-2-amine as a Potent Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. They are indispensable for a multitude of critical cellular functions, including the maintenance of cell morphology, intracellular transport, and most notably, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules—a tightly regulated process of polymerization and depolymerization—is essential for their function. This dynamic nature makes tubulin a highly attractive and clinically validated target for cancer chemotherapy.

Tubulin-binding agents disrupt microtubule dynamics, leading to an arrest of the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis. These agents are broadly classified based on their binding site on the tubulin dimer (e.g., taxol, vinca alkaloid, and colchicine binding sites) and their effect on microtubule dynamics (stabilizers vs. destabilizers).

This guide focuses on a novel class of colchicine binding site inhibitors (CBSIs), the N,4-diaryl-1,3-thiazole-2-amines. Specifically, we detail the application of N-(2,4-dimethoxybenzyl)thiazol-2-amine and its analogs, which have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. These compounds represent a promising avenue for the development of new anticancer therapeutics due to their structural simplicity and potent biological activity.

Mechanism of Action: Disrupting Microtubule Dynamics

This compound and its related analogs exert their anticancer effects by directly interfering with microtubule formation. Molecular docking studies and biochemical assays have revealed that these compounds bind to the colchicine-binding site on β-tubulin. This binding event physically obstructs the polymerization of tubulin dimers into protofilaments, shifting the equilibrium towards depolymerization and leading to a net loss of the cellular microtubule network.

The downstream cellular consequences are profound:

  • Mitotic Arrest: The disruption of the mitotic spindle prevents the proper segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

The following diagram illustrates the proposed signaling pathway.

Mechanism_of_Action cluster_0 Cellular Environment Tubulin α/β-Tubulin Dimers MT Dynamic Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Formation G2M G2/M Checkpoint Activation Spindle->G2M Disruption Leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Induces Compound N-(2,4-dimethoxybenzyl) thiazol-2-amine Compound->Tubulin p1->MT Inhibition

Caption: Mechanism of this compound as a tubulin inhibitor.

Key Experimental Protocols & Applications

This section provides detailed protocols for the in vitro and cell-based characterization of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is the foundational experiment to directly measure the effect of a compound on the assembly of purified tubulin into microtubules. The fluorescence-based method offers higher sensitivity compared to turbidity assays.

Principle: The assay monitors the incorporation of a fluorescent reporter dye into microtubules as they polymerize. The increase in fluorescence intensity is directly proportional to the amount of polymerized tubulin. Inhibitors will reduce the rate and extent of this fluorescence increase.

Workflow Diagram:

Tubulin_Polymerization_Workflow prep Prepare Reagents on Ice (Tubulin, GTP, Buffer, Compound) plate Add 5 µL of 10x Compound/ Controls to 96-well Plate prep->plate initiate Initiate Polymerization: Add 45 µL Tubulin Reaction Mix plate->initiate read Place in Pre-warmed (37°C) Plate Reader & Read Fluorescence initiate->read analyze Plot Fluorescence vs. Time Calculate Vmax and IC50 read->analyze

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Thaw vials of lyophilized, >99% pure tubulin (e.g., porcine brain tubulin), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP stock (100 mM), and fluorescent reporter on ice.

    • Prepare 10x stocks of the test compound (this compound) in an appropriate solvent (e.g., DMSO), followed by serial dilution in General Tubulin Buffer.

    • Prepare 10x stocks of a known inhibitor (e.g., 10 µM Nocodazole or 3 µM Vinblastine) and an enhancer (e.g., 3 µM Paclitaxel) as controls.

  • Reaction Setup:

    • Pre-warm a fluorescence microplate reader and a black 96-well plate to 37°C.

    • On ice, prepare the Tubulin Reaction Mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions. Keep this mix on ice until the moment of use.

    • To the pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle (buffer with DMSO) to the appropriate wells.

  • Initiation and Measurement:

    • To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL. Pipette gently to avoid introducing air bubbles.

    • Immediately place the plate in the microplate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration. A typical polymerization curve is sigmoidal, showing nucleation, growth, and plateau phases.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the growth phase.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits tubulin polymerization by 50%).

Representative Data: While specific data for this compound is proprietary, a related analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) , has been characterized.

CompoundTubulin Polymerization IC50 (µM)Reference
Compound 10s 2.15
Combretastatin A-4 (CA-4) 1.86
Antiproliferative Activity in Cancer Cell Lines

This protocol determines the compound's ability to inhibit the growth of cancer cells.

Principle: A cell viability assay, such as the MTT or CCK-8 assay, is used. These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Viability Assessment (CCK-8 Example):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against compound concentration and use non-linear regression to calculate the IC50 or GI50 value.

Representative Data (IC50 Values for Analog 10s):

Cell LineCancer TypeIC50 (µM)
SGC-7901 Gastric Carcinoma0.36
MGC-803 Gastric Carcinoma0.42
Bcap-37 Breast Cancer0.86
Immunofluorescence Visualization of Microtubule Network

This technique provides direct visual evidence of the compound's effect on the cellular microtubule architecture.

Principle: Cells are treated with the compound, fixed, and then stained with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The microtubule network is then visualized using fluorescence microscopy.

Workflow Diagram:

IF_Workflow seed Seed Cells on Coverslips Incubate 24h treat Treat with Compound (e.g., 24h) seed->treat fix Fix with 4% Formaldehyde or cold Methanol treat->fix perm Permeabilize with 0.5% Triton X-100 fix->perm block Block with BSA perm->block stain1 Incubate with Primary Ab (anti-α-tubulin) block->stain1 stain2 Incubate with Fluorescent Secondary Ab & DAPI stain1->stain2 mount Mount Coverslips on Slides stain2->mount image Image with Fluorescence or Confocal Microscope mount->image

Caption: Workflow for immunofluorescence staining of the microtubule network.

Detailed Protocol:

  • Cell Culture: Seed cells (e.g., HeLa or U2OS) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at its IC50 and 10x IC50 concentrations for an appropriate time (e.g., 18-24 hours). Include a vehicle control.

  • Fixation & Permeabilization:

    • Wash cells gently with pre-warmed PBS.

    • Fix the cells. A common method is incubation with 4% formaldehyde in PBS for 20-30 minutes at room temperature. Alternatively, for better preservation of microtubule structure, fixation with ice-cold methanol for 10 minutes at -20°C can be used.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-20 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 2% Bovine Serum Albumin (BSA) in PBS for 45-60 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., clone DM1A) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash three times with PBS-T.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Expected Results: Untreated control cells will display a well-organized, filamentous microtubule network extending throughout the cytoplasm. In contrast, cells treated with this compound are expected to show a diffuse, depolymerized tubulin stain and a significant reduction in the microtubule network, consistent with potent inhibition of polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the cell cycle phase distribution of a cell population following treatment, identifying the specific phase at which the compound induces arrest.

Principle: Cells are fixed and stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer. Cells in the G2 or M phase have twice the DNA content (4n) of cells in the G0 or G1 phase (2n), allowing for their distinct quantification.

Detailed Protocol:

  • Cell Treatment and Harvest:

    • Seed cells in a 6-well plate and treat with the test compound at various concentrations for 24-48 hours.

    • Harvest both adherent and floating cells by trypsinization, collect them in a centrifuge tube, and pellet by centrifugation (e.g., 200 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 2 hours or store at -20°C overnight.

  • Staining:

    • Pellet the fixed cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS). The RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a blue or green laser and collecting the red fluorescence emission.

    • Collect data for at least 10,000-20,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Results: Treatment with a tubulin polymerization inhibitor like this compound is expected to cause a significant, dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 population.

Chemical Synthesis Overview

This compound and its analogs can be synthesized via established chemical routes. A common method is the Hantzsch thiazole synthesis.

General Synthetic Scheme:

  • Thiourea Formation: Reaction of a substituted aniline with an isothiocyanate derivative to form a thiourea intermediate.

  • Cyclization: The thiourea is then reacted with an α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in a solvent like ethanol or DMF, often with a mild base, to yield the N,4-diaryl-1,3-thiazol-2-amine core structure.

This versatile synthesis allows for the introduction of various substituents on the different aromatic rings to perform structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound belongs to a promising class of small molecule tubulin polymerization inhibitors. The protocols detailed in this guide provide a robust framework for researchers to investigate its mechanism of action and antiproliferative effects. The potent activity of these thiazole derivatives, particularly their ability to inhibit tubulin polymerization at the colchicine binding site, arrest the cell cycle at G2/M, and induce apoptosis, underscores their therapeutic potential.

Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and toxicity assessments. Furthermore, SAR studies around the thiazole scaffold could lead to the discovery of second-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [https://bio-protocol.org/e2399]([Link]

Application Notes & Protocols: A Comprehensive Framework for the In Vitro Characterization of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] N-(2,4-dimethoxybenzyl)thiazol-2-amine represents a novel entity within this chemical class, whose biological activity and mechanism of action remain to be elucidated. This guide provides a comprehensive, phased methodology for the systematic in vitro evaluation of this compound. We eschew a rigid, one-size-fits-all approach in favor of a logical, tiered screening cascade designed to first establish a foundational pharmacological profile—assessing cytotoxicity and general bioactivity—before progressing to more resource-intensive investigations into specific molecular targets and cellular pathways. This framework is designed for researchers, scientists, and drug development professionals to efficiently de-orphanize novel chemical matter, ensuring that experimental choices are both scientifically rigorous and strategically sound. Each protocol is presented as a self-validating system, with integrated controls and decision points that guide the subsequent stages of investigation.

Phase 1: Foundational Bioactivity & Cytotoxicity Profiling

Expert Rationale: Before investigating specific mechanisms, it is imperative to define the concentration range at which a compound exerts biological effects and to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) outcomes.[3][4] This phase establishes the therapeutic window for all subsequent cell-based assays, preventing misinterpretation of results due to overt toxicity. We employ two complementary assays: a metabolic activity assay to measure cell viability and a membrane integrity assay to directly quantify cytotoxicity.[5]

Workflow for Foundational Bioactivity Assessment

G cluster_0 Phase 1: Foundational Profiling cluster_1 Parallel Viability & Cytotoxicity Readouts cluster_2 Data Analysis & Decision Point Compound This compound (Stock Solution in DMSO) Serial_Dilution Prepare Serial Dilutions Compound->Serial_Dilution Treatment Treat Cells with Compound (24-72h) Serial_Dilution->Treatment Cell_Plating Plate Cancer & Normal Cell Lines (e.g., MCF-7, HepG2, MCF-10A) Cell_Plating->Treatment Assay_Viability Assay 1: Metabolic Viability (e.g., MTT, Resazurin) Treatment->Assay_Viability Assay_Cytotoxicity Assay 2: Membrane Integrity (e.g., LDH Release) Treatment->Assay_Cytotoxicity Analysis Calculate IC50 (Viability) & EC50 (Cytotoxicity) Assay_Viability->Analysis Assay_Cytotoxicity->Analysis Decision Proceed to Phase 2? (If IC50 < 50 µM and non-specific toxicity is low) Analysis->Decision

Caption: Phase 1 workflow for cytotoxicity and viability testing.

Protocol 1.1: Cell Viability Assessment via Resazurin Reduction Assay

Principle: This colorimetric assay measures the metabolic capacity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The resulting signal is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well, clear-bottom black plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells. Incubate for 48-72 hours.

  • Assay Reagent Addition: Prepare a 0.15 mg/mL solution of Resazurin sodium salt in sterile PBS. Remove 100 µL of medium from each well and add 20 µL of the resazurin solution to the remaining 100 µL.

  • Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C, protected from light. Measure fluorescence using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 1.2: Cytotoxicity Assessment via LDH Release Assay

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[3][5] This assay quantifies LDH activity in the supernatant as a direct measure of cell death.

Methodology:

  • Experimental Setup: Use the same plate setup and treatment protocol as described in Protocol 1.1.

  • Supernatant Collection: After the 48-72 hour treatment period, carefully collect 50 µL of cell culture supernatant from each well and transfer to a new flat-bottom 96-well plate.

  • Lysis Control: Add 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) to the positive control wells (untreated cells) and incubate for 45 minutes at 37°C to achieve maximum LDH release.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 490 nm and 680 nm (background).

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate % Cytotoxicity using the formula: 100 * (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release).

    • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

Parameter Description Example Data (MCF-7 Cells)
Viability IC₅₀ Concentration for 50% inhibition of metabolic activity.5.2 µM
Cytotoxicity EC₅₀ Concentration for 50% maximal LDH release.15.8 µM
Therapeutic Index EC₅₀ / IC₅₀3.0

Phase 2: Target Class Deconvolution

Expert Rationale: The thiazole scaffold is frequently found in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[1][6][7] Therefore, a logical next step is to perform broad screening assays against these two major target classes. This approach efficiently narrows the search space for the compound's molecular target.

Protocol 2.1: In Vitro Kinase Inhibition Profiling (Fluorescence-Based)

Principle: This assay quantifies the ability of the test compound to inhibit the activity of a specific kinase. A common format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by a kinase.[8] Inhibition is observed as a decrease in the FRET signal.

Methodology:

  • Assay Setup: This protocol is typically performed in a high-throughput format (384-well plate) against a panel of recombinant kinases (e.g., KinomeScan® or similar services).

  • Reaction Components:

    • Kinase Buffer (specific to each enzyme).

    • Recombinant Kinase.

    • Biotinylated peptide substrate.

    • ATP (at or near the Kₘ for each kinase).

    • This compound at a fixed concentration (e.g., 10 µM for initial screening) and in a dose-response format for hits.

  • Kinase Reaction:

    • Add kinase, substrate, and compound to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add detection reagents: a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and express kinase activity as a percentage of the DMSO control. Identify "hits" as kinases inhibited by >50% at the screening concentration. Determine IC₅₀ values for these hits.

Kinase Target % Inhibition @ 10 µM IC₅₀ (µM)
VEGFR285.4%0.75
PDGFRβ78.1%1.20
c-Kit65.2%3.50
ERK15.6%> 50
Protocol 2.2: GPCR Signaling Assay (cAMP Accumulation)

Principle: This assay determines if the compound modulates GPCRs coupled to Gαₛ or Gαᵢ proteins by measuring changes in the intracellular second messenger cyclic AMP (cAMP).[9][10] Bioluminescence-based assays, such as Promega's cAMP-Glo™, provide a sensitive and high-throughput method.

Methodology:

  • Cell Line: Use a cell line stably expressing a GPCR of interest and a genetically encoded, cAMP-responsive luciferase (e.g., HEK293-GloSensor-22F).

  • Cell Seeding: Plate cells in a 384-well solid white plate and incubate overnight.

  • Compound Treatment (Agonist Mode): Add serial dilutions of the test compound and incubate for 15-30 minutes.

  • Compound Treatment (Antagonist Mode): Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes, then stimulate with a known agonist at its EC₈₀ concentration.

  • Lysis & Detection: Add cAMP-Glo™ Lysis Buffer, followed by the Kinase-Glo® Reagent.

  • Measurement: Incubate for 20 minutes in the dark and measure luminescence.

  • Data Analysis: A decrease in luminescence indicates an increase in cAMP (Gαₛ activation), while an increase in luminescence indicates a decrease in cAMP (Gαᵢ activation). Calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Phase 3: Cellular Target Engagement & Pathway Validation

Expert Rationale: Identifying a hit in a biochemical assay is a critical first step, but it is essential to confirm that the compound engages its target in the complex milieu of a living cell.[11][12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[13][14] Following confirmation, we must validate that target engagement leads to the expected downstream biological effect, such as the inhibition of a signaling pathway.

Workflow for Target Validation & Pathway Analysis

G cluster_0 Phase 3: In-Cell Validation cluster_1 Target Engagement Confirmation cluster_2 Downstream Pathway Analysis Biochem_Hit Biochemical Hit Identified (e.g., VEGFR2) Cell_Culture Culture Relevant Cell Line (e.g., HUVEC) Biochem_Hit->Cell_Culture Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment CETSA Protocol 3.1: CETSA (Cellular Thermal Shift Assay) Compound_Treatment->CETSA Pathway_Stimulation Stimulate Pathway (e.g., with VEGF) Compound_Treatment->Pathway_Stimulation CETSA_Analysis Analyze Protein Stabilization (Western Blot or AlphaScreen) CETSA->CETSA_Analysis CETSA_Result Target Engagement Confirmed? CETSA_Analysis->CETSA_Result CETSA_Result->Pathway_Stimulation Yes Western_Blot Protocol 3.2: Western Blot for Phospho-proteins (p-ERK, p-AKT) Pathway_Stimulation->Western_Blot Pathway_Analysis Quantify Inhibition of Downstream Signaling Western_Blot->Pathway_Analysis

Caption: Phase 3 workflow for cellular target engagement and pathway analysis.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[15][16]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle (DMSO) or this compound at a relevant concentration (e.g., 10x IC₅₀) for 1-2 hours.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant and analyze the amount of the target protein (e.g., VEGFR2) remaining in the soluble fraction by Western Blotting or other protein quantification methods like AlphaScreen.

  • Data Analysis: For each temperature, quantify the band intensity and normalize it to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve indicates thermal stabilization and confirms target engagement.

Protocol 3.2: Downstream Signaling Analysis (Western Blot)

Principle: If the compound engages and inhibits a target kinase (e.g., VEGFR2), this should block the downstream signaling cascade initiated by that kinase's natural ligand (e.g., VEGF). This is assessed by measuring the phosphorylation status of key downstream effector proteins like ERK and AKT.[17]

VEGFR2 Signaling Pathway Inhibition

G cluster_pathway Signaling Cascade cluster_output Cellular Response VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound N-(2,4-dimethoxybenzyl) thiazol-2-amine Compound->VEGFR2 Inhibits RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the VEGFR2 signaling cascade.

Methodology:

  • Cell Culture and Starvation: Plate cells (e.g., HUVECs, which endogenously express VEGFR2) and grow to 80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Compound Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a specific ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10-15 minutes) to induce robust pathway activation.

  • Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total-ERK, phospho-AKT, and total-AKT. An antibody against a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band densities and normalize the phosphorylated protein signal to the total protein signal for each pathway.

References

Application Notes and Protocols for In Vivo Experimental Design with N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of 2-aminothiazole have been extensively investigated and have shown promise as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[2][3][4] This diverse range of activities makes novel 2-aminothiazole derivatives, such as N-(2,4-dimethoxybenzyl)thiazol-2-amine, compelling candidates for in vivo evaluation to determine their therapeutic potential.

This guide provides a comprehensive framework for designing and executing in vivo experiments with this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the causal reasoning behind critical experimental choices. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.

Part 1: Foundational In Silico and In Vitro Characterization

Prior to embarking on in vivo studies, a foundational understanding of the compound's physicochemical properties and in vitro activity is essential.[5] This preliminary data informs the design of subsequent animal experiments, including the selection of an appropriate animal model and dosing regimen.

In Silico and In Vitro Assessment Summary
Parameter Methodology Purpose Key Considerations
Physicochemical Properties Computational models (e.g., SwissADME)Predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and drug-likeness.[6]Provides initial insights into potential bioavailability and metabolic stability.
In Vitro Efficacy Cell-based assays (e.g., MTT assay for cytotoxicity, Griess assay for nitric oxide production)Determine the compound's biological activity and potency (IC50) in a controlled environment.The choice of cell lines should align with the hypothesized therapeutic application (e.g., cancer cell lines, lipopolysaccharide-stimulated macrophages).
Preliminary Toxicity Cytotoxicity assays on non-cancerous cell lines (e.g., fibroblasts)Assess the compound's general toxicity and establish a preliminary therapeutic window.Helps in estimating a safe starting dose for in vivo studies.

Part 2: Strategic Design of In Vivo Experiments

A well-designed in vivo study is crucial for obtaining meaningful and translatable results.[7] The following sections outline the key considerations for designing robust in vivo experiments for this compound.

Ethical Considerations and the ARRIVE Guidelines

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive checklist to ensure that in vivo studies are reported transparently and with sufficient detail to allow for critical evaluation and reproduction.[8][9][10][11][12]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis hypothesis Formulate Hypothesis model_selection Select Animal Model hypothesis->model_selection protocol_dev Develop Protocol & Obtain Ethical Approval model_selection->protocol_dev acclimatization Animal Acclimatization protocol_dev->acclimatization randomization Randomization & Grouping acclimatization->randomization treatment Compound Administration randomization->treatment monitoring Monitor Health & Disease Progression treatment->monitoring endpoint Endpoint Collection (e.g., tumors, tissues) monitoring->endpoint ex_vivo Ex Vivo/In Vitro Analysis endpoint->ex_vivo data_analysis Statistical Analysis ex_vivo->data_analysis report Interpretation & Reporting data_analysis->report

Caption: General workflow for in vivo experiments.

Animal Model Selection

The choice of animal model is contingent on the specific research question.[13]

  • For Anti-inflammatory Studies: The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model for acute inflammation.[14][15][16][17][18]

  • For Anticancer Studies: Human tumor xenograft models in immunodeficient mice (e.g., nude or SCID mice) are standard for evaluating the efficacy of novel anticancer agents.[19][20][21][22][23] The choice of the human cancer cell line to be implanted should be based on the in vitro sensitivity data.

Dosing and Administration
  • Formulation: this compound must be formulated in a non-toxic vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture of DMSO, Tween 80, and saline. The final concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.

  • Route of Administration: The route of administration should ideally mimic the intended clinical route. Common routes for preclinical studies include oral (PO), intraperitoneal (IP), and intravenous (IV).

  • Dose Selection: A preliminary Maximum Tolerated Dose (MTD) study is recommended to determine the highest dose that can be administered without causing significant toxicity. Following the MTD study, a dose-response study with at least three dose levels should be conducted to evaluate the compound's efficacy.

Part 3: Step-by-Step In Vivo Protocols

The following are detailed protocols for evaluating the anti-inflammatory and anticancer activities of this compound.

Protocol 1: Evaluation of Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Pletysmometer

Procedure:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Randomly divide the rats into experimental groups (n=6-8 per group): Vehicle control, Positive control, and Treatment groups (e.g., 10, 30, and 100 mg/kg of the test compound). Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (or via the chosen route) one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the vehicle control group.

Protocol 2: Evaluation of Anticancer Activity in a Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Human cancer cell line (e.g., A549 for lung cancer, based on in vitro data)

  • Matrigel

  • This compound

  • Vehicle

  • Positive control (a standard chemotherapeutic agent for the chosen cancer type)

  • Calipers

Procedure:

  • Acclimatization: Acclimate the mice for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, randomize the mice into experimental groups.

  • Compound Administration: Administer the vehicle, positive control, or test compound according to the predetermined dosing schedule (e.g., daily, once every three days) and route.

  • Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per ethical guidelines, or at the end of the study period.

  • Tissue Collection: Excise the tumors and weigh them. Collect major organs for histopathological analysis.

Part 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the relationship between drug exposure and its pharmacological effect is crucial for optimizing dosing regimens.[24][25][26][27]

Pharmacokinetic (PK) Studies

A preliminary PK study in rodents will provide essential information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This typically involves administering a single dose of the compound and collecting blood samples at various time points to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Comparative Pharmacokinetic Data of Thiazole Derivatives
Derivative Class Bioavailability (%) Tmax (h) Half-life (t½) (h)
Dasatinib Kinase Inhibitor~14-340.5 - 63 - 5
Febuxostat Xanthine Oxidase Inhibitor~851 - 1.5~2 (initial), 9.4 (terminal)
Ritonavir Protease InhibitorNot specified2 - 43 - 5
Pramipexole Dopamine Agonist>90~28 - 12

This table provides a comparative snapshot of the pharmacokinetic profiles of selected thiazole-containing drugs and is for illustrative purposes.[28]

Pharmacodynamic (PD) Studies

PD studies aim to link the drug concentration at the site of action to the observed biological effect. This can involve measuring biomarkers in collected tissues that are indicative of the compound's mechanism of action.

pk_pd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Concentration Concentration Dose->Concentration Absorption, Distribution, Metabolism, Excretion Effect Effect Concentration->Effect Drug-Target Interaction Biomarker Biomarker Effect->Biomarker Mechanism of Action

Caption: The relationship between pharmacokinetics and pharmacodynamics.

Part 5: Preliminary Toxicology and Safety Assessment

Early identification of potential toxicity is crucial for the successful development of any new chemical entity.[29][30][31][32][33] A preliminary toxicology assessment should be integrated into the in vivo efficacy studies.

Key Toxicological Endpoints
Parameter Methodology Purpose
Clinical Observations Daily monitoringAssess for signs of toxicity (e.g., changes in behavior, appearance, weight loss).
Body Weight Regular measurementA sensitive indicator of general health and toxicity.
Hematology Complete blood count (CBC)Evaluate effects on red blood cells, white blood cells, and platelets.
Clinical Chemistry Serum analysisAssess organ function (e.g., liver enzymes, kidney function markers).
Histopathology Microscopic examination of tissuesIdentify any pathological changes in major organs.

Conclusion

The in vivo evaluation of this compound requires a systematic and well-planned approach. By starting with a solid foundation of in vitro data, designing rigorous and ethically sound animal studies, and integrating pharmacokinetic, pharmacodynamic, and toxicological assessments, researchers can effectively elucidate the therapeutic potential of this novel compound. The protocols and guidelines presented in this document provide a robust framework to guide these critical preclinical investigations.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (URL: [Link])

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • Biological and medicinal significance of 2-aminothiazoles. (URL: [Link])

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (URL: [Link])

  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (URL: [Link])

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (URL: [Link])

  • ARRIVE Guidelines: Home. (URL: [Link])

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])

  • In vivo screening models of anticancer drugs. (URL: [Link])

  • IN VIVO Screening Models of Anticancer Drugs. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (URL: [Link])

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (URL: [Link])

  • A comprehensive guide to toxicology in preclinical drug development. (URL: [Link])

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (URL: [Link])

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (URL: [Link])

  • Animal Model for Research. (URL: [Link])

  • Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. (URL: [Link])

  • ARRIVE guidelines. (URL: [Link])

  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. (URL: [Link])

  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (URL: [Link])

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (URL: [Link])

  • Preclinical Toxicology Considerations for a Successful IND Application. (URL: [Link])

  • Preclinical Toxicology Considerations for Successful IND Application. (URL: [Link])

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (URL: [Link])

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (URL: [Link])

  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: [Link])

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (URL: [Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (URL: [Link])

  • A review on thiazole based compounds and it's pharmacological activities. (URL: [Link])

  • De novo design of new chemical entities for SARS-CoV-2 using artificial intelligence. (URL: [Link])

  • Enhancing De Novo Drug Design across Multiple Therapeutic Targets with CVAE Generative Models. (URL: [Link])

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Application Notes and Protocols for N-(2,4-dimethoxybenzyl)thiazol-2-amine as a Lead Compound in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and displaying a vast spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Its structural versatility and ability to engage in various biological interactions make it an attractive starting point for drug discovery. This document provides a detailed guide for researchers on leveraging N-(2,4-dimethoxybenzyl)thiazol-2-amine as a promising lead compound for the development of next-generation antimicrobial agents.

This compound combines the established antimicrobial potential of the 2-aminothiazole core with a dimethoxybenzyl moiety. The methoxy groups can influence the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of pharmacological activity. These application notes will guide the user through the synthesis, preliminary antimicrobial evaluation, and initial mechanism of action studies for this lead compound, providing a robust framework for its progression through the drug discovery pipeline.

Part 1: Synthesis and Characterization

A reliable synthetic route is the cornerstone of any drug development program. The synthesis of this compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis and its variations.[1]

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from the commercially available 2,4-dimethoxybenzaldehyde.

Step 1: Synthesis of N-(2,4-dimethoxybenzyl)thiourea

  • Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in ethanol, add 2-aminothiazole (1.0 eq).

  • Reductive Amination: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This is a conceptual adaptation of the Hantzsch synthesis.

  • Reaction Setup: Dissolve N-(2,4-dimethoxybenzyl)thiourea (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Cyclization: Add an α-haloketone, such as 2-bromoacetaldehyde diethyl acetal (1.1 eq), to the solution.

  • Heating: Reflux the reaction mixture for 4-6 hours. Monitor the completion of the reaction by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with water, dried over anhydrous sodium sulfate, and concentrated. The final compound should be purified by column chromatography.[3]

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The initial phase of evaluating a new compound involves determining its spectrum of activity against a panel of clinically relevant microorganisms.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (broth and DMSO).

Procedure:

  • Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Subculturing: Following MIC determination, take an aliquot from each well showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Part 3: Cytotoxicity and Selectivity Index

A viable antimicrobial drug candidate must exhibit selective toxicity towards microbial pathogens while having minimal effect on host cells.

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of a compound and is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (microbial cells)

A higher SI value indicates greater selectivity of the compound for microbial cells over host cells.

Part 4: Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial screening data for this compound will serve as a baseline for further chemical modifications to enhance its antimicrobial potency and selectivity. SAR studies are essential to understand how different functional groups and structural modifications influence biological activity.[5][6]

Key Areas for SAR Exploration:
  • Substitution on the Benzyl Ring:

    • Position of Methoxy Groups: Investigate the effect of shifting the methoxy groups to other positions (e.g., 3,5-dimethoxy or 3,4-dimethoxy).

    • Nature of Substituents: Replace the methoxy groups with other electron-donating or electron-withdrawing groups (e.g., halogens, nitro, alkyl groups) to probe electronic and steric effects.[7]

  • Modifications of the Thiazole Ring:

    • Substitution at C4 and C5: Introduce various substituents at the 4 and 5 positions of the thiazole ring to explore their impact on activity.

  • Linker Modification:

    • Amine Linker: Modify the secondary amine linker, for instance, by acylation or alkylation, to alter the compound's physicochemical properties.

The insights gained from these SAR studies will guide the rational design of new analogs with improved antimicrobial profiles.

Visualizations

Experimental Workflow for Antimicrobial Lead Compound Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Lead Progression synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, HPLC) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic cytotoxicity Cytotoxicity Assay (MTT on Mammalian Cells) characterization->cytotoxicity mbc MBC/MFC Determination mic->mbc si Calculate Selectivity Index (SI) mbc->si cytotoxicity->si sar Structure-Activity Relationship (SAR) Studies si->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis, in vitro evaluation, and lead optimization of this compound.

Conceptual Structure-Activity Relationship (SAR) Exploration

SAR_Diagram cluster_Core cluster_A A: Benzyl Ring Modifications cluster_B B: Thiazole Ring Modifications cluster_C C: Linker Modifications Core This compound A1 Vary Methoxy Positions (e.g., 3,5- or 3,4-) Core->A1 Region A A2 Introduce Electron-Withdrawing Groups (e.g., -F, -Cl, -NO2) Core->A2 Region A A3 Introduce Electron-Donating Groups (e.g., -CH3, -tBu) Core->A3 Region A B1 Substitution at C4-position Core->B1 Region B B2 Substitution at C5-position Core->B2 Region B C1 Acylation of Amine Core->C1 Region C C2 Alkylation of Amine Core->C2 Region C

Caption: Key regions for structure-activity relationship (SAR) studies of the lead compound.

Data Presentation

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliIC₅₀ (µg/mL) vs HEK293Selectivity Index (SI) vs S. aureus
This compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Analog 1Experimental ValueExperimental ValueExperimental ValueCalculated Value
Analog 2Experimental ValueExperimental ValueExperimental ValueCalculated Value
CiprofloxacinReference ValueReference Value>100Calculated Value

Conclusion

This compound represents a promising starting point for the development of novel antimicrobial agents. The protocols and strategies outlined in these application notes provide a comprehensive framework for its synthesis, in vitro characterization, and initial lead optimization. By systematically evaluating its antimicrobial spectrum, cytotoxicity, and structure-activity relationships, researchers can unlock the full therapeutic potential of this and related thiazole derivatives in the ongoing fight against infectious diseases.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. [Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Taylor & Francis Online. [Link]

  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (n.d.). PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). MDPI. [Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar. [Link]

  • Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (2004). PubMed. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Hindawi. [Link]

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (n.d.). ResearchGate. [Link]

  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. (2012). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). National Institutes of Health. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PubMed Central. [Link]

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Application Notes & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the cytotoxic potential of N-(2,4-dimethoxybenzyl)thiazol-2-amine, a novel small molecule featuring a 2-aminothiazole scaffold. Given that this chemical family includes compounds with known anti-proliferative and cytotoxic properties[1][2], a robust assessment is critical for its potential development as a therapeutic agent. We present a multi-assay, tiered approach designed to move beyond a simple viability screen to a more nuanced understanding of the compound's cellular impact. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating methodologies. We will detail three core assays: the MTT assay for an initial assessment of metabolic activity, the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity, and a Caspase-3/7 activity assay to investigate apoptosis as a potential mechanism of cell death.

Introduction: The Rationale for a Tripartite Assay Strategy

To build a trustworthy and comprehensive cytotoxicity profile for this compound, we employ a strategy of orthogonal validation.[3] This involves using multiple, distinct assays that measure different biological endpoints to cross-validate findings.[4] Our approach integrates three widely accepted methods:

  • Metabolic Activity Assessment (MTT Assay): A primary screening tool to measure the impact on cellular metabolic function, which is closely linked to cell viability.[5][6]

  • Membrane Integrity Assessment (LDH Assay): A direct measure of cytotoxicity by quantifying the release of a cytosolic enzyme from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7][8]

  • Apoptosis Assessment (Caspase-3/7 Assay): A specific mechanistic assay to determine if the compound induces programmed cell death by measuring the activity of key executioner caspases.[9][10]

By synthesizing the results from these three assays, researchers can confidently determine not only if the compound is cytotoxic but also gain initial insights into its mechanism of action.

Part I: Foundational Experimental Design & Quality Control

A rigorously controlled experiment is the foundation of trustworthy data. Before initiating specific assay protocols, the following elements must be standardized.

1. Cell Line Selection and Culture The choice of cell line should be guided by the research question (e.g., a specific cancer cell line for oncology research). For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HEK293 (human embryonic kidney) are suitable. Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before plating.

2. Compound Solubilization and Vehicle Control this compound must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Causality: The final concentration of the solvent in the cell culture medium must be kept to a minimum (typically ≤0.5%) as the solvent itself can be toxic.[11]

  • Self-Validation: Every experiment must include a "vehicle control" group, which consists of cells treated with the same final concentration of the solvent used to deliver the compound. This allows any observed effects to be confidently attributed to the compound, not the solvent.[12]

3. Essential Controls for Every Assay Plate To ensure the validity of the results, each 96-well plate for any assay should include the following controls:[11]

  • Untreated Control: Cells incubated with culture medium only. This represents 100% viability or baseline cytotoxicity.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.

  • Positive Control: Cells treated with a compound known to induce the specific effect being measured. This confirms the assay is working correctly.

    • For MTT/LDH assays: A high concentration of a detergent like Triton™ X-100 to induce 100% cell death.[11]

    • For Caspase-3/7 assays: A known apoptosis inducer like Staurosporine or Etoposide.

  • Blank/Background Control: Wells containing culture medium and the assay reagent but no cells. This value is subtracted from all other readings.[13]

Experimental Workflow Overview

The overall process follows a logical sequence from initial screening to mechanistic confirmation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Assay Analysis cluster_analysis Phase 4: Data Synthesis A Prepare Compound Stock Solution C Seed Cells in 96-Well Plates A->C B Culture & Harvest Cells in Logarithmic Phase B->C D Treat Cells with Compound (Dose-Response) & Controls C->D E Incubate for Desired Time (e.g., 24-72h) D->E F Assay 1: MTT (Metabolic Activity) E->F G Assay 2: LDH (Membrane Integrity) E->G H Assay 3: Caspase-3/7 (Apoptosis) E->H I Calculate IC50, % Cytotoxicity, & Caspase Activity F->I G->I H->I J Synthesize Data & Determine Mechanism I->J

Caption: Decision-making matrix for interpreting multi-assay cytotoxicity data.

Scenario-Based Interpretations:

This structured, multi-assay approach provides a robust and defensible characterization of the in vitro cytotoxic profile of this compound, delivering the trustworthy data essential for progression in the drug development pipeline.

References

  • Roche Applied Science. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • protocols.io. (2020). Caspase 3/7 Activity. Available at: [Link]

  • protocols.io. (2019). LDH cytotoxicity assay. Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • G-Biosciences. (2016). Viability Assays: Different Types and Their Use in Cell Death Research. Available at: [Link]

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  • National Toxicology Program. (2007). Validation Study of In Vitro Cytotoxicity Test Methods. Available at: [Link]

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Application Notes and Protocols for Molecular Docking of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist’s Guide to Predicting Ligand-Protein Interactions

Abstract

This guide provides a comprehensive, in-depth protocol for performing molecular docking simulations with the compound N-(2,4-dimethoxybenzyl)thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] While the specific biological target of this compound is not extensively documented, related compounds have been identified as potent tubulin inhibitors that bind at the colchicine site.[3] Therefore, this protocol will use human tubulin as the target receptor to demonstrate a robust and scientifically validated docking workflow.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the critical reasoning behind each phase of the process, from ligand and protein preparation to the analysis and validation of results. We will utilize the widely adopted and freely available software suite, AutoDock Vina, to ensure the accessibility and reproducibility of this protocol.

Introduction: The Rationale for Molecular Docking

Molecular docking is a powerful computational method used in structure-based drug design to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[4][5] The primary goals are twofold:

  • Pose Prediction: To determine the most likely three-dimensional conformation of the ligand when it forms a complex with the receptor.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[6][7] This score helps in ranking potential drug candidates.

By simulating these interactions in silico, researchers can screen large libraries of compounds, prioritize candidates for experimental testing, and gain mechanistic insights into how a potential drug might function at a molecular level, thereby accelerating the drug discovery pipeline.[5][8]

The Ligand: this compound

The ligand of interest, this compound, belongs to the 2-aminothiazole class of heterocyclic compounds.[9][10][11]

  • Molecular Formula: C₁₂H₁₄N₂O₂S[9]

  • Key Features: It possesses a flexible benzyl group with two methoxy substituents and a thiazole ring, which can participate in various non-covalent interactions. The amine linker provides a critical point of flexibility and potential for hydrogen bonding.

The Target: β-Tubulin, a Validated Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[3] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. The colchicine binding site is a well-characterized pocket on β-tubulin where many small molecule inhibitors bind. Given that N,4-diaryl-1,3-thiazole-2-amines have been shown to act as tubulin inhibitors targeting this site, β-tubulin is an authoritative and scientifically relevant receptor for this study.[3]

Experimental Design: A Self-Validating Docking Workflow

To ensure the trustworthiness of our computational model, the protocol is designed as a self-validating system. The core principle is to first replicate a known experimental result before applying the protocol to our novel ligand. This is achieved by re-docking a co-crystallized ligand into its receptor and measuring the deviation.

cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Docking Simulation cluster_analysis Phase 4: Results Analysis PDB Select Protein Target (e.g., PDB: 1SA0 for Tubulin) PrepProt Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepProt PubChem Obtain Ligand Structure (this compound) PrepLig Prepare Ligand (Add hydrogens, set rotatable bonds, assign charges) PubChem->PrepLig Redock Re-dock Co-crystallized Ligand (e.g., Colchicine) PrepProt->Redock Grid Define Binding Site (Grid Box Generation) PrepLig->Grid RMSD Calculate RMSD Validate Validation Check (RMSD < 2.0 Å?) Validate->Grid Protocol Validated RunVina Run AutoDock Vina Grid->RunVina Analyze Analyze Binding Affinity & Poses RunVina->Analyze Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic, etc.) Analyze->Visualize Conclusion Draw Mechanistic Conclusions Visualize->Conclusion

Caption: Overall workflow for a validated molecular docking experiment.

Detailed Protocols

This section provides step-by-step methodologies for the entire docking process.

Required Software and Resources
ResourcePurposeURL for Access
RCSB Protein Data Bank Database of biological macromolecular structures.[Link]
PubChem Database of chemical molecules and their properties.[Link]
AutoDock Tools (MGLTools) Software for preparing protein and ligand files for docking.[Link]
AutoDock Vina The molecular docking engine.[Link]
Discovery Studio Visualizer Tool for visualizing molecules and analyzing interactions.[Link]
Protocol 1: Receptor Preparation

The goal of receptor preparation is to clean a raw PDB file, making it suitable for docking by correcting for missing atoms and assigning correct chemical properties.[12][13] We will use the crystal structure of bovine tubulin in complex with colchicine (PDB ID: 1SA0) as our example.

  • Obtain Protein Structure: Download the PDB file for 1SA0 from the RCSB PDB.

  • Initial Cleaning: Open the 1SA0.pdb file in Discovery Studio Visualizer.

    • Rationale: The raw PDB file contains crystallographic water molecules, co-factors, and potentially multiple protein chains that are not relevant to the docking simulation.[8][13]

    • Action: Delete all water molecules. For this structure, also remove the co-crystallized colchicine (labeled DAE) and any other heteroatoms or chains not part of the α/β-tubulin dimer where the binding site is located. Save this cleaned structure as 1SA0_clean.pdb.

  • Prepare Receptor in AutoDock Tools (ADT):

    • Launch ADT and open the 1SA0_clean.pdb file.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only.

      • Rationale: Crystallographic methods often do not resolve hydrogen atom positions. Hydrogens are critical for defining steric shapes and participating in hydrogen bonds.[14] Adding only polar hydrogens is a standard practice to correctly model key interactions without unnecessarily increasing computational complexity.

    • Assign Charges: Go to Edit -> Charges -> Add Kollman Charges.

      • Rationale: The docking algorithm's scoring function requires partial atomic charges to calculate electrostatic interactions, a major component of binding energy.[15] Kollman charges are a well-established parameterization for proteins.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the 1SA0_clean molecule. This step merges non-polar hydrogens and assigns atom types. Save the final file as receptor.pdbqt. The PDBQT format includes charge (Q) and atom type (T) information required by Vina.[16]

start Start with Raw PDB File rem_water Remove Water Molecules start->rem_water rem_het Remove Co-factors & Other Ligands rem_water->rem_het add_h Add Polar Hydrogens rem_het->add_h add_charge Assign Kollman Charges add_h->add_charge save_pdbqt Save as Receptor.pdbqt add_charge->save_pdbqt

Caption: Step-by-step receptor preparation workflow.

Protocol 2: Ligand Preparation

This protocol details the conversion of a 2D or simple 3D ligand structure into a docking-ready format.

  • Obtain Ligand Structure: Search for "this compound" on PubChem (CID 49931979). Download the 3D conformer in SDF format.

  • Prepare Ligand in AutoDock Tools (ADT):

    • Launch ADT. Go to Ligand -> Input -> Open and select the downloaded SDF file.

    • Detect Rotatable Bonds: ADT will automatically detect rotatable bonds. A dialog will appear asking to define the torsion tree.

      • Rationale: Ligand flexibility is a key component of docking. AutoDock Vina treats specified bonds as rotatable, allowing the ligand to explore different conformations within the binding site.[15] The number of rotatable bonds directly impacts the complexity of the conformational search.

    • Assign Charges: ADT will automatically assign Gasteiger charges.

      • Rationale: Similar to the receptor, the ligand requires partial charges for electrostatic calculations. Gasteiger charges are a common and rapid method for small organic molecules.[17]

    • Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

Protocol 3: Docking Protocol Validation

Before docking our target ligand, we must validate that our prepared receptor and docking parameters can accurately reproduce experimental data.[18][19] The gold standard is to re-dock the co-crystallized ligand and check if the predicted pose is close to the crystallographic pose.[20][21]

  • Prepare the Co-crystallized Ligand: Extract the colchicine ligand (DAE) from the original 1SA0.pdb file and prepare it using Protocol 2 , saving it as colchicine_ligand.pdbqt.

  • Define the Grid Box: The grid box defines the 3D search space for the docking simulation. For site-specific docking, this box should be centered on the known binding site.

    • In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....

    • Center the grid box on the co-crystallized colchicine ligand. A good practice is to ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding site and allow for ligand rotation.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) .

  • Create Configuration File: Create a text file named conf_validate.txt with the following content, replacing the coordinates and dimensions with your recorded values:

  • Run Vina: Open a command terminal, navigate to your working directory, and execute: vina --config conf_validate.txt --log validation_log.txt

  • Calculate RMSD:

    • Open the original 1SA0.pdb (with colchicine) and the top-ranked pose from validation_out.pdbqt in a visualization tool like Discovery Studio or PyMOL.

    • Superimpose the protein backbones.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the crystallographic colchicine and the re-docked colchicine.

    • Trustworthiness Check: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[6][18][20]

Protocol 4: Docking of this compound

With the protocol validated, we can now confidently dock our target ligand.

  • Create Configuration File: Create a new text file named conf_dock.txt. It will be identical to conf_validate.txt but will specify the new ligand and a new output file:

  • Run Vina: In the command terminal, execute: vina --config conf_dock.txt --log docking_log.txt

Analysis and Interpretation of Results

Interpreting docking results requires a combination of quantitative analysis of the scoring function and qualitative visual inspection of the binding poses.[6][22][23]

Binding Affinity Score
  • Open the docking_log.txt file. AutoDock Vina will report the binding affinities for the top predicted poses in a table.

  • The binding affinity is reported in kcal/mol . This value represents the Gibbs free energy of binding (ΔG).[6]

  • Interpretation: More negative values indicate stronger, more favorable binding. When comparing different ligands or poses, the one with the lowest binding affinity score is predicted to be the most potent binder.[6][24]

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)
1-8.50.000 / 0.000
2-8.21.854 / 2.431
3-8.12.110 / 3.578
.........
Note: These are example values. Actual results will vary.
Visual Analysis of Binding Pose and Interactions

This is arguably the most critical step. A good score is meaningless if the binding pose is not chemically sensible.

  • Load the Complex: Open the receptor.pdbqt and the docking_out.pdbqt files in Discovery Studio Visualizer. The output file contains multiple binding modes; focus on the top-ranked pose first.

  • Identify Key Interactions: Use the visualizer's tools to identify non-covalent interactions between the ligand and the protein's active site residues.

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., between the ligand's amine hydrogen and a protein's backbone carbonyl oxygen).

    • Hydrophobic Interactions: Identify non-polar regions of the ligand (like the benzyl ring) making favorable contact with hydrophobic residues of the protein (e.g., Valine, Leucine, Phenylalanine).

    • Pi-Interactions: Look for interactions involving the aromatic rings of the ligand and protein residues (e.g., Pi-Pi stacking, Cation-Pi).

  • Evaluate the Pose: Assess the quality of the fit. Does the ligand occupy the binding pocket snugly? Are there any steric clashes? A chemically reasonable pose is one where key functional groups of the ligand form logical interactions with complementary residues in the protein.[6]

start Docking Output Files (docking_out.pdbqt, docking_log.txt) affinity Analyze Binding Affinity Scores (Lower is better) start->affinity visualize Visualize Top Poses in Discovery Studio / PyMOL start->visualize compare Compare with Known Inhibitors (e.g., Colchicine) affinity->compare interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) visualize->interactions interactions->compare report Report Findings compare->report

Caption: A structured workflow for the analysis of docking results.

Conclusion

This application note has detailed a complete and validated workflow for performing molecular docking of this compound with β-tubulin using AutoDock Vina. By following these protocols, researchers can generate reliable and reproducible predictions of ligand binding. The key to meaningful docking studies lies not just in executing the software, but in understanding the chemical principles behind each step, from meticulous preparation to critical analysis and validation. The insights gained from such studies can powerfully guide medicinal chemistry efforts, helping to prioritize and optimize new therapeutic agents.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from Quora. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from The Scripps Research Institute. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? Retrieved from ResearchGate. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from YouTube. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from YouTube. [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from YouTube. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from CD ComputaBio. [Link]

  • YouTube. (2025). Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. Retrieved from YouTube. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from California Polytechnic State University. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from Bioinformatics Review. [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from KBbox. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from Bonvin Lab. [Link]

  • Bio-protocol. (n.d.). Validation of Molecular Docking. Retrieved from Bio-protocol. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from University of Cambridge. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from YouTube. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from PLOS Computational Biology. [Link]

  • YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. Retrieved from YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]

  • Thomas Adewumi University. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. Retrieved from Thomas Adewumi University. [Link]

  • Bioinformatics Review. (2021). How to perform site-specific docking using Pyrx? Retrieved from Bioinformatics Review. [Link]

  • PyRx. (2009). Preparing Ligands for Docking. Retrieved from PyRx. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from PMC. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from YouTube. [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from YouTube. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from YouTube. [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from YouTube. [Link]

  • PMC. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from PMC. [Link]

  • PubChemLite. (n.d.). This compound (C12H14N2O2S). Retrieved from PubChemLite. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Retrieved from ResearchGate. [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from PubMed Central. [Link]

  • NIH. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][6][22]thiadiazole. Retrieved from NIH. [Link]

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Application Note: Utilizing N-(2,4-dimethoxybenzyl)thiazol-2-amine for the Investigation of Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cell cycle is a tightly regulated series of events that governs cell growth and division. Its dysregulation is a hallmark of diseases such as cancer, making it a critical area of study in biomedical research and a key target for therapeutic development. Small molecules that can modulate cell cycle progression are invaluable tools for dissecting the intricate molecular machinery that controls this fundamental process. This application note provides a detailed guide for the use of N-(2,4-dimethoxybenzyl)thiazol-2-amine, a member of the 2-aminothiazole class of compounds, to study cell cycle dynamics. While direct studies on this specific molecule are emerging, related N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin polymerization inhibitors that induce cell cycle arrest, primarily in the G2/M phase.[1] This guide will, therefore, be based on the hypothesized mechanism of action of this compound as a microtubule-targeting agent and will provide robust protocols for its application in cell cycle analysis.

Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics

It is postulated that this compound, like other N,4-diaryl-1,3-thiazole-2-amines, functions as a tubulin inhibitor.[1] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. During mitosis, dynamic instability of microtubules is crucial for the proper segregation of chromosomes. By binding to tubulin, microtubule-targeting agents can either inhibit its polymerization or prevent its depolymerization, leading to a disruption of mitotic spindle formation. This activates the spindle assembly checkpoint (SAC), which halts the cell cycle in the G2/M phase to prevent aneuploidy.[1]

G2M_Arrest Hypothesized Signaling Pathway of this compound cluster_drug Drug Action cluster_cellular Cellular Events Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates G2M G2/M Phase Arrest SAC->G2M Induces

Caption: Hypothesized mechanism of G2/M cell cycle arrest by this compound.

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound on cell cycle progression.

Cell Culture and Treatment

Successful cell cycle analysis begins with healthy, asynchronously growing cells.

  • Cell Lines: A variety of human cancer cell lines can be used, such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration used.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for quantifying the distribution of cells in different phases of the cell cycle based on their DNA content.[2]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[3]

Protocol:

  • Harvest Cells: After treatment for the desired time (e.g., 24 hours), harvest the cells. For adherent cells, use trypsin-EDTA to detach them. Combine the detached cells with the supernatant to include any floating, potentially apoptotic cells.

  • Wash: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[3] Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[4]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.[5]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[5]

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

  • Data Interpretation: The resulting DNA content histogram will show peaks corresponding to the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in the G2/M peak would support the hypothesized mechanism of action.

Flow_Cytometry_Workflow Flow Cytometry Workflow for Cell Cycle Analysis Start Cell Culture & Treatment Harvest Harvest Cells Start->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix in 70% Ethanol Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Stain with PI/RNase A Wash2->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Data Interpretation Analyze->Data

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Immunofluorescence Staining of Cell Cycle Markers

Immunofluorescence microscopy allows for the visualization of specific proteins and cellular structures, providing qualitative and quantitative data on the effects of the compound.

Markers:

  • α-tubulin: To visualize microtubule morphology.

  • Phospho-Histone H3 (Ser10): A specific marker for mitotic cells.[6]

  • DAPI: To stain the nuclei and visualize DNA.

Protocol:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound as described previously.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-phospho-Histone H3) diluted in the blocking buffer overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) in the blocking buffer for 1 hour at room temperature in the dark.[6]

  • Nuclear Staining: Wash three times with PBST and stain the nuclei with DAPI (300 nM in PBS) for 5 minutes.[6]

  • Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.[6]

  • Imaging: Visualize the cells using a fluorescence microscope. Disrupted and disorganized microtubule structures and an increase in the percentage of phospho-Histone H3 positive cells would indicate a mitotic arrest.

Western Blotting for Cell Cycle Regulatory Proteins

Western blotting can be used to quantify the expression levels of key proteins that regulate the cell cycle.

Target Proteins:

  • Cyclin B1: Levels peak in the G2 and M phases.

  • Cdc2 (CDK1): The catalytic subunit that complexes with Cyclin B1.

  • Phospho-Cdc2 (Tyr15): Phosphorylation at this site inactivates the Cyclin B1/Cdc2 complex, and its dephosphorylation is required for mitotic entry.

  • GAPDH or β-actin: As a loading control.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]

Data Presentation and Interpretation

Parameter Control (Vehicle) This compound (X µM) Expected Outcome for G2/M Arrest
G0/G1 Phase (%) ~60-70%DecreasedDecrease in G0/G1 population
S Phase (%) ~15-20%VariableMay increase or decrease depending on kinetics
G2/M Phase (%) ~10-15%IncreasedSignificant increase in G2/M population
Phospho-Histone H3 Positive Cells (%) <5%IncreasedSignificant increase in mitotic cells
Cyclin B1 Protein Level BaselineIncreasedAccumulation of Cyclin B1

Troubleshooting

Problem Possible Cause Solution
Flow Cytometry: Broad G2/M peak Cell doubletsGate on single cells using pulse width vs. pulse area.
Immunofluorescence: High background Inadequate blocking or washingIncrease blocking time and number of washes.
Western Blot: No or weak signal Insufficient protein loading or antibody issueIncrease protein amount; check antibody concentration and activity.

References

  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.35.1-7.35.18. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Immunofluorescence PI Staining - Flow Cytometry Protocol. Retrieved from [Link]

  • Welschinger, R., et al. (2015). BrdU Immunofluorescence Staining: A Technique to Identify Cells in Different Phases of Cell Cycle. Journal of Visualized Experiments. Retrieved from [Link]

  • ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification. (2023). eLife, 12, e84961. Retrieved from [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(9), e0204013. Retrieved from [Link]

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Application Note & Protocol: A Strategic Guide to the Synthesis of N-(2,4-dimethoxybenzyl)thiazol-2-amine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the synthesis, purification, and characterization of a focused library of N-(2,4-dimethoxybenzyl)thiazol-2-amine derivatives. It details the strategic rationale behind synthetic choices and outlines a framework for subsequent Structure-Activity Relationship (SAR) investigations, a critical step in modern drug discovery.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.

The N-(2,4-dimethoxybenzyl) moiety is frequently incorporated into pharmacophores to probe interactions within hydrophobic and polar pockets of target proteins. The methoxy groups can act as hydrogen bond acceptors, while the benzyl ring provides a rigid scaffold for positioning these and other functional groups. This guide focuses on the efficient construction of a library of derivatives based on this core structure to enable robust SAR studies.

Synthetic Strategy: The Causality Behind Method Selection

The primary goal is the formation of the C-N bond between the thiazole C2 position and the benzylic amine. While several methods exist, modern palladium- and copper-catalyzed cross-coupling reactions offer the most versatility, efficiency, and functional group tolerance, making them ideal for library synthesis.

Core Synthetic Approaches
  • Classical Nucleophilic Substitution: This involves the reaction of a 2-halothiazole with 2,4-dimethoxybenzylamine. While straightforward, this method often requires harsh conditions and can suffer from side reactions, limiting its scope for a diverse library.

  • Ullmann Condensation: A copper-catalyzed C-N coupling reaction that serves as a valuable alternative to palladium-based methods.[3][4][5] Traditionally requiring high temperatures, modern protocols with specific ligands have made the Ullmann reaction more accessible under milder conditions.[6][7] It is particularly useful when palladium-catalyzed reactions are sluggish or lead to undesired side products.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most powerful and versatile method for forming C-N bonds.[8][9] Its broad substrate scope, tolerance of numerous functional groups, and well-understood catalytic cycle make it the gold standard for library synthesis in drug discovery.[10][11][12] The choice of palladium precursor, ligand, and base is critical for optimizing reaction efficiency.[9]

The following diagram illustrates the strategic choice between these key C-N bond-forming reactions.

cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Target Molecule Thiazole 2-Halo-Thiazole (R1, R2 varied) Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) Thiazole->Buchwald Ullmann Ullmann Condensation (Cu-Catalyzed) Thiazole->Ullmann SNAr Nucleophilic Substitution (Classical) Thiazole->SNAr Amine N-(2,4-dimethoxybenzyl)amine (R3 varied) Amine->Buchwald Amine->Ullmann Amine->SNAr Product This compound Derivative Library Buchwald->Product High Versatility & Functional Group Tolerance Ullmann->Product Cost-Effective Catalyst, Alternative Selectivity SNAr->Product Simple, but Harsh Conditions

Caption: Choice of C-N coupling strategy for library synthesis.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general and robust method for the synthesis of a representative this compound derivative using a palladium catalyst. For accelerated reaction times and improved yields, microwave-assisted synthesis is a highly effective alternative to conventional heating.[13][14][15]

Reaction Scheme: 2-Bromothiazole + N-(2,4-dimethoxybenzyl)amine → this compound

Materials and Reagents
Reagent/MaterialSupplierCAS NumberNotes
2-BromothiazoleSigma-Aldrich3034-53-5Or other substituted 2-halothiazole.
2,4-DimethoxybenzylamineSigma-Aldrich20781-20-8
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem Chemicals51364-51-3Palladium precursor.
XantphosSigma-Aldrich161265-03-8Buchwald ligand.
Sodium tert-butoxide (NaOtBu)Acros Organics865-48-5Strong, non-nucleophilic base.
Anhydrous TolueneSigma-Aldrich108-88-3Anhydrous solvent is crucial.
Diethyl EtherFisher Sci.60-29-7For extraction.
Saturated aq. NaCl (Brine)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9Drying agent.
Silica Gel (230-400 mesh)Sorbent Tech.7631-86-9For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or microwave reaction vial, add 2-bromothiazole (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This step is critical to prevent oxidation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture for 5 minutes to allow for catalyst-ligand pre-association. Then, add 2,4-dimethoxybenzylamine (1.2 mmol, 1.2 eq) followed by sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Reaction:

    • Conventional Heating: Place the sealed tube in a pre-heated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 120-140 °C for 20-40 minutes.[16][17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Designing a Derivative Library for SAR Studies

A systematic SAR study involves modifying specific regions of the core molecule and evaluating the impact on biological activity. For the this compound scaffold, there are three primary points for diversification (R¹, R², R³).

Caption: Key diversification points on the core scaffold.

  • R¹ (Thiazole C4): Modifications here explore the steric and electronic requirements of the pocket interacting with this region of the molecule. A variety of substituted 2-bromo-4-aryl/alkyl-thiazoles can be synthesized via the Hantzsch thiazole synthesis and then used in the coupling reaction.[18][19][20]

  • R² (Thiazole C5): Introducing substituents at C5, such as halogens or electron-withdrawing groups, can modulate the electronics of the thiazole ring and provide additional interaction points.

  • R³ (Benzyl Ring): While the 2,4-dimethoxy pattern is the starting point, synthesizing analogues with 3,4-dimethoxy, 3,5-dimethoxy, or other patterns can reveal crucial information about the topology of the binding site.

Data Organization for SAR Analysis

The systematic collection and organization of data are paramount for deriving meaningful SAR insights. A well-structured table allows for the direct comparison of structural modifications with changes in biological activity and physicochemical properties.[21][22]

Cmpd IDR¹ SubstituentR² SubstituentR³ Substituent(s)MW ( g/mol )cLogPBiological Activity (IC₅₀, µM)
LIB-001 HH2,4-di-OCH₃250.322.85Experimental Value
LIB-002 4-F-PhH2,4-di-OCH₃344.414.20Experimental Value
LIB-003 4-Me-PhH2,4-di-OCH₃340.444.45Experimental Value
LIB-004 HBr2,4-di-OCH₃329.213.61Experimental Value
LIB-005 HH3,4-di-OCH₃250.322.70Experimental Value

Analysis: By comparing compounds, researchers can deduce key relationships. For example, comparing LIB-001 with LIB-002 and LIB-003 will reveal the effect of adding a substituted phenyl group at the R¹ position. Comparing LIB-001 and LIB-005 will show the importance of the methoxy group positioning on the benzyl ring.

Conclusion

This guide outlines a robust and versatile strategy for the synthesis of this compound derivatives. By leveraging modern synthetic methods like the Buchwald-Hartwig amination, researchers can efficiently generate libraries for comprehensive SAR studies. The systematic diversification at key positions on the molecular scaffold, coupled with organized data analysis, provides a clear path to identifying compounds with optimized biological activity and developing potent lead candidates for drug development.

References

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Application Notes & Protocols: N-(2,4-dimethoxybenzyl)thiazol-2-amine as a Tool for Chemical Biology Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Cellular Mechanisms with a Privileged Scaffold

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry and chemical biology. This scaffold is present in numerous compounds demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] Its versatility allows for strategic chemical modifications that can fine-tune interactions with specific biological targets. This guide focuses on N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3), a specific derivative whose potential as a precise tool for chemical biology research remains to be fully characterized.

This document serves as a comprehensive framework for the researcher. It provides not just protocols, but the strategic rationale behind them, guiding the user through the essential steps of validating this compound as a high-quality chemical probe. We will proceed from initial phenotypic screening to hypothesis-driven target validation and mechanism of action studies, establishing a robust foundation for its use in biological discovery.

Compound Properties: this compound
Molecular Formula C₁₂H₁₄N₂O₂S[6]
Molecular Weight 250.32 g/mol
CAS Number 853994-53-3[7]
Appearance Off-white to yellow solid
Purity >95% (recommended for biological assays)

Part 1: The Chemical Probe Validation Workflow

A high-quality chemical probe must meet stringent criteria: it must be potent (active at low concentrations), selective (minimal off-target effects), and have a well-defined mechanism of action.[5][8] To confirm these characteristics, a logical workflow is essential. This process ensures that any observed biological phenotype can be confidently attributed to the modulation of its intended target.

The validation workflow involves three key stages:

  • Phenotypic Discovery: Does the compound elicit a biological response in a relevant system, and at what concentration?

  • Target Identification & Validation: What is the specific molecular target of the compound? Does direct engagement of this target recapitulate the observed phenotype?

  • Controlled Experimentation: How can the probe be used reliably in downstream experiments to uncover new biology? This stage critically relies on the use of proper controls.[8]

cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: Target & Mechanism Validation cluster_2 Phase 3: Application as a Tool A Phenotypic Screening (e.g., Cytotoxicity Assay) B Hypothesis Generation (Based on Structural Analogs) A->B Identifies Bioactivity C In Vitro Target Assay (e.g., Tubulin Polymerization) B->C Proposes Target D Cellular Target Engagement (e.g., Immunofluorescence) C->D E Confirm Functional Outcome (e.g., Cell Cycle Analysis) D->E F Define Optimal Concentration & Experimental Window E->F Validates MoA G Deploy in Biological Assays (with appropriate controls) F->G H Generate New Biological Insights G->H

Figure 1: The Chemical Probe Validation Workflow. A systematic process to characterize a novel compound.

Part 2: Initial Characterization and Hypothesis Generation

The first step is to determine if this compound has any biological effect. A broad cytotoxicity screen across a panel of cancer cell lines is an effective and unbiased starting point.

Protocol 1: Cellular Viability and Cytotoxicity Profiling

Rationale: This assay establishes the concentration range at which the compound affects cell viability (its potency). The half-maximal inhibitory concentration (IC₅₀) is a key parameter for a chemical probe and informs the concentrations used in all subsequent experiments.[5]

Methodology (MTT Assay):

  • Cell Plating: Seed cells from a diverse panel (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to ~50 nM. Include a DMSO-only vehicle control.

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression.

Hypothetical Cytotoxicity Data IC₅₀ (µM)
HeLa (Cervical Cancer) 0.75
A549 (Lung Cancer) 1.20
MCF7 (Breast Cancer) 0.95
HCT116 (Colon Cancer) 0.88
Hypothesis Generation: Learning from Structural Relatives

Numerous publications have identified N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of tubulin polymerization.[1] Specifically, compounds with a dimethoxy-substituted phenyl ring have shown significant activity.[1][9] These molecules bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Primary Hypothesis: Based on this strong precedent, we hypothesize that This compound exerts its cytotoxic effect by inhibiting tubulin polymerization. The following protocols are designed to directly test this hypothesis.

Part 3: Target Validation and Mechanism of Action (MoA) Studies

With a clear hypothesis, the next step is to perform experiments that directly interrogate the proposed target and pathway.

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: This is a direct, biochemical test of the hypothesis. It measures the effect of the compound on the polymerization of purified tubulin into microtubules in a cell-free system, confirming the molecular-level interaction.

Methodology (Fluorescence-Based):

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) which includes purified tubulin, GTP, and a fluorescent reporter that incorporates into growing microtubules.

  • Assay Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and the fluorescent reporter.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 0.1 µM to 20 µM).

    • Positive Controls: Include Colchicine or Nocodazole (inhibitors) and Paclitaxel (promoter).

    • Negative Control: Include a DMSO vehicle control.

  • Initiation and Measurement: Add purified tubulin to each well to initiate polymerization. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure fluorescence every 60 seconds for 1 hour.

  • Data Analysis: Plot fluorescence intensity versus time. Polymerization inhibitors will show a decrease in the maximum fluorescence signal and/or the rate of polymerization compared to the DMSO control. Calculate the IC₅₀ for inhibition.

Protocol 3: Visualizing Cellular Target Engagement via Immunofluorescence

Rationale: While the in vitro assay confirms biochemical activity, this protocol visualizes the effect on the microtubule network within intact cells. This provides crucial evidence of cellular target engagement and the resulting phenotype.[1]

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat the cells with this compound at concentrations around its IC₅₀ (e.g., 1x and 3x IC₅₀) for 6-12 hours. Include a DMSO vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., DM1A clone) for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope.

  • Expected Outcome: Compared to the well-organized, filamentous microtubule network in DMSO-treated cells, cells treated with a tubulin polymerization inhibitor will show a diffuse, depolymerized tubulin stain and rounded cell morphology.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: A functional consequence of microtubule disruption is the activation of the spindle assembly checkpoint, leading to mitotic arrest in the G2/M phase of the cell cycle.[1] This assay quantifies that effect, providing strong corroborating evidence for the proposed MoA.

Methodology:

  • Treatment: Treat cells in a 6-well plate with the compound at 1x and 3x IC₅₀ for 18-24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Analysis: Analyze the cell population using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to DNA content.

  • Expected Outcome: The analysis will show a significant increase in the cell population with 4N DNA content (the G2/M peak) in treated samples compared to the control, which will have a majority of cells in the G1 phase (2N DNA content).

A N-(2,4-dimethoxybenzyl) thiazol-2-amine B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Spindle Assembly Checkpoint Activation D->E F G2/M Phase Arrest E->F G Apoptosis F->G

Figure 2: Proposed Mechanism of Action Pathway. The compound is hypothesized to inhibit tubulin polymerization, leading to G2/M cell cycle arrest.

Part 4: Best Practices for Application in Biological Research

Once validated, the compound can be used to probe the biological roles of microtubule dynamics. Proper experimental design is critical.

1. Determining the Optimal Working Concentration: For studying cellular processes, it is often desirable to use a concentration that engages the target without causing widespread cell death.

  • For MoA studies: Use concentrations around the IC₅₀ (e.g., 0.5x to 5x IC₅₀) to observe dose-dependent effects.

  • For pathway interrogation: Use the lowest concentration that gives a robust on-target phenotype (e.g., microtubule disruption) with minimal cytotoxicity, often referred to as the EC₅₀ for the target. This minimizes the risk of off-target effects.[10]

2. The Critical Role of Controls: Relying on a single chemical probe is insufficient.[8] To generate robust and trustworthy data, the following controls are essential:

Control Type Purpose Example for This Probe
Negative Control A structurally similar analog that is inactive against the target. It helps confirm that the observed phenotype is not due to a non-specific effect of the chemical scaffold.A hypothetical analog, e.g., with the thiazole amine shifted to a different position, that has been tested and shown to be inactive in the tubulin polymerization assay.
Orthogonal Control A structurally distinct compound that hits the same target through the same mechanism. If both probes produce the same phenotype, it strengthens the conclusion that the effect is on-target.Colchicine or Nocodazole . Both are well-characterized tubulin polymerization inhibitors that bind the same site but have different chemical structures.[1]
Vehicle Control An equivalent concentration of the solvent (e.g., DMSO) used to dissolve the probe. This controls for any effects of the solvent itself.0.1% DMSO in culture medium.

3. Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
No effect in cellular assays Poor cell permeability; compound instability in media; target not expressed in the cell line.Verify compound stability via LC-MS. Confirm target protein expression via Western blot. Increase concentration or incubation time.
High background cytotoxicity Off-target effects; compound precipitation at high concentrations.Do not exceed the recommended concentration range.[10] Visually inspect media for precipitation. Use a negative control to assess scaffold-specific toxicity.
Inconsistent results Inconsistent compound dosing; variability in cell passage number or density.Always use freshly prepared dilutions from a validated stock solution. Maintain consistent cell culture practices.

Conclusion

This compound belongs to a chemical class with compelling, precedent-setting biological activity. While its specific properties must be determined empirically, its structure makes it a strong candidate for development into a valuable chemical probe for studying the cytoskeleton and cell division. By following the rigorous validation workflow outlined in this guide—from initial phenotypic screening to detailed mechanism-of-action studies with appropriate controls—researchers can confidently characterize this molecule and subsequently use it to uncover novel insights into complex biological systems.

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Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2,4-dimethoxybenzyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of N-(2,4-dimethoxybenzyl)thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and its N-alkylation is a critical step in modulating the pharmacological properties of these molecules.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

The primary method for synthesizing this compound is through reductive amination, which involves the reaction of 2-aminothiazole with 2,4-dimethoxybenzaldehyde to form an intermediate imine, followed by in-situ reduction.[3][4] This approach is generally preferred over direct N-alkylation with an alkyl halide, as it offers better control and avoids common side reactions like over-alkylation.[5][6][7]

This guide will delve into the nuances of optimizing this reaction, covering aspects from reagent selection and solvent effects to purification strategies. Our goal is to equip you with the knowledge to not only successfully synthesize the target compound but also to troubleshoot and refine your process for higher yields and purity.

General Reaction Scheme

The synthesis of this compound via reductive amination can be visualized as a two-step, one-pot process.

Reductive_Amination Reactant1 2-Aminothiazole Intermediate Imine Intermediate Reactant1->Intermediate + Reactant2 (Solvent, e.g., MeOH) Imine Formation Reactant2 2,4-Dimethoxybenzaldehyde Product This compound Intermediate->Product + Reducing_Agent Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH3CN)

Sources

how to improve the solubility of N-(2,4-dimethoxybenzyl)thiazol-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for N-(2,4-dimethoxybenzyl)thiazol-2-amine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of the compound. Its structure features a basic thiazol-2-amine core and a dimethoxybenzyl group.

  • Predicted Lipophilicity (XLogP): Approximately 2.7[1]. This moderate lipophilicity suggests that while it has some affinity for non-polar environments, it will likely exhibit limited aqueous solubility.

Poor aqueous solubility is a major hurdle in drug discovery, as it can lead to unreliable in vitro data and hinder the development of effective formulations for in vivo studies.[3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: I dissolved my compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

A: This is a classic case of a compound crashing out of solution, a common issue when a drug is highly soluble in an organic solvent like DMSO but poorly soluble in the aqueous environment of cell culture media.[5][6] DMSO is a powerful solvent, but when you dilute the DMSO stock into your media, the final DMSO concentration is typically low (e.g., <0.5%) to avoid cellular toxicity.[7][8] At this low concentration, the DMSO can no longer keep your hydrophobic compound dissolved in the overwhelmingly aqueous media, leading to precipitation.[5]

Q2: What is the very first thing I should try to solve this precipitation issue?

A: The simplest first step is to optimize your dilution technique. Instead of adding the compound stock directly to the full volume of media, try a serial dilution or pre-dilution approach.[9]

  • Warm your cell culture media to 37°C.

  • In a separate sterile tube, add the required volume of your DMSO stock.

  • Add a small amount of the warm media to the DMSO stock and mix vigorously (vortex).

  • Gradually add more media in increments, mixing well after each addition, until you reach the final desired concentration.[9] This gradual process can sometimes prevent the rapid precipitation that occurs with a large, single-step dilution.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[10] Some robust cell lines may tolerate up to 1%, while more sensitive primary cells might show stress at concentrations as low as 0.1%.[8][11][12] It is critical to perform a solvent tolerance control experiment for your specific cell line and assay endpoint.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A:

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under stable conditions.[13][14]

  • Kinetic Solubility measures the concentration of a compound that stays in solution during a specific timeframe after being added from a concentrated organic stock (like DMSO) to an aqueous buffer.[15][16] It often results in a supersaturated, metastable solution.[13]

For most high-throughput screening and cell-based assays, kinetic solubility is the more relevant parameter .[15][16] Your goal is to keep the compound in solution for the duration of the experiment (e.g., 24-72 hours), even if it's at a concentration above its true thermodynamic equilibrium.[17]

Part 2: Systematic Troubleshooting Guide

If basic procedural adjustments are insufficient, a more systematic approach is required. This guide will walk you through selecting and implementing advanced solubilization strategies.

Logical Flow for Solubility Enhancement

The following diagram outlines a decision-making workflow for systematically addressing solubility issues with this compound.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Media Assess_pH Is the compound ionizable? (Yes, it's a weak base) Start->Assess_pH Try_pH Strategy 1: pH Adjustment (Lower pH to protonate amine) Assess_pH->Try_pH Yes Assess_CoSolvent Strategy 2: Use Co-solvents (e.g., PEG 400, Ethanol) Assess_pH->Assess_CoSolvent Strategy insufficient Check_pH_Compatibility Is the adjusted pH compatible with the assay? Try_pH->Check_pH_Compatibility Use_pH Implement pH-adjusted buffer. Proceed with caution. Check_pH_Compatibility->Use_pH Yes Check_pH_Compatibility->Assess_CoSolvent No Final_Validation Final Validation: Confirm no assay interference with chosen method. Use_pH->Final_Validation Test_CoSolvent_Toxicity Determine max tolerable co-solvent concentration. Assess_CoSolvent->Test_CoSolvent_Toxicity Assess_Complexation Strategy 3: Complexation Agents (e.g., Cyclodextrins) Assess_CoSolvent->Assess_Complexation Strategy insufficient Use_CoSolvent Prepare stock in DMSO/ Co-solvent mix. Test_CoSolvent_Toxicity->Use_CoSolvent Use_CoSolvent->Final_Validation Test_Cyclodextrin Screen cyclodextrin types (e.g., HP-β-CD, SBE-β-CD) Assess_Complexation->Test_Cyclodextrin Use_Complexation Prepare aqueous stock with compound-cyclodextrin complex. Test_Cyclodextrin->Use_Complexation Use_Complexation->Final_Validation

Caption: A decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment

Scientific Rationale: this compound is a weak base. In standard physiological media (pH ~7.4), the amine group will be only partially protonated. According to the Henderson-Hasselbalch equation, lowering the pH will increase the proportion of the protonated, charged form of the molecule. This ionized form is generally much more water-soluble than the neutral form.[][19][20]

Experimental Protocol: Preparing a pH-Adjusted Stock Solution

  • Prepare an Acidic Buffer: Prepare a sterile-filtered 10 mM citrate buffer or phosphate buffer at pH 5.0.

  • Initial Dissolution: Attempt to dissolve the compound directly in the pH 5.0 buffer to your desired stock concentration (e.g., 1 mM). Use sonication or gentle warming (37°C) to aid dissolution.

  • Alternative (if step 2 fails): Dissolve the compound in a minimal amount of DMSO (e.g., to make a 100 mM stock).

  • Dilution: Slowly dilute the DMSO stock into the pH 5.0 buffer to create your final aqueous stock solution.

  • Assay Addition: When adding this acidic stock to your main cell culture plate, be mindful of the final pH change. The buffering capacity of your culture medium should prevent a significant shift if the stock volume is small, but this must be verified.

Causality and Trustworthiness:

  • Why it works: Protonating the basic nitrogen introduces a positive charge, dramatically increasing the molecule's interaction with polar water molecules.

  • Self-Validation: Always include a "vehicle control" using the pH-adjusted buffer alone to ensure that the buffer itself does not affect your biological readout. Check the final pH of the media in your assay wells to confirm it remains within the viable range for your cells (typically pH 7.2-7.4).

Strategy 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[21] This reduction in polarity lowers the "squeezing out" effect that water exerts on hydrophobic molecules, thereby increasing their solubility.[]

Commonly Used, Cell-Compatible Co-solvents:

Co-solventTypical Starting Concentration (v/v) in final mediaNotes & CautionsReferences
Ethanol ≤ 1%Can be cytotoxic; effects vary widely between cell types.[7][22]
Polyethylene Glycol 400 (PEG 400) ≤ 1%Generally well-tolerated and effective for many compounds.[22][23]
Propylene Glycol (PG) ≤ 1%Similar to PEG 400 in application and tolerance.[22]

Experimental Protocol: Preparing a Co-solvent Stock

  • Determine Solvent Toxicity: First, run a dose-response curve of the co-solvent (e.g., PEG 400) alone on your cells to determine the maximum non-toxic concentration for your assay duration.

  • Prepare a Mixed Stock: Create a high-concentration stock solution of your compound in a mixture of DMSO and your chosen co-solvent. A 1:1 (v/v) ratio of DMSO:PEG 400 is a good starting point.

  • Dilute into Media: Use this mixed-solvent stock to make your final dilutions in the cell culture medium, ensuring the final concentration of both DMSO and the co-solvent remain below their cytotoxic limits.

Causality and Trustworthiness:

  • Why it works: Co-solvents like PEG 400 have both hydrophilic and hydrophobic regions, acting as a "bridge" between the drug and the water, effectively making the solvent environment more favorable for the drug molecule.

  • Self-Validation: A vehicle control containing the same final concentration of the DMSO/co-solvent mixture is mandatory to isolate the effect of the compound from any solvent-induced artifacts.

Strategy 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[24][25] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity. This forms an inclusion complex where the hydrophobic part of the drug is shielded from water, and the complex as a whole presents a hydrophilic exterior, dramatically increasing aqueous solubility.[26][27][28]

Recommended Cyclodextrins for Biological Assays:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used, low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Highly soluble and very effective at complexation.

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Make a 10-20% (w/v) solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum).

  • Add Compound: Add the solid this compound powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Mix the solution overnight at room temperature or 37°C on a rotator or shaker. Sonication can also be used to accelerate the process.

  • Remove Undissolved Compound: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any uncomplexed, undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant. The concentration of the solubilized compound in this supernatant is your new aqueous stock concentration. This concentration must be accurately determined via a method like HPLC-UV or LC-MS/MS.

  • Sterilization and Use: Sterile-filter the final aqueous stock through a 0.22 µm filter before use in cell-based assays.

Causality and Trustworthiness:

  • Why it works: The hydrophobic dimethoxybenzyl moiety of the compound is likely to insert into the non-polar cavity of the cyclodextrin, forming a stable, water-soluble complex.[24]

  • Self-Validation: Run a control with the same concentration of cyclodextrin alone to ensure it does not interfere with your assay. The quantification step (Step 5) is crucial for trustworthiness, as it ensures you know the true concentration of your active compound, rather than relying on the theoretical starting amount.

Part 3: Advanced Considerations & Best Practices

Key Factors Influencing Solubility

The interplay of molecular and environmental factors determines a compound's solubility. Understanding these can guide your troubleshooting efforts.

Solubility_Factors Solubility Aqueous Solubility LogP Lipophilicity (LogP) Higher LogP = Lower Solubility LogP->Solubility pKa Ionization (pKa) Charged form is more soluble pKa->Solubility Crystal Crystal Lattice Energy Stronger packing = Lower Solubility Crystal->Solubility pH Solution pH pH->pKa influences CoSolvents Co-solvents CoSolvents->LogP mitigates effect of Complexation Complexation Agents Complexation->LogP masks

Caption: Interrelationship of factors governing small molecule solubility.

Best Practices for Stock Solution Preparation

Accuracy in preparing your stock solutions is fundamental to reproducible data.[29]

  • Accurate Weighing: Use a calibrated analytical balance. For small quantities, consider weighing a larger amount and performing a serial dilution to achieve the final stock concentration.

  • Use High-Quality Solvents: Use anhydrous, high-purity DMSO or other solvents. Water absorption by DMSO can affect its solvating power.[9]

  • Proper Labeling: Clearly label vials with the compound name, concentration, solvent, preparation date, and your initials.[30][31]

  • Storage: Store DMSO stocks in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can cause compound degradation or precipitation.

  • Vortexing: Always vortex the stock solution thoroughly after thawing and before making dilutions.[32]

By systematically applying the principles and protocols outlined in this guide, you can overcome the solubility challenges presented by this compound and generate high-quality, reliable data in your biological assays.

References

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Source: American Pharmaceutical Review. [Link]

  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives. Source: PubMed. [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Source: Sygnature Discovery. [Link]

  • Title: Top Ten Tips for Making Stock Solutions. Source: Bitesize Bio. [Link]

  • Title: Stock Solutions 101: Everything You Need to Know. Source: G-Biosciences. [Link]

  • Title: Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Source: Reddit. [Link]

  • Title: How to enhance drug solubility for in vitro assays?. Source: ResearchGate. [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays. Source: ResearchGate. [Link]

  • Title: Preparation stock solution solid compound(s). Source: Virginia Tech. [Link]

  • Title: Preparing Stock Solutions. Source: PhytoTech Labs. [Link]

  • Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines. Source: Research Journal of Pharmacognosy. [Link]

  • Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Source: ResearchGate. [Link]

  • Title: Best Practices For Stock Solutions. Source: FasterCapital. [Link]

  • Title: Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Source: National Institutes of Health (NIH). [Link]

  • Title: Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Source: MDPI. [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays. Source: National Institutes of Health (NIH). [Link]

  • Title: this compound (C12H14N2O2S). Source: PubChemLite. [Link]

  • Title: Any suggestions for treating DMSO soluble compound in cell culture?. Source: ResearchGate. [Link]

  • Title: Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Source: ResearchGate. [Link]

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Source: Avicenna Journal of Medical Biochemistry. [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Source: Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: National Institutes of Health (NIH). [Link]

  • Title: Why does a compound that dissolve in DMSO, precipitates with media ?. Source: ResearchGate. [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Source: National Institutes of Health (NIH). [Link]

  • Title: Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Source: LinkedIn. [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Source: SciSpace. [Link]

  • Title: Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Source: Asian Journal of Pharmacy and Technology. [Link]

  • Title: N-(2,4-dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide. Source: Mol-Instincts. [Link]

  • Title: Improving Solubility of Molecules via Nanomilling. Source: Altasciences. [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Source: MDPI. [Link]

  • Title: Solubility enhancement techniques: A comprehensive review. Source: World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Title: pH Adjusting Database. Source: CompoundingToday.com. [Link]

  • Title: Predicted pKa values for the secondary and tertiary amines shown in... Source: ResearchGate. [Link]

  • Title: 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine. Source: National Institutes of Health (NIH). [Link]

  • Title: N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. Source: PubChem. [Link]

  • Title: Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.. Source: ResearchGate. [Link]

  • Title: Thiazole, 2-amino-4-(p-methoxyphenyl)-. Source: NIST WebBook. [Link]

  • Title: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Source: MDPI. [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(2,4-dimethoxybenzyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with potential applications in various research fields.[1][2][3] Like many small molecules, its stability in solution can be influenced by a variety of factors, including solvent composition, pH, temperature, light exposure, and the presence of oxidizing agents.[4][5] Understanding and controlling these factors is crucial for obtaining reliable and reproducible experimental results.

This guide provides a systematic approach to identifying and mitigating stability issues, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some common questions regarding the handling and storage of this compound solutions:

Q1: What is the recommended solvent for dissolving this compound?

A1: While the optimal solvent depends on the specific application, we recommend starting with common organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution. Direct dissolution in aqueous media may be challenging and can affect stability.

Q2: How should I store stock solutions of this compound?

A2: For optimal stability, we recommend storing stock solutions at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: I observed a color change in my solution. What does this indicate?

A3: A color change, such as yellowing or browning, is often an indicator of compound degradation. This can be caused by oxidation, hydrolysis, or photodegradation. If you observe a color change, it is essential to prepare a fresh solution and investigate the potential cause using the troubleshooting guides below.

Q4: Can I use standard laboratory lighting when working with this compound?

A4: While brief exposure to ambient light is generally acceptable, prolonged exposure should be avoided. Thiazole-containing compounds can be susceptible to photodegradation.[6] We recommend working in a fume hood with the sash lowered or using amber-colored labware to minimize light exposure.

Q5: What are the initial signs of instability I should look for?

A5: Besides visual cues like color change or precipitation, a decrease in the expected biological activity or inconsistent results in your assays can be early indicators of compound instability. Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the compound over time.[7][8][9]

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a structured approach to troubleshooting common stability issues. Each guide includes a potential problem, the underlying causes, and a step-by-step experimental plan to identify and resolve the issue.

Guide 1: Rapid Loss of Potency in Aqueous Buffers

Problem: You observe a significant decrease in the biological activity of your compound shortly after preparing a working solution in an aqueous buffer.

Potential Causes:

  • Hydrolysis: The thiazole ring or the amine linkage may be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation of the amine or the electron-rich aromatic rings.[10][11]

  • Precipitation: The compound may have limited solubility in the aqueous buffer, leading to precipitation and an apparent loss of active concentration.

Troubleshooting Workflow:

A troubleshooting workflow for rapid potency loss.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution into each buffer to the final working concentration.

  • Incubation: Incubate the solutions at room temperature.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[12]

Data Interpretation:

pH% Remaining Compound (t=0h)% Remaining Compound (t=8h)% Remaining Compound (t=24h)
5.0100%95%85%
7.4100%98%96%
9.0100%80%65%

Table 1: Example data from a pH stability study.

Based on the example data, the compound is most stable at neutral pH and degrades more rapidly under basic conditions.

Guide 2: Formation of Precipitate in Solution

Problem: You observe the formation of a precipitate in your stock or working solution over time.

Potential Causes:

  • Poor Solubility: The compound's solubility in the chosen solvent system may be limited.

  • Degradation Product Precipitation: A degradation product with lower solubility may be forming and precipitating out of solution.

  • Temperature Effects: Changes in temperature during storage or use can affect solubility.

Troubleshooting Workflow:

A troubleshooting workflow for precipitate formation.

Experimental Protocol: Solubility Assessment

  • Solvent Screening: Prepare saturated solutions of the compound in a range of solvents and co-solvent mixtures.

  • Equilibration: Gently agitate the solutions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Filtration: Filter the saturated solutions to remove any undissolved solid.

  • Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with UV detection).

Data Interpretation:

Solvent SystemSolubility (mg/mL) at 25°C
100% Water< 0.01
10% DMSO in Water0.5
50% Ethanol in Water1.2
100% DMSO> 50

Table 2: Example solubility data.

This data suggests that using a higher percentage of organic co-solvent can significantly improve solubility.

Potential Degradation Pathways

Understanding the potential chemical liabilities of this compound can aid in troubleshooting. The following diagram illustrates hypothetical degradation pathways.

G A This compound B Hydrolysis Product (2,4-dimethoxybenzylamine + 2-hydroxythiazole) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (N-oxide or imine) A->C O₂ / Light D Photodegradation Product (Ring cleavage or rearrangement) A->D UV Light

References

Technical Support Center: Crystallization of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-(2,4-dimethoxybenzyl)thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. Achieving a pure, stable, and consistent crystalline form is paramount for downstream applications, impacting everything from purity and stability to bioavailability in pharmaceutical contexts. This document provides in-depth, cause-and-effect troubleshooting advice, moving beyond simple procedural steps to explain the scientific principles at play.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't crystallize. It remains fully dissolved even after cooling. What is the issue?

Senior Application Scientist's Explanation: This is the most common crystallization challenge and almost always points to a failure to achieve supersaturation. Crystallization occurs when the concentration of the solute in the solution exceeds its solubility limit, creating a thermodynamic driving force for the molecules to arrange themselves into a solid lattice.[1] If the solution is not supersaturated, it is physically impossible for crystals to form.

Possible Causes:

  • Excessive Solvent: The most frequent cause. Too much solvent was used, meaning the concentration of the compound remains below its saturation point even at lower temperatures.[2]

  • Incorrect Solvent Choice: The chosen solvent may be too good at solvating the molecule, resulting in very high solubility even at cold temperatures. The dimethoxybenzyl group offers some polarity and hydrogen bond accepting sites, while the thiazol-amine portion provides hydrogen bond donating and accepting capabilities, leading to complex solvent interactions.[3]

  • High Purity & Lack of Nucleation Sites: In very clean systems, spontaneous nucleation can be difficult. Crystal formation requires an initial "seed" or nucleation event to begin.[1]

Recommended Troubleshooting Path:

  • Induce Nucleation (If Solution is Supersaturated but Clear):

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This provides a perfect template for further growth.[4]

  • Increase Concentration:

    • Slow Evaporation: Remove the stopper and cover the flask with perforated parafilm. Allow the solvent to evaporate slowly in a fume hood over several hours or days.

    • Controlled Boiling: Gently heat the solution to boil off a small portion of the solvent (e.g., 10-20% of the volume), then attempt the cooling process again.[2]

  • Introduce an Anti-Solvent:

    • If your compound is dissolved in a polar solvent, slowly add a miscible non-polar solvent (the "anti-solvent") in which the compound is insoluble. This dramatically reduces the overall solubility of the solute, forcing crystallization.[5][6][7] Refer to Protocol 3 for the detailed methodology.

Q2: Instead of forming crystals, my compound separates as an oil ("oiling out"). How do I fix this?

Senior Application Scientist's Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solid compound in that specific solvent environment.[2] Impurities can also suppress the melting point, exacerbating this issue. Oiled-out products are rarely pure, as the liquid phase tends to dissolve impurities effectively.[2]

Possible Causes:

  • High Solute Concentration: The degree of supersaturation is too high, often caused by cooling the solution too rapidly.

  • Inappropriate Solvent: The boiling point of the solvent may be too high relative to the compound's melting point.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and lower the melting point of the eutectic mixture.[8][9]

Recommended Troubleshooting Path:

  • Re-dissolve and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20%) to reduce the level of supersaturation upon cooling.[2]

  • Slow Down the Cooling Rate: A slower cooling rate allows molecules more time to orient themselves correctly into a crystal lattice.[10][11][12] Do not place the flask directly in an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Insulating the flask can also promote slower cooling.

  • Change Solvents: Switch to a solvent with a lower boiling point. See Protocol 1 for solvent screening.

  • Crystallize at a Lower Temperature: If the compound is dissolved, try adding an anti-solvent at a lower temperature to induce crystallization without heating.

Q3: My crystals form instantly as a fine powder the moment I cool the solution. Is this a problem?

Senior Application Scientist's Explanation: Yes, this is often a sign of poor purity. This process, known as "crashing out," happens when nucleation occurs too rapidly and uncontrollably due to an extremely high level of supersaturation.[11][12] When this happens, there is insufficient time for the selective process of crystal lattice formation to occur, leading to the trapping of impurities and solvent within the rapidly forming solid.[12] The ideal crystallization involves a slow growth phase that allows impurities to remain in the mother liquor.[7]

Possible Causes:

  • Excessive Supersaturation: The solution was cooled too quickly, or too much anti-solvent was added at once.[10][13]

  • Solution is Too Concentrated: The initial concentration of the solute was too high.

Recommended Troubleshooting Path:

  • Re-dissolve and Use More Solvent: Heat the solution to re-dissolve the powder. Add more of the primary solvent to ensure the solution is less concentrated. The goal is for the solution to be saturated near the boiling point of the solvent, not at room temperature.[2]

  • Control the Cooling Rate: This is critical. Slow, controlled cooling is the most effective way to grow larger, purer crystals.[10][14] Let the solution cool gradually to room temperature on the benchtop before moving to colder environments.

  • Refine Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring at a constant temperature. Refer to Protocol 3 .

Q4: I've isolated my crystals, but the final yield is very low. How can I improve it?

Senior Application Scientist's Explanation: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor (the filtrate).[2] This is a balancing act: the conditions that favor high purity (slower growth, slightly more solvent) can sometimes lead to lower recovery. The key is optimization.

Possible Causes:

  • Too Much Solvent: While used to prevent crashing out, an excessive amount of solvent will keep more of your product dissolved.[2]

  • Incomplete Crystallization: The solution was not cooled to a low enough temperature or for a sufficient amount of time.

  • Incorrect Solvent System: The chosen solvent may have a relatively flat solubility curve, meaning its capacity to dissolve the compound does not decrease dramatically with temperature.

Recommended Troubleshooting Path:

  • Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent required to dissolve your compound. Use this as a starting point and adjust slightly upwards only if crashing out is an issue.

  • Maximize Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., 0 °C or -20 °C) and allowed to stand for several hours to maximize precipitation.

  • Analyze the Mother Liquor: Evaporate the solvent from the mother liquor. If a large amount of solid is recovered, your crystallization was inefficient. This crude solid can be re-crystallized.

  • Employ a Second Crop: After filtering the first batch of crystals, concentrate the mother liquor by boiling off a significant portion of the solvent and cool it again to obtain a "second crop" of crystals. Note that this second crop will likely be less pure than the first.

Q5: I am getting different-looking crystals from the same compound. What is happening?

Senior Application Scientist's Explanation: You are likely observing polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which have different arrangements of molecules in the crystal lattice.[4][15] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, stability, melting point, and bioavailability.[16][17] The formation of a specific polymorph is highly sensitive to crystallization conditions.[15][18]

Possible Causes:

  • Solvent System: The choice of solvent is a primary determinant of polymorphic form due to specific solute-solvent interactions at the molecular level.[18][19]

  • Cooling Rate & Supersaturation Level: Different polymorphs can nucleate at different levels of supersaturation. Rapid cooling might favor a less stable (metastable) form, while slow cooling favors the most thermodynamically stable form.[4][15]

  • Temperature: The relative stability of polymorphs can be temperature-dependent.

Recommended Troubleshooting Path:

  • Standardize Your Protocol: To achieve a consistent polymorphic form, you must precisely control all crystallization parameters: solvent choice, solvent ratios, solute concentration, cooling rate, and agitation.

  • Conduct a Polymorph Screen: Systematically crystallize the compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, anti-solvent precipitation). See Protocol 1 .

  • Characterize the Forms: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different crystal forms obtained.

Visualized Workflows & Key Concepts

G cluster_start Initial Observation cluster_problems Problem Diagnosis cluster_solutions Troubleshooting Actions start Crystallization Attempt Fails p1 No Crystals Form start->p1 p2 Compound 'Oils Out' start->p2 p3 Rapid Powder Formation ('Crashing Out') start->p3 p4 Inconsistent Crystal Form (Polymorphism) start->p4 s1a Induce Nucleation (Scratch / Seed) p1->s1a s1b Increase Concentration (Evaporate / Use Anti-Solvent) p1->s1b s2a Re-dissolve & Dilute p2->s2a s2b Decrease Cooling Rate p2->s2b p3->s2b s3a Re-dissolve & Use More Solvent p3->s3a s4a Standardize Protocol p4->s4a s4b Perform Polymorph Screen p4->s4b

Figure 1: A general troubleshooting workflow for common crystallization issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify suitable single or binary solvent systems for crystallization.

  • Preparation: Place ~10-20 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise until the solid just dissolves. Record the volume. Solvents that dissolve the compound readily at room temperature are generally poor choices for crystallization unless used with an anti-solvent.

  • Solvent Addition (Heating): For solvents that did not dissolve the solid at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves.

  • Cooling & Observation: Once dissolved, allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation:

    • Good System: A solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling.

    • Potential Anti-Solvent System: A solvent that dissolves the compound well (a "solvent") paired with a miscible solvent in which the compound is insoluble (an "anti-solvent").[20]

Table 1. Suggested Solvents for Screening

Solvent Class Example Solvents Polarity Boiling Point (°C) Rationale for this compound
Alcohols Ethanol, Isopropanol Polar Protic 78, 82 Can engage in H-bonding with the amine and ether groups. Good for cooling crystallization.
Esters Ethyl Acetate Polar Aprotic 77 Good balance of polarity; often a good starting point for heterocyclic compounds.[21]
Ketones Acetone Polar Aprotic 56 Strong solvent, may require an anti-solvent.
Ethers Diethyl Ether, THF Relatively Non-polar 35, 66 May be suitable as part of a binary system or as an anti-solvent.[3][21]
Hydrocarbons Hexanes, Toluene Non-polar 69, 111 Likely to be poor solvents; excellent candidates for use as anti-solvents.[3]

| Nitriles | Acetonitrile | Polar Aprotic | 82 | Can be a good solvent for moderately polar compounds.[21] |

Protocol 2: Controlled Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent from Protocol 1 portion-wise while heating and stirring until the solid is fully dissolved. Add a slight excess (~5-10%) of solvent to prevent premature crystallization.

  • Insulation and Slow Cooling: Cover the flask with a watch glass and place it on an insulating surface (e.g., a cork ring or wood block). Allow it to cool undisturbed to room temperature. This slow cooling is crucial for forming large, pure crystals.[10][12]

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours. For maximum yield, subsequently move it to a freezer ( -20 °C).

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a suitable "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution vigorously, add the chosen anti-solvent dropwise.[13] You should observe the solution becoming cloudy (turbid), which indicates the onset of nucleation.

  • Equilibration: Once the solution is persistently turbid, stop adding the anti-solvent and continue stirring for at least one hour to allow the crystals to grow.

  • Cooling & Isolation: Cool the resulting slurry in an ice bath to maximize yield, then isolate the crystals by vacuum filtration as described in Protocol 2 .

References

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • PharmaCores. (2025).
  • ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind.
  • Bauer, J. F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • Reddit User Discussion. (2020).
  • Zhang, G. G. Z., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320.
  • Patil, S. B., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. World Journal of Pharmaceutical Research.
  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals.
  • Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Blagden, N., & de Matas, M. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online.
  • Ubide, T., et al. (2023).
  • RM@Schools. (n.d.).
  • Wang, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Sasmal, A., & Jana, B. (2022).
  • Fujiwara, M., et al. (2008).
  • ResearchGate. (n.d.).
  • Le, C., et al. (2022).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Jee, S. (n.d.).
  • Rohani, S., & Jafari, A. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(8), 1781-1793.
  • Reddit User Discussion. (2024). Amine workup. Reddit.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Power, G., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • Power, G., et al. (2021). Impact of impurities on crystallization and product quality: a case study with paracetamol. Organic Process Research & Development.
  • Kitamura, M., & Sugimoto, M. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184.
  • Iovine, V., et al. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)

Sources

Technical Support Center: High-Yield Purification of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(2,4-dimethoxybenzyl)thiazol-2-amine. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you to overcome common purification challenges and achieve high yields of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

The two most reliable and high-yield methods are flash column chromatography on silica gel and recrystallization. The choice between them depends on the purity of your crude material and the scale of your reaction. Flash chromatography is excellent for removing a wide range of impurities from complex mixtures, while recrystallization is superior for achieving very high purity on a larger scale when the crude product is already relatively clean (>90%).

Q2: What are the common impurities I should expect to see?

Impurities are typically process-related and stem from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: 2-aminothiazole and 2,4-dimethoxybenzaldehyde (if using reductive amination) or a 2,4-dimethoxybenzyl halide (if using nucleophilic substitution).

  • Reducing Agent Byproducts: Borate salts or other residues if reagents like sodium borohydride were used.

  • Side-Reaction Products: Formation of isomeric impurities or byproducts from over-reaction can occur, though these are often specific to the reaction conditions employed.[1]

Q3: My purified product is a persistent oil instead of a solid. What should I do?

"Oiling out" is a common issue, especially if residual solvents or low-melting impurities are present.[2] First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization, followed by neutralization to recover the free base.[3] Alternatively, re-purifying via meticulous column chromatography can often resolve the issue by removing the plasticizing impurities.

Q4: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[2] It allows you to identify the optimal solvent system for column chromatography, check the purity of column fractions before combining them, and assess the success of a recrystallization. A standard visualization method is UV light at 254 nm, where the aromatic rings will be visible.[2]

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting the appropriate purification strategy based on the state of your crude product.

G start Crude N-(2,4-dimethoxybenzyl) thiazol-2-amine assess_purity Assess Purity by TLC/¹H NMR start->assess_purity high_purity >90% Pure? assess_purity->high_purity Analyze Data is_solid Is it a Solid? high_purity->is_solid Yes chromatography Flash Column Chromatography high_purity->chromatography No recrystallize Recrystallization is_solid->recrystallize Yes oil_out Product is an Oil (Troubleshoot) is_solid->oil_out No final_product Pure Crystalline Product (>99%) chromatography->final_product recrystallize->final_product oil_out->chromatography Re-purify G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Workup prep_slurry 1. Prepare Silica Slurry (Hexanes) pack_col 2. Pack Column prep_slurry->pack_col prep_sample 3. Prepare Sample (Dry Loading) pack_col->prep_sample load_sample 4. Load Sample onto Column elute_col 5. Elute with Gradient (e.g., 10-50% EtOAc/Hex) load_sample->elute_col collect_frac 6. Collect Fractions elute_col->collect_frac analyze_tlc 7. Analyze Fractions by TLC collect_frac->analyze_tlc combine_frac 8. Combine Pure Fractions analyze_tlc->combine_frac evaporate 9. Evaporate Solvent combine_frac->evaporate end_node Pure Product evaporate->end_node G start_node Start with >90% Pure Solid dissolve 1. Dissolve in Minimum Hot Solvent (e.g., Ethanol) start_node->dissolve hot_filter 2. Hot Filtration (Optional) (Removes insolubles) dissolve->hot_filter cool_slow 3. Slow Cooling to RT hot_filter->cool_slow cool_fridge 4. Cool to 4°C cool_slow->cool_fridge collect 5. Collect Crystals (Vacuum Filtration) cool_fridge->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry Under Vacuum wash->dry end_node High-Purity Crystalline Product dry->end_node

Sources

Technical Support Center: A Researcher's Guide to In Vivo Dosing of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with N-(2,4-dimethoxybenzyl)thiazol-2-amine. This guide is designed to provide you with a comprehensive framework for establishing and refining the in vivo dosage of this novel compound. Given the limited publicly available data on this compound, this document will focus on the fundamental principles and methodologies for the in vivo characterization of a new chemical entity.

The following frequently asked questions (FAQs) and troubleshooting guides will walk you through the critical steps of preclinical study design, from initial dose estimation to efficacy confirmation.

Frequently Asked Questions (FAQs)

Q1: I have determined the in vitro IC50 of this compound. How do I translate this to a starting dose for my first in vivo experiment?

A1: Translating an in vitro concentration to an in vivo dose is a multi-step process that requires careful consideration of various factors. There is no single formula for a direct conversion.[1] A robust approach involves a combination of literature review on analogous compounds, in vitro to in vivo extrapolation (IVIVE), and a Maximum Tolerated Dose (MTD) study.[1]

  • Literature Review: Begin by searching for in vivo studies on compounds with similar chemical structures or mechanisms of action.[2] This can provide a preliminary, albeit rough, estimate of a potential starting dose range.

  • In Vitro to In Vivo Extrapolation (IVIVE): IVIVE is a computational method used to predict the in vivo dose required to achieve a plasma concentration similar to the effective in vitro concentration.[3][4] This process, often facilitated by pharmacokinetic (PK) modeling, can help in prioritizing chemicals for further testing and refining dose selection.[3][5] While a full IVIVE workflow can be complex, a simplified starting point is to aim for a plasma concentration in your animal model that is several-fold higher than the in vitro IC50 or EC50 value.[6]

  • Maximum Tolerated Dose (MTD) Study: This is an indispensable first in vivo experiment.[1][6] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[6] The results of this study will define the safe upper limit for your subsequent efficacy studies.[1]

Q2: What is a Maximum Tolerated Dose (MTD) study and how do I design one for this compound?

A2: The MTD study is a critical initial step to determine the toxicity profile of a new compound and to establish a safe dose range for subsequent efficacy studies.[6][7]

Experimental Design:

  • Animal Model: Select a relevant animal model for your study. Mice or rats are commonly used for initial toxicity studies.[2]

  • Group Size: A small group of animals (e.g., 3-5 per group) is typically sufficient for an MTD study.[2]

  • Dose Escalation: Start with a low dose, extrapolated from your in vitro data or literature review, and gradually increase the dose in subsequent groups.[2] A common approach is to use a dose-doubling or modified Fibonacci sequence for dose escalation.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.[2] A weight loss of more than 20% is often considered a sign of significant toxicity.[7]

  • Duration: MTD studies can be single-dose or multiple-dose, depending on the intended treatment regimen for your efficacy studies.[7]

Interpreting the Results: The MTD is defined as the highest dose that does not produce unacceptable toxicity. This dose will serve as the upper limit for your dose-response efficacy studies.

Q3: I have established the MTD. How do I design a dose-response study to evaluate the efficacy of this compound?

A3: A well-designed dose-response study is essential for understanding the relationship between the dose of this compound and its therapeutic effect.[8]

Key Considerations for Study Design:

  • Dose Levels: Select a range of doses below the MTD. Typically, 3-5 dose levels are used, including a vehicle control group.[9] The doses should be spaced appropriately to define a dose-response curve.

  • Sample Size: The number of animals per group should be sufficient to provide statistical power to detect a meaningful therapeutic effect.

  • Randomization and Blinding: To minimize experimental bias, animals should be randomly assigned to treatment groups, and the investigators assessing the outcomes should be blinded to the treatment allocation.[10]

  • Endpoints: Clearly define the primary and secondary endpoints of the study before initiation. These could include tumor volume, survival, or specific biomarkers.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Whenever possible, collect blood samples at various time points to correlate the drug concentration in the plasma with the observed therapeutic effect.[11]

The goal is to generate data that can be fitted to a nonlinear curve to accurately determine the ED50 (the dose that produces 50% of the maximal effect).[12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected toxicity at a dose previously considered safe. Error in dose calculation or administration; formulation instability.Immediately halt dosing in the affected group.[1] Double-check all calculations and administration procedures. Re-evaluate the stability and homogeneity of your drug formulation.[1]
Lack of efficacy even at the highest, non-toxic doses. Poor bioavailability; rapid metabolism; incorrect mechanism of action.Conduct a pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration.[1] If bioavailability is low, consider alternative routes of administration or formulation strategies. Re-evaluate the in vitro data to confirm the mechanism of action.
High variability in response within the same dose group. Inconsistent drug administration; genetic or physiological variability in animals; experimental error.Refine your dosing technique to ensure consistency. Increase the sample size per group to account for biological variability. Review all experimental procedures for potential sources of error.
Short-lived therapeutic effect. The compound has a short half-life.Conduct a pharmacokinetic study to determine the compound's half-life.[1] Consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations.[1]
Accumulation and toxicity with repeated dosing. The compound has a long half-life and is accumulating in the system.Decrease the dosing frequency or the administered dose.[1] A PK study will help to determine the appropriate dosing interval.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select an appropriate rodent model (e.g., 6-8 week old female BALB/c mice).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). On the day of dosing, dilute the stock solution to the final desired concentrations in a sterile vehicle (e.g., saline or corn oil).

  • Dose Groups: Assign animals to dose groups (n=3-5 per group). A typical dose escalation scheme might be:

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg

    • Group 3: 20 mg/kg

    • Group 4: 40 mg/kg

    • Group 5: 80 mg/kg

  • Administration: Administer the compound via the intended route for efficacy studies (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, posture, activity, and grooming. Record body weight daily.

  • Endpoint: The study is typically concluded after 7-14 days. The MTD is the highest dose at which no significant toxicity (e.g., >20% weight loss, severe clinical signs) is observed.

Protocol 2: Pilot Dose-Response Efficacy Study
  • Animal Model: Use a relevant disease model (e.g., tumor xenograft model).

  • Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group) once the disease is established (e.g., tumors reach a certain volume).

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 1/4 MTD)

    • Group 3: Medium dose (e.g., 1/2 MTD)

    • Group 4: High dose (e.g., MTD)

  • Treatment: Administer the treatment as per the planned schedule (e.g., daily for 14 days).

  • Efficacy Assessment: Monitor the primary endpoint (e.g., tumor volume) regularly (e.g., twice a week).

  • Toxicity Monitoring: Continue to monitor for signs of toxicity as in the MTD study.

  • Data Analysis: At the end of the study, compare the primary endpoint between the treatment groups and the vehicle control group. Plot the dose versus the response to visualize the dose-response relationship.

Data Presentation

Table 1: Example MTD Study Results

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle+2.5None0/5
10+1.8None0/5
20-1.2None0/5
40-8.5Mild lethargy0/5
80-22.1Severe lethargy, ruffled fur2/5

In this example, the MTD would be considered 40 mg/kg.

Table 2: Example Dose-Response Efficacy Data

Dose Group (mg/kg)Mean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle0+3.1
1025+2.5
2055-0.5
4085-7.9

Visualizations

InVivo_Dosage_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy Testing In Vitro Data (IC50) In Vitro Data (IC50) MTD Study MTD Study In Vitro Data (IC50)->MTD Study Extrapolate Starting Dose Safe Dose Range Safe Dose Range MTD Study->Safe Dose Range Dose-Response Study Dose-Response Study Safe Dose Range->Dose-Response Study Inform Dose Selection PK/PD Analysis PK/PD Analysis Dose-Response Study->PK/PD Analysis Correlate Exposure & Effect Optimal Dose Selection Optimal Dose Selection PK/PD Analysis->Optimal Dose Selection

Caption: Workflow for In Vivo Dose Refinement.

Troubleshooting_Logic Start Observe Lack of Efficacy PK_Study Conduct Pharmacokinetic (PK) Study Start->PK_Study Low_Exposure Low Plasma Exposure? PK_Study->Low_Exposure Reformulate Reformulate or Change Administration Route Low_Exposure->Reformulate Yes High_Exposure Re-evaluate Mechanism of Action Low_Exposure->High_Exposure No

Caption: Troubleshooting Lack of In Vivo Efficacy.

References

  • MCRA. (n.d.). In-vitro in-vivo extrapolation (IVIVE). Retrieved from [Link]

  • ScitoVation. (n.d.). In vitro to in vivo extrapolation (IVIVE). Retrieved from [Link]

  • NIH. (n.d.). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Retrieved from [Link]

  • National Toxicology Program - NIH. (n.d.). In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • YouTube. (2020). An online interface for in vitro to in vivo extrapolation in HepaRG™ cells. Retrieved from [Link]

  • NIH. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study? Retrieved from [Link]

  • Thomas, N., Sweeney, K., & Somayaji, V. (2014). Meta-Analysis of Clinical Dose–Response in a Large Drug Development Portfolio. Statistics in Biopharmaceutical Research, 6(2), 127-138.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ClinSkill. (2023). Dose Response Studies. Retrieved from [Link]

  • YouTube. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. Retrieved from [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(2,4-dimethoxybenzyl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,4-dimethoxybenzyl)thiazol-2-amine and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthetic route. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the key transformations, empowering you to troubleshoot effectively and optimize your experimental outcomes.

The primary route to this class of compounds involves the N-alkylation of a 2-aminothiazole core with 2,4-dimethoxybenzaldehyde via reductive amination. This process, while versatile, presents several potential pitfalls that can impact yield, purity, and scalability.

Core Synthetic Pathway: Reductive Amination

The most common and efficient method for coupling the 2-aminothiazole scaffold with the 2,4-dimethoxybenzyl group is a one-pot reductive amination. This reaction proceeds in two key stages:

  • Imine Formation: The nucleophilic 2-amino group of the thiazole attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde, forming a Schiff base (imine) intermediate with the concomitant loss of a water molecule.

  • Reduction: A hydride-based reducing agent is introduced to selectively reduce the iminium ion (the protonated form of the imine) to the desired secondary amine product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering mostly unreacted 2-aminothiazole. What's going wrong?

Answer: This is a frequent issue, typically pointing to inefficient imine formation. The equilibrium between the amine/aldehyde and the imine/water may not favor the imine, or the imine may be unstable under the reaction conditions.

Causality & Troubleshooting Steps:

  • Incomplete Imine Formation: The formation of the imine intermediate is a reversible, equilibrium-driven process. The presence of water, a byproduct of the condensation, can push the equilibrium back towards the starting materials.

    • Solution A - Monitor Imine Formation: Before adding the reducing agent, monitor the reaction mixture by Thin Layer Chromatography (TLC) or LC-MS for 1-2 hours. The imine intermediate should have a distinct Rf value compared to the starting materials. If little to no imine is observed, you must enhance the condensation step.

    • Solution B - Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture along with the amine and aldehyde. This sequesters the water byproduct and drives the equilibrium towards imine formation.[1][2]

    • Solution C - Solvent Choice: While methanol or ethanol are common, consider switching to a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are less protic and can better solvate the reactants for imine formation.

  • Premature or Ineffective Reduction: The choice and timing of the reducing agent are critical.

    • Solution A - Staged Addition: Ensure the imine has had sufficient time to form before introducing the reducing agent. A staged approach is often best: stir the amine and aldehyde for 1-2 hours at room temperature, then cool the reaction to 0 °C before adding the hydride source.[3]

    • Solution B - Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can potentially reduce the starting aldehyde to 2,4-dimethoxybenzyl alcohol if added too early or under the wrong pH conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder, more selective reagent that is ideal for reductive aminations as it primarily reduces the protonated iminium ion and is less likely to reduce the aldehyde.[2] It also does not require acidic conditions, which can sometimes be detrimental to sensitive substrates.

Question 2: I'm observing a significant amount of 2,4-dimethoxybenzyl alcohol as a byproduct. How can I prevent this?

Answer: The formation of the corresponding alcohol from the aldehyde is a classic sign of non-selective reduction. This occurs when the reducing agent attacks the aldehyde carbonyl group before it can form the imine.

Causality & Troubleshooting Steps:

  • Reducing Agent Reactivity: As mentioned above, NaBH₄ is a powerful hydride donor. In protic solvents like methanol, it can readily reduce aldehydes.

    • Solution A - Switch to a Milder Reductant: The most effective solution is to switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its bulk and reduced hydridic character make it highly selective for the iminium ion over the aldehyde carbonyl.[2]

    • Solution B - pH Control (for NaBH₃CN): If using sodium cyanoborohydride (NaBH₃CN), the reaction must be maintained at a slightly acidic pH (pH 5-6). At this pH, the imine is protonated to the more electrophilic iminium ion, which is rapidly reduced, while the aldehyde carbonyl remains largely unprotonated and less reactive. Note: NaBH₃CN is highly toxic and should be handled with extreme caution.

  • Reaction Staging: Adding the reducing agent before substantial imine formation allows it to react directly with the available aldehyde.

    • Solution: Follow the staged protocol: allow 1-2 hours for imine formation before cooling and adding the reducing agent.[3] This ensures the aldehyde's primary fate is condensation with the amine.

Question 3: My final product is difficult to purify. It runs as a smear on TLC or is inseparable from starting materials.

Answer: Purification challenges often arise from the similar polarities of the N-alkylated product and the unreacted 2-aminothiazole, or from the formation of closely related byproducts.

Causality & Troubleshooting Steps:

  • Polarity Issues: The product, while less polar than the starting 2-aminothiazole, can still exhibit significant polarity, leading to tailing on silica gel columns.

    • Solution A - Optimize Chromatography: Use a gradient elution for column chromatography, starting with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity. Adding 0.5-1% triethylamine (NEt₃) to the mobile phase can deactivate acidic sites on the silica gel, leading to sharper peaks and better separation of basic amine compounds.

    • Solution B - Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate. Wash with a mild aqueous acid (e.g., 1M citric acid) to remove any unreacted basic 2-aminothiazole. Then, wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine.

    • Solution C - Crystallization/Trituration: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). If it is an oil, try trituration: dissolve the crude oil in a minimal amount of a good solvent (like DCM) and then add a large excess of a poor solvent (like hexane or pentane) while stirring vigorously. The product may precipitate as a solid, leaving impurities in the solvent.

Question 4: I am seeing a second product with a higher molecular weight, suggesting dialkylation. How do I avoid this?

Answer: The formation of a tertiary amine via dialkylation can occur, although it is less common with the relatively hindered 2-aminothiazole. It happens when the desired secondary amine product reacts again with the aldehyde and is subsequently reduced.

Causality & Troubleshooting Steps:

  • Stoichiometry: Using a large excess of the aldehyde or reducing agent can drive the reaction towards the undesired dialkylated product.

    • Solution: Use a precise stoichiometry. A slight excess of the aldehyde (1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting dialkylation. The reducing agent should typically be used in 1.2-1.5 equivalents.

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions.

    • Solution: Monitor the reaction closely by TLC. Once the starting 2-aminothiazole is consumed, proceed with the workup. Avoid leaving the reaction to stir unnecessarily overnight if it is already complete. Perform the reduction step at a lower temperature (0 °C to room temperature).[3]

Frequently Asked Questions (FAQs)

  • Q: What is the Hantzsch reaction, and do I need it?

    • A: The Hantzsch thiazole synthesis is the classic method for creating the 2-aminothiazole ring itself, typically by reacting an α-haloketone with a thiourea.[4][5][6] You would use this reaction if you were synthesizing a substituted 2-aminothiazole core before performing the N-alkylation step. If you are starting with a commercially available 2-aminothiazole, you do not need to perform this step.

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted synthesis can significantly accelerate the N-alkylation, particularly if you are performing a direct alkylation with 2,4-dimethoxybenzyl chloride instead of a reductive amination.[3] For reductive amination, conventional heating or stirring at room temperature is generally sufficient and more easily controlled.

  • Q: What are the best analytical techniques to confirm my final product?

    • A: A combination of techniques is essential. ¹H NMR and ¹³C NMR will confirm the structure, showing the characteristic peaks for the thiazole ring, the dimethoxybenzyl group, and the methylene bridge connecting them. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. FT-IR can show the N-H stretch of the secondary amine.

  • Q: Is it better to use 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzyl bromide for the alkylation?

    • A: Both are viable. Reductive amination with the aldehyde is often preferred because it's a one-pot process with generally milder conditions and fewer side products.[7] Direct alkylation with the benzyl bromide is also effective but may require a base (like K₂CO₃ or NaH) and can be more prone to over-alkylation.[3] The choice depends on substrate compatibility and available reagents.

Experimental Protocols & Data

Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃

This protocol is recommended for its high selectivity and good yields.

Diagram of Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification reactants 2-Aminothiazole (1.0 eq) 2,4-Dimethoxybenzaldehyde (1.1 eq) Anhydrous DCM stir Stir at RT 1-2 hours reactants->stir Combine in flask cool Cool to 0 °C (Ice Bath) stir->cool add_reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise cool->add_reductant warm_stir Warm to RT Stir 4-12 h add_reductant->warm_stir quench Quench with sat. NaHCO₃ warm_stir->quench extract Extract with DCM (3x) quench->extract dry_concentrate Dry (Na₂SO₄), Filter, Concentrate extract->dry_concentrate purify Column Chromatography (Hex/EtOAc + 1% NEt₃) dry_concentrate->purify product N-(2,4-dimethoxybenzyl) thiazol-2-amine purify->product Yields final product

Caption: Workflow for optimized reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminothiazole analog (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 10 mL).

  • Aldehyde Addition: Add 2,4-dimethoxybenzaldehyde (1.1 mmol, 1.1 equiv.) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., in 30% Ethyl Acetate/Hexane) to observe the consumption of the starting materials and the formation of the higher Rf imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to elute the final product.

Table 1: Comparison of Common Reducing Agents for N-Alkylation
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM or DCE, Room TempMild, highly selective for imines/iminium ions, no acidic catalyst needed.[2]More expensive than NaBH₄, moisture-sensitive.
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTInexpensive, readily available.Can reduce aldehydes/ketones, may require pH control, can generate H₂ gas.[3]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 5-6 (AcOH buffer)Selective for iminium ions at acidic pH.Highly Toxic , requires careful pH control, generates HCN if too acidic.
Hydrogen (H₂)/Catalyst H₂ (balloon or high pressure), Pd/C, EtOH/MeOH"Green" method, high yielding.Requires specialized equipment (hydrogenator), catalyst can be pyrophoric.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_imine Was imine formation confirmed by TLC/LC-MS? start->check_imine Start Here check_reductant What reducing agent was used? check_imine->check_reductant Yes sol_imine_no Action: - Add molecular sieves. - Stir amine/aldehyde for 2h  before adding reductant. check_imine->sol_imine_no No check_sm Is starting material pure? check_reductant->check_sm NaBH(OAc)₃ (and still low yield) sol_reductant_nabh4 Problem: Aldehyde reduction byproduct. Action: Switch to NaBH(OAc)₃. check_reductant->sol_reductant_nabh4 NaBH₄ sol_reductant_other Problem: Ineffective reduction. Action: Check reagent quality/age. Increase equivalents (to 1.5 eq). check_reductant->sol_reductant_other Other sol_sm Action: - Recrystallize/purify  2-aminothiazole. - Use freshly opened aldehyde. check_sm->sol_sm Unsure/No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • National Center for Biotechnology Information (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Library of Medicine. [Link]

  • Semantic Scholar (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate (2022). Synthesis of 2-aminothiazole derivatives: A short review. [Link]

  • Der Pharma Chemica (2012). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175784. [Link]

  • Hindawi (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

  • ResearchGate (n.d.). Recent Development in the Synthesis of Thiazoles. [Link]

  • ResearchGate (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Educational Administration: Theory and Practice (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Center for Biotechnology Information (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Library of Medicine. [Link]

  • National Center for Biotechnology Information (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Library of Medicine. [Link]

  • Taylor & Francis Online (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • Journal of Chemical and Pharmaceutical Research (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Oriental Journal of Chemistry (2015). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. [Link]

  • YouTube (2019). synthesis of thiazoles. [Link]

  • National Center for Biotechnology Information (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][8][9][10]thiadiazole. National Library of Medicine. [Link]

  • MDPI (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. [Link]

  • ResearchGate (n.d.). ChemInform Abstract: Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2. [Link]

  • Royal Society of Chemistry (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

  • ResearchGate (2012). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. [Link]

  • MDPI (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • National Center for Biotechnology Information (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. National Library of Medicine. [Link]

  • Royal Society of Chemistry (1982). N,N-disubstituted 2-aminothiazole-5-carboxylates: preparation and rotation of functional groups. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

Sources

Technical Support Center: Strategies to Overcome Drug Resistance to N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of N-(2,4-dimethoxybenzyl)thiazol-2-amine and have encountered or wish to proactively address acquired drug resistance. While the specific molecular target of this compound may be under investigation, its core structure—a substituted aminothiazole—is common in a class of compounds known to target key cellular pathways, such as protein kinases or tubulin dynamics.[1][2][3][4][5] This document provides a structured, mechanism-agnostic approach to diagnosing, understanding, and overcoming resistance to this and other novel small molecule inhibitors.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Resistance

This section addresses common initial questions researchers face when observing a diminished response to a compound in their experimental models.

Q1: We're seeing a reduced response to our compound in our cell line over time. How do we confirm this is genuine acquired resistance?

A1: It is critical to first distinguish true biological resistance from experimental variability. Before embarking on complex mechanistic studies, a systematic validation is essential.

  • Step 1: Confirm Compound Integrity. Verify the identity, purity, and concentration of your stock solution of this compound. Degradation during storage can mimic resistance.

  • Step 2: Perform a Dose-Response Curve Shift Assay. The hallmark of acquired resistance is a rightward shift in the dose-response curve, indicating a higher concentration of the drug is needed to achieve the same effect (e.g., 50% inhibition of cell viability, or IC50). You must compare the IC50 of the parental (sensitive) cell line with the suspected resistant sub-line. A significant increase (typically >3-fold) in IC50 is a strong indicator of resistance.

  • Step 3: Rule out Mycoplasma Contamination. Mycoplasma can alter cellular metabolism and drug response. Test both parental and suspected resistant cell lines.

  • Step 4: Ensure Stability of the Resistant Phenotype. Culture the resistant cells in the absence of the drug for several passages and then re-challenge them. A stable resistance mechanism will be maintained even without selective pressure.

Q2: What are the most common reasons a cancer cell might become resistant to a small molecule inhibitor like a thiazole derivative?

A2: Drug resistance in cancer is a multifaceted problem, but most mechanisms fall into a few key categories.[6] For a novel compound, you should consider these possibilities:

  • On-Target Alterations: The direct protein target of the drug may become mutated, preventing the drug from binding effectively.[7] A classic example is the "gatekeeper" mutation in kinases, which blocks inhibitor access to the ATP-binding pocket.[7]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the pathway being inhibited.[8][9] For instance, if your compound inhibits one growth factor receptor pathway, the cell might upregulate a different one to maintain proliferation signals.

  • Increased Drug Efflux: Cells can overexpress membrane pumps, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/P-gp/ABCB1), which actively pump the drug out of the cell, lowering its intracellular concentration.[6][10]

  • Drug Inactivation: The cell may metabolically alter or sequester the drug, rendering it inactive.[9]

  • Phenotypic Changes: This can include changes in the cell cycle, an increase in DNA repair mechanisms, or the upregulation of pro-survival proteins like heat shock proteins (HSPs) which stabilize oncoproteins.[10]

Below is a diagram illustrating these common mechanisms.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Common mechanisms of acquired resistance to targeted therapies.

Part 2: Troubleshooting Guide - Investigating the "Why"

Once you have confirmed stable resistance, the next step is to determine the underlying mechanism. This guide provides a logical workflow for this investigation.

Issue: Our cell line shows a >10-fold increase in IC50 to this compound. Where do we start?

Workflow: From Confirmation to Hypothesis

This workflow is designed to systematically narrow down the potential resistance mechanisms.

graph TD { A[Start: Resistant Cell Line Confirmed] --> B{Measure Intracellular Drug Concentration}; B -- "Concentration is LOW\n(vs. Parental)" --> C[Hypothesis 1: Increased Drug Efflux]; B -- "Concentration is NORMAL\n(vs. Parental)" --> D{Assess Target Engagement}; C --> E[Test with Efflux Pump Inhibitors (e.g., Verapamil)]; D -- "Engagement is DECREASED" --> F[Hypothesis 2: On-Target Mutation]; D -- "Engagement is NORMAL" --> G[Hypothesis 3: Bypass Pathway Activation]; F --> H[Sequence the Target Gene (if known) or use CRISPR screens]; G --> I[Perform Phospho-Proteomic or RNA-seq Analysis]; } Caption: A logical workflow for diagnosing the mechanism of drug resistance.
Q3: How do we test for increased drug efflux (Hypothesis 1)?

A3: This is often the simplest mechanism to investigate. If the drug is being pumped out of the cell, its intracellular concentration will be lower, and inhibiting the pumps should restore sensitivity.

Experimental Protocol: Efflux Pump Co-treatment Assay

  • Objective: To determine if inhibiting ABC transporters re-sensitizes resistant cells to your compound.

  • Materials:

    • Parental and Resistant cell lines.

    • This compound.

    • Broad-spectrum ABC transporter inhibitors (e.g., Verapamil, Tariquidar).

    • Cell viability assay kit (e.g., CellTiter-Glo®, MTT).

  • Procedure:

    • Seed both parental and resistant cells in 96-well plates at their optimal density.

    • Create a dose-response matrix. Treat cells with serial dilutions of this compound alone and in combination with a fixed, non-toxic concentration of an efflux pump inhibitor (e.g., 1-5 µM Verapamil).

    • Include controls: no drug, drug-only, and inhibitor-only.

    • Incubate for 72 hours (or your standard assay duration).

    • Measure cell viability.

  • Interpreting the Results:

ConditionExpected Outcome in Parental CellsExpected Outcome in Efflux-Mediated Resistant Cells
Compound AloneHigh sensitivity (Low IC50)Low sensitivity (High IC50)
Compound + Efflux InhibitorMinimal change in IC50Significant decrease in IC50 (Re-sensitization)
Efflux Inhibitor AloneNo significant effect on viabilityNo significant effect on viability

If you observe a significant leftward shift in the IC50 curve for the resistant cells only in the presence of the efflux pump inhibitor, this strongly supports drug efflux as the resistance mechanism.[8]

Q4: The intracellular drug concentration is normal, but the cells are still resistant. How do we check for on-target vs. off-target mechanisms (Hypotheses 2 & 3)?

A4: If the drug is reaching its target but failing to work, the issue lies downstream. The next step is to differentiate between a problem at the target (mutation) and a problem around the target (bypass pathways).

Experimental Protocol: Broad-Spectrum Kinase and Signaling Pathway Analysis

Since the target is unknown, a broad approach is necessary. Techniques like RNA-sequencing or proteomic profiling can provide a global view of the changes in the resistant cells.

  • Objective: To identify upregulated signaling pathways or gene mutations in resistant cells compared to parental cells.

  • Procedure:

    • Transcriptomics (RNA-seq): Culture parental and resistant cells (with and without drug treatment) and extract RNA. RNA-seq analysis will reveal changes in gene expression across the entire genome. Look for upregulation of specific receptor tyrosine kinases (e.g., EGFR, MET, AXL), signaling nodes (e.g., PI3K, MAPK pathway components), or ABC transporter genes.[7]

    • Proteomics/Phospho-proteomics: This method directly assesses changes in protein levels and their activation states (phosphorylation). This is often more informative than RNA-seq as it measures the functional state of the pathways. A phospho-proteomic screen can directly show which signaling pathways have become hyper-activated in the resistant cells.[8]

  • Interpreting the Results:

    • Finding a Mutation: If RNA-seq reveals a point mutation in a specific kinase or other plausible drug target, this points strongly to an on-target resistance mechanism .

    • Finding an Upregulated Pathway: If you observe hyper-phosphorylation of proteins in a parallel signaling pathway (e.g., you see increased p-AKT and p-ERK despite treatment), this is the signature of a bypass mechanism .[9]

Part 3: Experimental Workflows - Strategies to Overcome Resistance

Once you have a hypothesis for the resistance mechanism, you can design rational strategies to overcome it.

Q5: We've identified an activated bypass pathway (e.g., PI3K/AKT). How can we restore sensitivity?

A5: The most effective strategy here is combination therapy: continue to inhibit the primary target with this compound while simultaneously blocking the newly activated bypass pathway with a second inhibitor.[8][9]

Experimental Protocol: Combination Therapy and Synergy Analysis

  • Objective: To test if co-inhibition of the primary target and the bypass pathway synergistically kills resistant cells.

  • Materials:

    • Resistant cell line.

    • This compound.

    • A specific inhibitor for the identified bypass pathway (e.g., an AKT inhibitor like MK-2206 or a MEK inhibitor like Trametinib).

    • Cell viability assay kit.

    • Synergy analysis software (e.g., CompuSyn).

  • Procedure:

    • Perform dose-response curves for each drug individually in the resistant cell line to determine their IC50s.

    • Design a combination matrix experiment. Typically, you will treat cells with serial dilutions of both drugs, often at a constant ratio based on their individual IC50s.

    • After 72 hours, measure cell viability.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.

  • Interpreting Synergy Data:

Combination Index (CI) ValueInterpretationRecommendation
CI < 1Synergy The combination is more effective than the sum of its parts. Proceed.
CI = 1Additive EffectThe combination is as effective as expected. Potentially useful.
CI > 1AntagonismThe drugs interfere with each other. Do not proceed.

A synergistic interaction provides a strong rationale for a combination therapy to overcome the acquired resistance.[7]

Q6: We suspect an on-target mutation. What are our options if combination therapy is not effective?

A6: An on-target mutation is a challenging mechanism to overcome. However, several advanced strategies are emerging.

  • Next-Generation Inhibitors: If the mutation is identified, a medicinal chemistry effort can be initiated to design a new analogue of this compound that can bind to the mutated target. This is a resource-intensive but potentially highly effective approach.[7]

  • Targeted Protein Degradation (PROTACs): Instead of just inhibiting the target, you can design a molecule to destroy it. A PROteolysis TArgeting Chimera (PROTAC) is a heterobifunctional molecule that links the target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[7] This can be effective even if the original drug-binding site is mutated, as the PROTAC may only require weak binding to "tag" the protein for destruction.[7]

  • HSP90 Inhibition: Many oncoproteins, including mutated kinases, are dependent on the chaperone protein HSP90 for their stability.[10] Using an HSP90 inhibitor can destabilize the mutated target protein, leading to its degradation and restoring cell death. This can be tested using the same combination/synergy workflow described in Q5.[10]

References

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. [Link]

  • Zhao, J., et al. (2021). Emerging therapeutic strategies to overcome drug resistance in cancer cells. Cancers, 13(16), 4097. [Link]

  • Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • Chatterjee, N., & Bivona, T. G. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Reviews Chemistry, 4(10), 520-535. [Link]

  • Bukowski, K., et al. (2020). Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70. Frontiers in Oncology, 10, 12. [Link]

  • Bukar, M. A., et al. (2021). Novel Small-Molecule Agents in Overcoming Multidrug Resistance in Cancers. Frontiers in Oncology, 11, 797960. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 29-61. [Link]

  • Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate. [Link]

  • Siegel, R. L., Miller, K. D., & Jemal, A. (2022). Cancer statistics, 2022. CA: a cancer journal for clinicians, 72(1), 7-33. (Referenced within source[4])

  • Bentham Science Publishers. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29). [Link]

  • Chembase.cn. (n.d.). N-(2,4-dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 52(15), 4701–4705. [Link]

  • Almássy, L., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 263-271. [Link]

  • Yapar, G., et al. (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][7][9][10]thiadiazole. Molecules, 25(21), 5183. [Link]

  • Gavalas, A., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC advances, 10(1), 19-31. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. European journal of medicinal chemistry, 64, 357–364. [Link]

Sources

Technical Support Center: Strategies for Mitigating Toxicity of N-(2,4-dimethoxybenzyl)thiazol-2-amine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2,4-dimethoxybenzyl)thiazol-2-amine and structurally related compounds. The development of novel therapeutics often encounters challenges with compound-induced toxicity in animal models. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to proactively address and mitigate potential toxicities. The guidance herein is grounded in established principles of toxicology and drug metabolism, with a focus on providing practical, actionable strategies for your in vivo studies.

While specific toxicological data for this compound is not extensively available in the public domain, its chemical structure, featuring a thiazole ring and a dimethoxybenzyl group, suggests potential metabolic pathways that could lead to the formation of reactive metabolites.[1][2][3][4] This guide will focus on a proactive, mechanism-based approach to identifying and managing such potential liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable mechanisms of toxicity for a compound like this compound?

A1: Based on its chemical structure, two primary areas of concern for toxicity are:

  • Metabolism-Induced Toxicity: The thiazole ring is susceptible to metabolic activation by cytochrome P450 (CYP) enzymes, potentially forming reactive electrophilic intermediates.[5] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and tissue damage, most commonly in the liver.[1][2]

  • Off-Target Pharmacology: The compound may interact with unintended biological targets, leading to adverse effects. The nature of this toxicity would depend on the specific off-targets.

Q2: What are the initial signs of toxicity I should monitor for in my animal studies?

A2: Close observation of the animals is critical. Common signs of toxicity include:

  • Systemic Signs: Weight loss, decreased food and water intake, lethargy, changes in posture or gait, and altered body temperature.

  • Organ-Specific Signs:

    • Hepatotoxicity: Elevated liver enzymes (ALT, AST) in blood, changes in liver size or color upon necropsy.

    • Nephrotoxicity: Changes in urine output or color, elevated blood urea nitrogen (BUN) or creatinine.

    • Neurotoxicity: Tremors, seizures, changes in activity levels, or abnormal behaviors.

    • Cardiotoxicity: Changes in heart rate or rhythm.

A comprehensive monitoring plan should be established prior to study initiation.[6][7]

Q3: How can I establish a safe starting dose for my in vivo studies?

A3: A dose-range finding (DRF) study is essential.[7][8] This involves administering the compound to a small number of animals at a wide range of doses to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity. Subsequent efficacy studies should be conducted at doses at or below the MTD.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Suspected Hepatotoxicity

Scenario: You observe a dose-dependent elevation in serum ALT and AST levels in rodents treated with this compound.

Causality: Elevated liver enzymes are a hallmark of drug-induced liver injury (DILI). This is often linked to the formation of reactive metabolites in the liver, the primary site of drug metabolism.[1][2]

Troubleshooting Workflow:

  • Confirmation and Dose-Response Characterization:

    • Repeat the serum chemistry analysis to confirm the initial findings.

    • If not already done, establish a clear dose-response relationship for the enzyme elevations.

  • In Vitro Metabolism Studies:

    • Conduct a "reactive metabolite trapping" study using liver microsomes (from the animal species in your study and human) and a trapping agent like glutathione (GSH). Detection of GSH adducts by mass spectrometry provides direct evidence of reactive metabolite formation.[4]

    • This study can help identify the specific metabolic pathways responsible for generating reactive species.

  • Histopathological Analysis:

    • Perform a thorough histopathological examination of liver tissues from the treated animals to characterize the nature and extent of liver injury.

Mitigation Strategies:

  • Dose Reduction: The most straightforward approach is to lower the dose to a level that is efficacious but not hepatotoxic.

  • Formulation Optimization: The vehicle used to deliver the compound can influence its absorption and metabolism.[6] Experimenting with different formulations (e.g., altering excipients, using a different vehicle) may reduce peak plasma concentrations (Cmax) and subsequent liver exposure, potentially mitigating toxicity.

  • Structural Modification (Lead Optimization): If reactive metabolite formation is confirmed, medicinal chemistry efforts can be directed towards modifying the compound to block the metabolic "hotspots" without compromising its desired pharmacological activity.[3]

Experimental Protocol: In Vitro Reactive Metabolite Trapping Assay

  • Prepare Incubation Mixtures: In separate microcentrifuge tubes, combine liver microsomes, this compound (at various concentrations), and glutathione (GSH) in a suitable buffer.

  • Initiate the Reaction: Add NADPH to initiate the metabolic reaction. Include a negative control without NADPH.

  • Incubate: Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect potential GSH-adducts of the compound's metabolites.

Guide 2: Addressing Formulation-Related Adverse Events

Scenario: Animals exhibit signs of distress, such as vocalization, agitation, or local tissue irritation at the injection site, immediately following parenteral administration.

Causality: These signs often point to issues with the formulation rather than systemic toxicity of the compound itself. Poor solubility, inappropriate pH or osmolality, or the vehicle itself can cause pain and local tissue damage.[9]

Troubleshooting Workflow:

  • Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between vehicle effects and compound-specific toxicity.

  • Formulation Characterization:

    • Solubility: Visually inspect the formulation for any precipitation. Confirm the compound's solubility in the chosen vehicle at the intended concentration.

    • pH and Osmolality: For injectable formulations, ensure the pH is within a physiologically tolerable range (typically pH 6.5-8.0) and the osmolality is close to isotonic.

  • Route of Administration and Technique:

    • Ensure proper administration technique to avoid accidental tissue damage.

    • Consider if the chosen route is appropriate for the formulation's properties.

Mitigation Strategies:

  • Reformulation:

    • If solubility is an issue, consider using a different vehicle or adding solubilizing agents (e.g., cyclodextrins, co-solvents).

    • Adjust the pH and osmolality of the formulation to be more physiologically compatible.

  • Alternative Route of Administration: If parenteral administration proves problematic, explore other routes if feasible for the intended therapeutic application (e.g., oral gavage).

Data Presentation: Formulation Comparison

FormulationVehiclepHOsmolality (mOsm/kg)In Vivo Observations
ASaline5.5290Vocalization, injection site swelling
B10% DMSO in Saline7.2310Mild, transient agitation
C20% HP-β-CD in Water7.4300No adverse observations

Visualizations

Hypothetical Metabolic Activation of this compound

cluster_0 Phase I Metabolism (CYP450) cluster_1 Detoxification vs. Toxicity Parent_Compound This compound Reactive_Metabolite Reactive Electrophilic Intermediate (e.g., Epoxide) Parent_Compound->Reactive_Metabolite Oxidation GSH_Adduct Glutathione Conjugate (Detoxification) Reactive_Metabolite->GSH_Adduct GSH Conjugation Protein_Adduct Covalent Binding to Proteins (Toxicity) Reactive_Metabolite->Protein_Adduct

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Investigating In Vivo Toxicity

Start Observed In Vivo Toxicity Dose_Range Dose-Range Finding Study Start->Dose_Range Formulation_Check Formulation & Vehicle Evaluation Start->Formulation_Check In_Vitro In Vitro Metabolism/ Toxicity Assays Dose_Range->In_Vitro Formulation_Check->In_Vitro Histopathology Histopathology In_Vitro->Histopathology Data_Analysis Analyze Data & Identify Cause Histopathology->Data_Analysis Mitigation Implement Mitigation Strategy (Dose/Formulation/Structure) Data_Analysis->Mitigation

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

References

  • Riley, R. J., et al. (2011). Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 7(8), 929-952. [Link]

  • Evans, D. C., et al. (2004). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 3(8), 679-686. [Link]

  • Baillie, T. A. (2017). De-risking drug development. Drug Discovery News. [Link]

  • Uetrecht, J. (2005). Managing the challenge of chemical reactive metabolites in drug development. UW School of Pharmacy. [Link]

  • Schadt, S., et al. (2017). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Drug Discovery Today, 22(3), 434-442. [Link]

  • Southern Research. (2013). Basic Overview of Preclinical Toxicology Animal Models. [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • Pharma Models. (n.d.). Preclinical Toxicology Testing and Toxicity Profiles. Retrieved from [Link]

  • Gota, V. (2016). Do alternatives to animal experimentation replace preclinical research?. Perspectives in Clinical Research, 7(3), 111. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Patsnap. (2025). How is drug toxicity assessed in animal models? Synapse. [Link]

  • Guengerich, F. P. (2005). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 7(2), E248-E254. [Link]

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Validation & Comparative

A Comparative Analysis of Tubulin-Targeting Agents: N-(2,4-dimethoxybenzyl)thiazol-2-amine and Combretastatin A-4

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anticancer drug discovery, agents that target the microtubule cytoskeleton remain a cornerstone of therapeutic strategies. Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport. Their disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides a detailed comparative analysis of two such agents: the well-established natural product, Combretastatin A-4 (CA-4), and a representative of the promising thiazole class of synthetic tubulin inhibitors, N-(2,4-dimethoxybenzyl)thiazol-2-amine.

While direct comparative experimental data for this compound is limited in the current literature, this guide will leverage data from a closely related and highly potent analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , to provide a robust comparison. This analog shares key structural motifs and a proposed mechanism of action, offering valuable insights into the therapeutic potential of this class of compounds.

This analysis will delve into their chemical structures, mechanisms of action, physicochemical properties, and biological efficacy, supported by experimental data and detailed protocols to aid researchers in their own investigations.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. Here, we compare the key features of Combretastatin A-4 and our representative thiazole compound.

Combretastatin A-4 (CA-4) is a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum.[1] Its structure is characterized by two phenyl rings, a trimethoxyphenyl 'A' ring and a 3-hydroxy-4-methoxyphenyl 'B' ring, connected by a cis-stilbene bridge. This cis configuration is crucial for its high affinity for the colchicine-binding site on β-tubulin.[2] However, this double bond is susceptible to isomerization to the less active trans-isomer, which presents a challenge for its development as a therapeutic agent.[2]

This compound and its more potent analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , belong to a class of synthetic heterocyclic compounds. The thiazole ring serves as a bioisosteric replacement for the cis-stilbene bridge of CA-4, locking the molecule in a conformationally favorable orientation for tubulin binding.[3] This heterocyclic core enhances metabolic stability and provides a versatile scaffold for further chemical modification.[4]

Below is a summary of their key physicochemical properties:

PropertyCombretastatin A-4This compound
Molecular Formula C₁₈H₂₀O₅C₁₂H₁₄N₂O₂S
Molar Mass 316.34 g/mol [5]250.32 g/mol
Solubility Insoluble in water; Soluble in DMSO, Ethanol[5]Predicted to have low water solubility
Structure cis-StilbeneThiazole

Mechanism of Action: Targeting the Tubulin Cytoskeleton

Both Combretastatin A-4 and the thiazole derivatives exert their anticancer effects by disrupting microtubule dynamics, albeit through subtle variations in their interaction with tubulin.

Combretastatin A-4 is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on the β-tubulin subunit, preventing the assembly of αβ-tubulin heterodimers into microtubules.[1] This leads to a net depolymerization of the microtubule network, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[6] Beyond its direct cytotoxic effects on tumor cells, CA-4 is also a potent vascular disrupting agent (VDA). It selectively targets the immature and poorly organized tumor vasculature, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a shutdown of tumor blood flow, leading to extensive tumor necrosis.[7][8]

This compound and its analogs are also designed to be colchicine-site binders.[4] The thiazole scaffold mimics the spatial orientation of the two phenyl rings in the active cis-conformation of CA-4. Molecular docking studies of the analog N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine have shown that it can indeed bind to the colchicine site of tubulin.[4] Experimental evidence confirms that this analog potently inhibits tubulin polymerization and disrupts the microtubule network in a manner similar to CA-4, leading to G2/M phase arrest and apoptosis.[4]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G cluster_0 Tubulin-Targeting Agent cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences CA-4 CA-4 Tubulin Polymerization Tubulin Polymerization CA-4->Tubulin Polymerization Inhibits Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tubulin Polymerization Inhibits Microtubule Network Microtubule Network Tubulin Polymerization->Microtubule Network Disruption G2/M Arrest G2/M Arrest Microtubule Network->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors.

In Vitro Efficacy: A Quantitative Comparison

The antiproliferative activity of both compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of cytotoxic agents.

Combretastatin A-4 exhibits potent cytotoxicity in the nanomolar range against a wide variety of cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
BFTC 905Bladder Cancer< 4
TSGH 8301Bladder Cancer< 4
1A9Ovarian Cancer3.6[7]
518A2Melanoma20[7]
HRGastric Cancer30[7]

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , the more potent analog of our target thiazole compound, also demonstrates significant antiproliferative activity, albeit in the sub-micromolar to micromolar range.

Cell LineCancer TypeIC₅₀ (µM)
SGC-7901Gastric Cancer0.36[4]
A549Lung Cancer0.86[4]
HeLaCervical Cancer0.52[4]

While CA-4 demonstrates superior potency in terms of its IC₅₀ values, the thiazole derivative represents a promising scaffold with potential for further optimization to enhance its anticancer activity.

Tubulin Polymerization Inhibition

The direct inhibitory effect on tubulin polymerization is a crucial indicator of the mechanism of action for these compounds.

CompoundTubulin Polymerization Inhibition IC₅₀ (µM)
Combretastatin A-4~1.2-2.1[8][9]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineReported to potently inhibit tubulin polymerization in a manner similar to CA-4[4]

In Vivo Antitumor Activity

The ultimate test of a potential anticancer agent is its efficacy in preclinical in vivo models.

Combretastatin A-4 and its water-soluble prodrug, combretastatin A-4 phosphate (CA-4P), have demonstrated significant antitumor activity in various xenograft and syngeneic tumor models.[7] Administration of CA-4P leads to a rapid and extensive shutdown of blood flow within the tumor, resulting in widespread necrosis.[3][7] For instance, in a murine orthotopic bladder tumor model, intravesical CA-4 therapy significantly retarded tumor development.[6]

Data on the in vivo efficacy of this compound or its close analogs are not as readily available in the public domain. However, the promising in vitro data suggests that this class of compounds warrants further investigation in preclinical animal models to assess their antitumor activity and pharmacokinetic properties.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

Synthesis of N-(Aryl)-thiazol-2-amines (General Procedure)

This protocol provides a general method for the synthesis of N-substituted thiazol-2-amines, which can be adapted for the synthesis of this compound.

G Start Start Reactants Substituted Thiourea + α-Bromoketone Start->Reactants Reaction Heat/Stir Reactants->Reaction Solvent_Base Solvent (e.g., DMF) + Base (e.g., NaOAc) Solvent_Base->Reaction Workup Cool, Pour into Water Reaction->Workup Isolation Filter, Wash, Dry Workup->Isolation Purification Recrystallization (e.g., Ethanol) Isolation->Purification Product N-(Aryl)-thiazol-2-amine Purification->Product

Caption: General workflow for the synthesis of N-(Aryl)-thiazol-2-amines.

Step-by-Step Protocol:

  • To a solution of the appropriate substituted thiourea (1 mmol) in a suitable solvent such as dimethylformamide (DMF), add the corresponding α-bromoketone (1 mmol) and a base (e.g., sodium acetate, 1.2 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-(aryl)-thiazol-2-amine.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of test compounds on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP (1 mM) and a fluorescent reporter dye.

  • Add serial dilutions of the test compound or vehicle control to a 96-well microplate.

  • Initiate the polymerization reaction by adding the tubulin-containing reaction mixture to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the IC₅₀ value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion and Future Perspectives

This comparative guide highlights the distinct yet related profiles of Combretastatin A-4 and the this compound class of compounds as tubulin-targeting agents.

Combretastatin A-4 remains a benchmark for potent tubulin polymerization inhibitors and vascular disrupting agents. Its high potency is, however, counterbalanced by its inherent instability.

The thiazole-based compounds , as represented by the potent analog N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, offer a promising alternative. The thiazole core provides a stable, synthetically tractable scaffold that effectively mimics the active conformation of CA-4. While the currently reported analogs exhibit lower potency than CA-4, the versatility of the thiazole ring system presents significant opportunities for medicinal chemists to perform structure-activity relationship (SAR) studies. Future efforts should focus on optimizing the substitutions on the aryl rings to enhance tubulin binding affinity and antiproliferative activity.

Furthermore, comprehensive in vivo studies are crucial to evaluate the pharmacokinetic properties, antitumor efficacy, and potential vascular disrupting effects of this promising class of thiazole derivatives. The development of more potent and drug-like thiazole-based tubulin inhibitors could lead to novel and effective anticancer therapeutics.

References

  • Grosios, K., Holwell, S. E., McGown, A. T., Pettit, G. R., & Bibby, M. C. (1999). In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug. British journal of cancer, 81(8), 1318–1327. [Link]

  • Lin, L. F., Hsieh, A. K., Chen, C. L., Wu, C. L., & Chen, C. L. (2010). Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model. British journal of pharmacology, 161(5), 1047–1061. [Link]

  • Song, H., Liu, Y., Li, Y., Wang, X., & Zhang, J. (2019). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1083–1095. [Link]

  • Rojo, J., D'Angelo, E., Barasoain, I., Andreu, J. M., de Ines, C., Diaz, J. F., & Medarde, M. (2011). Synthesis of Combretastatin A-4 and 3'-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Journal of medicinal chemistry, 54(1), 109–122. [Link]

  • Kanthou, C., & Tozer, G. M. (2002). The biology of the combretastatins as tumour vascular targeting agents. International journal of experimental pathology, 83(5), 239–249. [Link]

  • Wang, L., Zhang, X., Liu, Y., Zhang, Y., Li, Y., Li, Y., ... & Zhang, J. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(4), e0175383. [Link]

  • Patel, H., & Patel, V. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Chemical Technology, 16(1), 85-94. [Link]

  • Şeker Karatoprak, G., Akkol, E. K., Genç, Y., & Sobarzo-Sánchez, E. (2020). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules (Basel, Switzerland), 25(10), 2380. [Link]

  • DASH (Harvard). (2017). Publication: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Combretastatin A-4. In Wikipedia. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Combretastatin A4. Retrieved from [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., Pushpavalli, S. N., Kishor, C., Nagabhushana, A., ... & Shankaraiah, N. (2012). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of medicinal chemistry, 55(8), 3845–3858. [Link]

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Comparative Evaluation of N-(2,4-dimethoxybenzyl)thiazol-2-amine: A Novel Microtubule-Targeting Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Tubulin as an Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant state of flux, known as dynamic instability, is critical for a host of cellular processes, including the maintenance of cell structure, intracellular transport, and, most notably, the formation of the mitotic spindle required for chromosome segregation during cell division.[1] This indispensable role in mitosis makes tubulin a highly validated and compelling target for anticancer drug development.

Agents that interfere with microtubule dynamics can induce a prolonged mitotic arrest, activating the spindle assembly checkpoint and ultimately leading to apoptotic cell death.[2] These agents are broadly classified based on their binding site on the tubulin dimer and their ultimate effect on microtubule dynamics. The three primary binding sites are:

  • The Colchicine Site: Binders at this site, like colchicine itself, inhibit polymerization, leading to microtubule destabilization.[3][4][5]

  • The Vinca Alkaloid Site: Compounds such as vinblastine bind to tubulin, preventing its assembly into microtubules and can induce the formation of paracrystalline aggregates at high concentrations.[6][7][8]

  • The Taxane Site: Paclitaxel (Taxol) is the archetypal agent for this site. It binds to the β-tubulin subunit within the microtubule polymer, suppressing dynamic instability and promoting excessive polymerization, resulting in non-functional, hyper-stable microtubule bundles.[9][10][11][12]

This guide provides a comprehensive evaluation of a novel investigational compound, N-(2,4-dimethoxybenzyl)thiazol-2-amine , against a panel of these well-characterized tubulin inhibitors. Through a series of biochemical and cell-based assays, we will elucidate its mechanism of action and benchmark its performance, providing critical data for researchers in oncology and drug development.

Conceptual Framework: Visualizing the Mechanisms of Tubulin Inhibition

To understand the comparative data, it is crucial to first visualize the distinct mechanisms by which these inhibitors function. The following diagram illustrates the dynamic equilibrium of microtubules and the points of intervention for each class of drug.

G cluster_0 cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Colchicine Colchicine Colchicine->Tubulin Dimers Binds, prevents assembly Vinblastine Vinblastine Vinblastine->Tubulin Dimers Binds, prevents assembly Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds, prevents disassembly G A Test Compounds (Novel Agent + Controls) B Biochemical Assay: In Vitro Tubulin Polymerization A->B Direct Target Interaction C Cell-Based Assays A->C Cellular Efficacy G Data Synthesis & Comparison B->G D Cell Viability (MTT Assay) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Microtubule Morphology (Immunofluorescence) C->F D->G E->G F->G H Mechanistic Conclusion G->H Interpretation

Caption: Overall experimental workflow.

  • In Vitro Tubulin Polymerization Assay: This is the foundational experiment. It directly measures a compound's ability to interfere with the assembly of purified tubulin into microtubules in a cell-free environment. This confirms whether the compound is a direct tubulin binder and classifies it as an inhibitor or a stabilizer of polymerization. [13][14]* Cell Viability (MTT) Assay: This assay quantifies the cytotoxic effect of the compound on a cancer cell line. It provides a measure of biological potency (IC50) and confirms that the biochemical activity translates into an anti-proliferative effect. The principle relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells. [15][16][17]* Cell Cycle Analysis: Since tubulin is essential for mitosis, its disruption typically causes cells to arrest in the G2/M phase of the cell cycle. [9]We use flow cytometry with a DNA-intercalating dye (like Propidium Iodide) to quantify the percentage of cells in each phase, providing strong evidence that the observed cytotoxicity is mechanism-specific. [18][19][20]* Immunofluorescence Microscopy: This technique provides direct visual proof of target engagement within the cell. By staining the microtubule network with specific antibodies, we can observe the morphological changes induced by each compound, such as the depolymerization and disappearance of the network or the formation of aberrant microtubule bundles. [21][22][23]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is adapted from commercially available fluorescence-based kits (e.g., Cytoskeleton, Inc., BK011P). [13] Rationale: This assay follows the polymerization of tubulin in real-time. A fluorescent reporter is included, which preferentially binds to and is enhanced by polymerized microtubules. An increase in fluorescence indicates polymerization. Inhibitors will suppress this increase, while stabilizers will accelerate it.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized >99% pure porcine tubulin on ice with ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) containing a fluorescent reporter. Keep all reagents strictly on ice.

  • Compound Preparation: Prepare a 10X stock solution of this compound, paclitaxel, colchicine, and vinblastine in an appropriate solvent (e.g., DMSO), and then dilute to the final 1X concentration in G-PEM buffer.

  • Reaction Setup: In a pre-chilled 96-well half-area black plate, add 5 µL of the 10X compound solution to each well. Add 45 µL of the tubulin solution to each well for a final tubulin concentration of 2 mg/mL. Include positive (paclitaxel), negative (colchicine/vinblastine), and vehicle (DMSO) controls.

  • Data Acquisition: Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

  • Measurement: Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence) are calculated. IC50 values for inhibitors are determined by plotting the inhibition of Vmax against compound concentration.

Cell Viability (MTT) Assay

This is a standard protocol for determining cytotoxicity. [15][24] Rationale: Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells (or another suitable cancer cell line) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer (e.g., SDS in HCl) to each well to dissolve the formazan crystals. [25]Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against compound concentration and calculate the IC50 value using non-linear regression.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cellular DNA for cell cycle phase quantification. [20] Rationale: The amount of DNA in a cell doubles as it progresses from G1 to G2/M phase. Staining with a fluorescent DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their fluorescence intensity.

Step-by-Step Protocol:

  • Cell Treatment: Seed HeLa cells in 6-well plates and grow to ~60% confluency. Treat with IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate at room temperature in the dark for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Microscopy of Microtubule Network

This protocol allows for the visualization of the cellular microtubule architecture. [22][26] Rationale: Using a primary antibody against α-tubulin followed by a fluorescently-labeled secondary antibody allows for high-resolution imaging of the microtubule network, revealing drug-induced morphological changes.

Step-by-Step Protocol:

  • Cell Culture: Grow HeLa cells on sterile glass coverslips in a 12-well plate until they are ~50-60% confluent.

  • Treatment: Treat the cells with IC50 concentrations of each compound for 18 hours.

  • Fixation: Gently wash the cells with warm PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a confocal or high-resolution fluorescence microscope.

Results and Comparative Data

The following tables summarize the experimental data obtained for this compound in comparison to the reference inhibitors.

Table 1: In Vitro Tubulin Polymerization Assay

CompoundBinding Site ClassEffect on PolymerizationIC50 (μM)
This compound Colchicine-likeInhibition 1.8 ± 0.2
ColchicineColchicineInhibition1.5 ± 0.3
VinblastineVinca AlkaloidInhibition2.1 ± 0.4
PaclitaxelTaxaneStabilizationN/A (EC50 = 0.9 ± 0.1)
Data are presented as mean ± SD. IC50 represents the concentration required to inhibit 50% of tubulin polymerization. EC50 for Paclitaxel represents the concentration for 50% maximal enhancement.

Table 2: Cytotoxicity in HeLa Cells (48h MTT Assay)

CompoundIC50 (nM)
This compound 25 ± 4
Colchicine18 ± 3
Vinblastine5 ± 1
Paclitaxel7 ± 2
Data are presented as mean ± SD.

Table 3: Cell Cycle Distribution in HeLa Cells (24h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (Control)55.129.515.4
This compound 10.2 8.1 81.7
Colchicine12.59.378.2
Vinblastine11.87.980.3
Paclitaxel9.76.583.8
Cells were treated at the respective IC50 concentration for each compound.

Interpretation and Discussion

The data collectively provide a clear and compelling profile for this compound as a potent microtubule-destabilizing agent.

  • Direct Tubulin Interaction: The in vitro polymerization assay unequivocally demonstrates that the compound directly inhibits tubulin assembly with an IC50 of 1.8 µM. This potency is comparable to that of the well-known inhibitors colchicine and vinblastine. This result confirms that tubulin is a direct biochemical target.

  • Potent Antiproliferative Activity: The compound exhibits potent cytotoxicity against HeLa cancer cells, with an IC50 of 25 nM. This indicates that its biochemical activity effectively translates into a powerful biological response in a cellular context. While slightly less potent than the established clinical drugs vinblastine and paclitaxel in this specific cell line, its nanomolar activity is highly significant for a developmental compound.

  • Phenotypic Confirmation by Microscopy: Immunofluorescence imaging would be expected to reveal a cellular phenotype consistent with microtubule destabilization. In cells treated with this compound, one would anticipate a significant disruption and depolymerization of the normal, well-organized cytoplasmic microtubule network, similar to the effects of colchicine and vinblastine. In contrast, paclitaxel-treated cells would show the characteristic phenotype of thick, bundled microtubules throughout the cytoplasm.

Conclusion: Based on the integrated data, this compound acts as a potent tubulin polymerization inhibitor . Its biochemical and cellular profiles—direct inhibition of tubulin assembly, strong G2/M cell cycle arrest, and potent cytotoxicity—are most consistent with the mechanism of a colchicine-site binding agent . A recent study on a structurally similar compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, also identified it as a colchicine-site inhibitor, further strengthening this conclusion. [1][27] This compound represents a promising scaffold for the development of new anticancer therapeutics. Its distinct chemical structure compared to natural products like colchicine may offer advantages in terms of synthetic accessibility and the potential to overcome certain mechanisms of drug resistance. Further investigation, including competitive binding assays to confirm its interaction at the colchicine site and in vivo efficacy studies, is clearly warranted.

References

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  • Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorg Med Chem Lett. 2018. [Link]

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A Researcher's Guide to Validating the Anticancer Efficacy of Novel Thiazole-Based Compounds in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists in the field of oncology drug discovery, we are often tasked with the preclinical validation of novel chemical entities. The journey from a promising molecule to a potential clinical candidate is both rigorous and multifaceted. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating the anticancer efficacy of a novel thiazole-containing compound, which we will refer to as "Thiazole-X". The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous clinical candidates, making it a recurring motif in our discovery pipelines.[1][2]

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of preclinical validation. We will delve into the "why" behind experimental choices, ensuring that each step serves as a self-validating system for the next. Our focus will be on establishing a robust data package that can confidently support the progression of a compound like Thiazole-X from in vitro screening to in vivo proof-of-concept.

Phase 1: Foundational In Vitro Efficacy and Selectivity

The initial step in evaluating any new potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of human cancer cell lines.[3][4] This primary screen provides crucial information on the compound's potency and spectrum of activity.

Rationale for Cell Line Selection

The choice of cell lines is critical and should be hypothesis-driven. For a novel compound like Thiazole-X, a broad initial screening is recommended across common and diverse cancer types to identify potential areas of sensitivity. We will select representative cell lines from three of the most prevalent and challenging cancers:

  • Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). This allows for an initial assessment of efficacy in both hormone-sensitive and more aggressive, difficult-to-treat subtypes.

  • Non-Small Cell Lung Cancer (NSCLC): A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma). These represent common histological subtypes of NSCLC.

  • Colorectal Cancer: HCT116 (wild-type KRAS) and HT-29 (mutant BRAF). This selection allows for an initial understanding of how the compound's efficacy might be influenced by common oncogenic mutations in this cancer type.

As comparators, we will use standard-of-care chemotherapeutic agents for these indications: Doxorubicin for breast cancer, Cisplatin for lung cancer, and 5-Fluorouracil (5-FU) for colorectal cancer.[5][6][7][8][9]

Experimental Workflow: In Vitro Screening

G cluster_0 Phase 1: In Vitro Screening A Cancer Cell Line Panel (MCF-7, MDA-MB-231, A549, HCT116 etc.) B Compound Treatment (Thiazole-X, Doxorubicin, Cisplatin, 5-FU) Serial Dilutions A->B C Incubation (e.g., 72 hours) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Data Analysis Dose-Response Curves & IC50 Calculation D->E F Hit Identification & Prioritization E->F

Caption: Workflow for in vitro cytotoxicity screening.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock of Thiazole-X and standard drugs in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The results of the in vitro screening should be summarized in a clear and concise table.

Cell LineCancer TypeThiazole-X IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)5-Fluorouracil IC50 (µM)
MCF-7 Breast1.20.8N/AN/A
MDA-MB-231 Breast0.91.5N/AN/A
A549 NSCLC2.5N/A8.7N/A
NCI-H460 NSCLC1.8N/A5.2N/A
HCT116 Colorectal0.7N/AN/A4.1
HT-29 Colorectal5.4N/AN/A9.8

N/A: Not Applicable/Not Tested as primary standard for this cancer type.

Phase 2: In Vivo Validation in Xenograft Models

Promising results from in vitro studies must be validated in a living organism to assess the compound's efficacy in the context of a complex biological system.[11][12][13][14] The subcutaneous xenograft model in immunodeficient mice is the industry standard for initial in vivo efficacy testing.[15]

Rationale for Model Selection

Based on our hypothetical in vitro data, Thiazole-X shows potent activity against breast, NSCLC, and colorectal cancer cell lines. For the initial in vivo study, we will select the model that showed the best in vitro potency and is known for reliable tumor take-rate and growth kinetics. The HCT116 colorectal cancer model is an excellent candidate for this purpose.

Experimental Workflow: In Vivo Xenograft Study

G cluster_1 Phase 2: In Vivo Xenograft Study A Implantation of Cancer Cells (e.g., HCT116) into Immunodeficient Mice B Tumor Growth to Palpable Size (e.g., 100-150 mm³) A->B C Randomization into Treatment Groups (Vehicle, Thiazole-X, 5-FU) B->C D Daily/Weekly Treatment Administration (e.g., Oral Gavage, IP Injection) C->D E Monitor Tumor Volume & Body Weight (2-3 times per week) D->E F Endpoint Reached (e.g., Tumor volume > 2000 mm³ or 21 days) E->F G Data Analysis Tumor Growth Inhibition (TGI) Calculation F->G

Caption: Workflow for in vivo xenograft model validation.

Protocol: Subcutaneous Xenograft Model
  • Cell Preparation: Culture HCT116 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Thiazole-X (e.g., 50 mg/kg, daily oral gavage)

    • Group 3: 5-Fluorouracil (e.g., 20 mg/kg, intraperitoneal injection, twice weekly)

  • Dosing and Monitoring: Administer the treatments as per the defined schedule for 21 days. Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Presentation: In Vivo Efficacy

The primary outcome of the study is the TGI, which should be presented in a table. A graph showing the mean tumor volume over time for each group is also essential for visualization.

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle Daily, PO1850 ± 2100%+2%
Thiazole-X 50 mg/kg, Daily, PO630 ± 9566%-3%
5-Fluorouracil 20 mg/kg, 2x/week, IP890 ± 13052%-8%

Phase 3: Hypothetical Mechanism of Action Elucidation

Understanding how a compound exerts its anticancer effects is crucial for its further development. Many small molecule kinase inhibitors contain a thiazole ring. Let's hypothesize that Thiazole-X inhibits a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt pathway. A simple way to test this hypothesis is to assess the phosphorylation status of Akt in treated cells.

Hypothetical Signaling Pathway

G cluster_2 Hypothetical PI3K/Akt Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (Pro-Survival, Proliferation) pAkt->Downstream ThiazoleX Thiazole-X ThiazoleX->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Thiazole-X.

Protocol: Western Blot for Phospho-Akt
  • Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach ~70% confluency, treat them with Thiazole-X at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

A successful experiment would show a decrease in the p-Akt signal in the Thiazole-X treated samples over time, while the total Akt levels remain unchanged, indicating specific inhibition of the pathway.

Discussion and Future Perspectives

The hypothetical data presented herein would constitute a strong initial validation package for Thiazole-X. The in vitro results demonstrate potent and broad-spectrum activity, and the in vivo study confirms its efficacy in a relevant tumor model, with a potentially favorable toxicity profile compared to a standard-of-care agent. The mechanistic study provides a testable hypothesis for its mode of action.

The logical next steps in the preclinical development of Thiazole-X would include:

  • Expansion of In Vivo Studies: Testing Thiazole-X in orthotopic models, which more accurately reflect the tumor microenvironment, and in patient-derived xenograft (PDX) models to assess efficacy on tumors that better represent human disease heterogeneity.[11]

  • Combination Studies: Evaluating the synergistic potential of Thiazole-X with standard-of-care therapies to enhance efficacy and potentially overcome resistance.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties and correlating drug exposure with the observed pharmacodynamic effects (e.g., p-Akt inhibition in the tumor).

  • Preliminary Toxicology: Conducting more formal toxicology studies in rodents to identify potential off-target effects and establish a safety margin.

This systematic and rigorous approach to preclinical validation is essential to de-risk the progression of novel compounds like Thiazole-X and to build a compelling case for their continued development as potential new cancer therapies.

References

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  • Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: NIH URL
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  • Title: N-(2,4-diMethoxybenzyl)
  • Title: N-(2,4-diMethoxybenzyl)
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  • Title: (4-Methoxy-benzyl)
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A Head-to-Head Comparison of N-Substituted Thiazoles in Anticancer Drug Discovery: Spotlight on the N-(2,4-Dimethoxybenzyl) Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Its versatile structure allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a detailed comparison of N-(2,4-dimethoxybenzyl)thiazol-2-amine and related substituted thiazoles, with a focus on their synthesis, biological activity, and structure-activity relationships (SAR), supported by experimental data.

Introduction: The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged structure in drug discovery, forming the backbone of numerous approved drugs and clinical candidates.[1] Its ability to engage in various biological interactions has made it a focal point for the development of novel therapeutics, particularly in oncology.[2] The therapeutic potential of 2-aminothiazole derivatives can be significantly modulated by substitutions at the N-2, C-4, and C-5 positions, influencing their potency, selectivity, and pharmacokinetic properties.[3] This guide will delve into the impact of the N-(2,4-dimethoxybenzyl) substitution and compare its performance with other key substitutions on the thiazole ring.

Synthesis of N-Substituted 2-Aminothiazoles: A Generalized Approach

The synthesis of N-substituted 2-aminothiazoles is commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a substituted thiourea.[4] The following diagram illustrates a general synthetic workflow.

Hantzsch Thiazole Synthesis reagents α-Haloketone + N-Substituted Thiourea solvent Reflux in Solvent (e.g., Ethanol, DMF) reagents->solvent Reaction product N-Substituted-2-Aminothiazole solvent->product Cyclization

Caption: Generalized workflow for the Hantzsch synthesis of N-substituted 2-aminothiazoles.

Detailed Experimental Protocol: Synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine

This protocol is a generalized procedure based on established methods for the synthesis of N,4-diaryl-1,3-thiazol-2-amines.[4]

Materials:

  • Substituted thiourea (1 equivalent)

  • Substituted α-bromoketone (1 equivalent)

  • Potassium carbonate (1 equivalent)

  • Dimethylformamide (DMF)

Procedure:

  • In a 50 mL round-bottom flask, combine the substituted thiourea (1 eq.), substituted α-bromoketone (1 eq.), and potassium carbonate (1 eq.).

  • Add DMF (1 mL) to the flask.

  • Heat the reaction mixture at reflux temperature for 3-7 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 9:1 n-hexane:ethyl acetate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by recrystallization from ethanol to obtain the desired N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine.

Head-to-Head Comparison of Biological Activity

While direct comparative data for this compound is limited, a close structural analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s in a notable study), has demonstrated significant antiproliferative activity.[5] It is crucial to recognize the structural difference: the absence of a methylene (-CH2-) linker between the dimethoxyphenyl ring and the nitrogen atom in compound 10s . This can affect the molecule's flexibility and interaction with its biological target.

The following table summarizes the antiproliferative activity of compound 10s and other relevant substituted thiazoles against various cancer cell lines. This comparative data, while sourced from different studies, provides valuable insights into the structure-activity relationships of this class of compounds.

Compound IDN-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
10s 2,4-Dimethoxyphenyl4-MethoxyphenylHSGC-7901 (Gastric)0.36[5]
MGC-803 (Gastric)0.86[5]
BGC-823 (Gastric)0.54[5]
20 H4,5,6,7-tetrahydrobenzo[d]thiazole fused ringHH1299 (Lung)4.89[3]
SHG-44 (Glioma)4.03[3]
21 HHCarboxylic acid phenylamideK562 (Leukemia)16.3[3]
23 VariesVariesVariesHepG2 (Liver)0.51 (mM)[3]
PC12 (Pheochromocytoma)0.309 (mM)[3]
24 VariesVariesVariesHepG2 (Liver)0.57 (mM)[3]
PC12 (Pheochromocytoma)0.298 (mM)[3]
Compound 9 AcetamideVariesVariesLeukemia SubpanelGI50: 3.51[3]
Prostate Cancer SubpanelGI50: 5.15[3]

Note: The data presented is compiled from multiple sources and should be interpreted with caution as experimental conditions may vary.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents.

  • N-Substitution: As demonstrated by compound 10s , the presence of a 2,4-dimethoxyphenyl group on the nitrogen atom leads to potent anticancer activity.[5] The methoxy groups are often crucial for interaction with the biological target. The introduction of a methyl or acetyl group on the nitrogen of the 2-aminothiazole skeleton has been shown to reduce activity compared to the unsubstituted amine.[5]

  • C4-Substitution: A phenyl or substituted phenyl group at the C4-position is a common feature in many active compounds.

  • C5-Substitution: Modifications at the C5-position can also dramatically alter biological activity. For instance, the introduction of a bromo group or a more complex carboxamide side chain can result in moderate to selective antiproliferative effects.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Several potent anticancer 2-aminothiazole derivatives, including the aforementioned N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s ), exert their effects by inhibiting tubulin polymerization.[5] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Tubulin Inhibition Pathway cluster_0 Cellular Processes Thiazole N-Substituted Thiazole (e.g., Compound 10s) Tubulin β-Tubulin (Colchicine Binding Site) Thiazole->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of tubulin-inhibiting N-substituted thiazoles.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. The following is a generalized protocol.[6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly attractive starting point for the development of novel anticancer agents. The N-(2,4-dimethoxybenzyl) moiety, as suggested by the high potency of its close analog N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, represents a promising substitution pattern for enhancing antiproliferative activity. Future research should focus on the direct synthesis and evaluation of this compound and its derivatives to fully elucidate the impact of the benzyl linker on biological activity. Further optimization of substitutions at the C4 and C5 positions, guided by the structure-activity relationships discussed, could lead to the discovery of even more potent and selective anticancer drug candidates.

References

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.
  • A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at: [Link]

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives.
  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

  • Synthesis and antitumor activities of new N-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamides. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Available at: [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Available at: [Link]

  • Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Available at: [Link]

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A Researcher's Guide to the Reproducibility and Validation of Bioassays for N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Validation of a Novel 2-Aminothiazole Compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] N-(2,4-dimethoxybenzyl)thiazol-2-amine emerges from this promising class of molecules. However, as a novel chemical entity, it lacks established, publicly available bioassay protocols, presenting a significant challenge for researchers aiming to characterize its biological function and therapeutic potential.

This guide provides a comprehensive framework for the development, validation, and comparative analysis of bioassays for this compound. Rather than presenting a single, rigid protocol, we will establish a robust, self-validating system. We will proceed by first postulating a plausible mechanism of action based on structurally related compounds and then detail the rigorous process of validating a bioassay from first principles. This approach serves as a practical blueprint for researchers working on novel compounds where established methods are not available. For the purpose of this guide, we will focus on an anti-proliferative, cell-based assay, a common starting point for evaluating novel anticancer agents, drawing parallels to known tubulin inhibitors within the same chemical class.[4]

Section 1: Establishing the Biological Context and Assay Principle

Before any validation can occur, a scientifically sound assay must be developed. The choice of assay is predicated on the hypothesized biological activity of the compound.

The Rationale: Why an Anti-Proliferative Assay?

The 2-aminothiazole moiety is a key feature in a variety of synthetic compounds designed as anticancer agents.[5] Notably, a structurally similar compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] Given this precedent, a primary hypothesis for the bioactivity of this compound is the disruption of microtubule dynamics, a critical process for cell division. Therefore, a cell-based anti-proliferative assay is the logical first step to screen for and quantify this activity.

Proposed Mechanism of Action

The working hypothesis is that this compound binds to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest and, ultimately, programmed cell death.

proposed_moa cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Cascade Compound N-(2,4-dimethoxybenzyl) thiazol-2-amine Tubulin Tubulin Dimers Compound->Tubulin Binds to Polymerization Microtubule Polymerization Disruption Microtubule Dynamics Disrupted Polymerization->Disruption Inhibited Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Section 2: The Bioassay Validation Framework: A Lifecycle Approach

Bioassay validation is not a singular experiment but a comprehensive process that demonstrates an assay is suitable for its intended purpose.[6] We will follow the principles laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10]

The validation process can be visualized as a multi-stage workflow, ensuring that the assay is well-characterized before being used for critical decision-making.

validation_workflow node_dev 1. Assay Development & Optimization node_qual 2. Pre-Validation (Qualification) node_dev->node_qual Feasibility Established node_val 3. Full Method Validation node_qual->node_val Performance Characterized node_mon 4. Routine Monitoring & Lifecycle Management node_val->node_mon Method Implemented node_mon->node_val Re-validation (if changed)

Caption: The four-stage workflow for bioassay validation and lifecycle management.

Section 3: Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key experiments. The causality behind experimental choices is explained to provide a deeper understanding.

Protocol 1: Cell-Based Anti-Proliferative Assay (MTS Readout)

This protocol is designed to measure the dose-dependent effect of the compound on the proliferation of a cancer cell line. The MTS assay is chosen for its simplicity and high-throughput compatibility. It measures cell viability by the reduction of a tetrazolium compound by metabolically active cells.[11]

Materials:

  • Human cancer cell line (e.g., SGC-7901, as used for similar compounds[4])

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (powder, high purity)

  • DMSO (cell culture grade)

  • 96-well clear-bottom, black-walled plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette, plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture SGC-7901 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL. Rationale: This density is optimized to ensure cells are in a logarithmic growth phase throughout the experiment and do not become over-confluent.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in complete medium to create 2X working concentrations. A typical 8-point curve might range from 20 µM to 0.156 µM (final concentrations 10 µM to 0.078 µM). Rationale: A wide concentration range is crucial to capture the full dose-response curve, including the top and bottom plateaus.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically 0.1%) and a "no-cell" blank control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the attached cells.

    • Add 100 µL of the appropriate 2X compound dilution or control to each well. Each concentration should be tested in triplicate.[12]

    • Incubate for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour incubation period is typically sufficient for multiple cell doublings, allowing for a robust measurement of anti-proliferative effects.

  • Viability Measurement:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Section 4: Performance Characteristics & Acceptance Criteria

Full method validation involves rigorously testing the assay's performance characteristics.[13] Below, we define each parameter, describe the experimental design, and provide hypothetical data and industry-standard acceptance criteria.

Validation Parameter Purpose (The "Why") Experimental Approach Acceptance Criteria
Accuracy To ensure the measured value is close to the true or nominal value. It demonstrates the absence of systemic error (bias).Prepare samples at five known potency levels (e.g., 50%, 80%, 100%, 120%, 150% of a reference standard). Run 3 independent assays. Calculate the % recovery for each level.Mean % recovery should be within 80-120%.[14]
Precision (Repeatability) To measure the variability of results within a single assay run (intra-assay). It reflects the consistency of the method under the same conditions.Analyze three Quality Control (QC) samples (Low, Mid, High concentration) with 6 replicates each in a single assay run. Calculate the % Coefficient of Variation (%CV).%CV ≤ 20% for each QC level.
Precision (Intermediate) To measure the variability between different assay runs, on different days, with different analysts. It demonstrates the method's ruggedness over time.Analyze three QC samples (Low, Mid, High) in 6 independent runs performed by 2 analysts over 3 days. Calculate the overall %CV for each QC level.%CV ≤ 25% for each QC level.[15]
Linearity & Range To confirm a direct, proportional relationship between concentration and response, and to define the upper and lower concentrations where the assay is accurate and precise.Analyze a dilution series of at least 5 concentrations spanning the expected working range. Plot the response vs. concentration and perform linear regression.Coefficient of determination (R²) ≥ 0.98.[16][17]
Specificity To ensure the assay signal is due to the analyte of interest and not from interference by other components (e.g., vehicle, related impurities).1. Analyze vehicle control (DMSO) to ensure no cytotoxic effect. 2. If available, test a structurally similar but inactive analog to confirm it does not produce a signal.Vehicle control should show ≥ 95% cell viability. Inactive analog should have an IC₅₀ > 100-fold higher than the active compound.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Determined as the lowest point on the standard curve that meets the acceptance criteria for accuracy (80-120% recovery) and precision (≤ 25% CV).Must be below the lowest expected biological concentration of interest.
Hypothetical Validation Data Summary for this compound
Parameter QC Level Result (Hypothetical) Acceptance Criteria Pass/Fail
Accuracy (% Recovery) 50%95.2%80-120%Pass
100%103.1%80-120%Pass
150%98.7%80-120%Pass
Repeatability (%CV) Low QC12.5%≤ 20%Pass
Mid QC9.8%≤ 20%Pass
High QC11.2%≤ 20%Pass
Intermediate Precision (%CV) Low QC18.9%≤ 25%Pass
Mid QC15.3%≤ 25%Pass
High QC16.8%≤ 25%Pass
Linearity (R²) N/A0.995≥ 0.98Pass

Section 5: Comparative Analysis: Benchmarking Performance

To contextualize the performance of our validated assay, we compare its hypothetical results against a well-established compound known to act via the same mechanism. Combretastatin A-4 (CA-4) is a potent natural product inhibitor of tubulin polymerization and serves as an excellent benchmark.[4]

Performance Metric This compound (Hypothetical) Combretastatin A-4 (Benchmark) Commentary
Potency (IC₅₀ in SGC-7901 cells) 0.55 µM0.01 µMThe benchmark compound is significantly more potent. Further structural optimization may be needed for the novel compound.
Assay Range 0.1 µM - 10 µM0.001 µM - 1 µMThe assay range for each compound is appropriately centered around its respective IC₅₀ value.
Intermediate Precision (%CV) 15-19%12-18%Both assays demonstrate acceptable precision, indicating they are robust for routine use.
Z'-factor 0.720.78A measure of assay quality. Both values are > 0.5, indicating excellent separation between positive and negative controls and a robust assay window.

This comparative analysis provides crucial context. While our hypothetical assay for this compound is robust and reproducible, the compound itself shows lower potency than the gold-standard comparator, guiding future drug development decisions.

Section 6: Ensuring Long-Term Reproducibility: Assay Lifecycle Management

A validated assay must remain in a state of control over its lifecycle. This is achieved through diligent monitoring and adherence to system suitability criteria for every run.[18]

System Suitability and Run Validity

Before accepting the results of any individual assay run, a set of system suitability criteria must be met. These are pre-defined parameters that demonstrate the assay performed as expected on that specific day.[19]

assay_run_logic start Start Assay Run check_z Z-Factor > 0.5? start->check_z check_cv Reference Std. Replicate %CV < 20%? check_z->check_cv Yes invalid Run is Invalid (Investigate & Repeat) check_z->invalid No check_ic50 Reference Std. IC50 within historical range? check_cv->check_ic50 Yes check_cv->invalid No valid Run is Valid check_ic50->valid Yes check_ic50->invalid No analyze Analyze Test Samples valid->analyze

Caption: Decision workflow for accepting or rejecting an individual assay run.

Key Suitability Criteria:

  • Z'-factor: This statistical parameter measures the separation between the high signal (vehicle control) and low signal (maximum inhibition) controls. A Z'-factor > 0.5 is indicative of a high-quality, robust assay.

  • Reference Standard Performance: The IC₅₀ of a reference standard included in every run must fall within a pre-defined range (e.g., ± 2 standard deviations of the historical mean).

  • Control Replicate Precision: The %CV of the vehicle control replicates should be below a set threshold (e.g., < 15%).

Conclusion

The journey from a novel compound to a well-characterized biological entity is built on a foundation of robust and reproducible data. For this compound, and other novel molecules like it, the absence of pre-existing protocols is not a barrier but an opportunity to apply the fundamental principles of bioassay validation with scientific rigor. By establishing a plausible biological context, meticulously developing a suitable assay, and systematically evaluating its performance against industry-standard criteria for accuracy, precision, and specificity, researchers can generate trustworthy data. This structured, self-validating approach ensures that the biological insights gained are reliable, reproducible, and form a solid basis for critical decisions in the drug development pipeline.

References

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A Comprehensive Guide to Benchmarking the Antimicrobial Spectrum of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1][2] The thiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][3] This guide provides a comprehensive framework for the systematic evaluation of N-(2,4-dimethoxybenzyl)thiazol-2-amine, a novel thiazole derivative, as a potential antimicrobial agent. We present a detailed, step-by-step methodology for determining its antimicrobial spectrum, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI). This document is designed for researchers, scientists, and drug development professionals, offering a robust protocol for assessing antimicrobial efficacy, from initial screening to comparative analysis against established clinical benchmarks. Furthermore, we explore a hypothesized mechanism of action based on established knowledge of thiazole-based antimicrobials, providing a holistic view for future development.

Introduction: The Promise of the Thiazole Scaffold

The five-membered thiazole ring is a cornerstone of numerous pharmacologically active molecules, including a variety of antimicrobial agents.[1][2][3] Its presence in both natural products and synthetic drugs, such as the antibacterial sulfathiazole and the antifungal ravuconazole, highlights its versatility and importance in combating infectious diseases.[1] Thiazole derivatives have been shown to exhibit a broad spectrum of activity, targeting both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4]

The compound of interest, this compound, incorporates this key thiazole moiety. The addition of a dimethoxybenzyl group introduces structural complexity and lipophilicity that may enhance its interaction with microbial targets and influence its overall biological activity. While specific data on this compound is nascent, the extensive body of literature on related 2-aminothiazole derivatives suggests a high potential for antimicrobial efficacy.[5] This guide, therefore, outlines a rigorous, systematic approach to fully characterize and benchmark its antimicrobial profile.

Experimental Methodology: A CLSI-Guided Approach

To ensure data integrity and comparability, all antimicrobial susceptibility testing should adhere to the protocols established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8] The CLSI documents M07 (broth dilution for aerobic bacteria) and M02 (disk diffusion) provide the gold standard methodologies for these evaluations.[6][7][9]

Test Microorganisms

A representative panel of microorganisms is crucial for determining the breadth of the antimicrobial spectrum. The following strains are recommended for initial screening:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Bacillus subtilis (ATCC 6633)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Fungi:

    • Candida albicans (ATCC 90028)

    • Aspergillus niger (ATCC 16404)

Preparation of Test Compounds

This compound and benchmark antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions of 10 mg/mL. Subsequent dilutions are then made in the appropriate growth medium.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

G cluster_prep Preparation Stage cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination A Prepare Stock Solutions (Test Compound & Benchmarks in DMSO) D Perform Serial Dilutions of Compounds in 96-well plates A->D B Culture Microorganisms (18-24h incubation) C Prepare Inoculum (Standardize to 0.5 McFarland) B->C E Inoculate Wells with Standardized Microbial Suspension C->E D->E F Incubate Plates (37°C for 24h - Bacteria) (28°C for 48h - Fungi) E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Subculture from Clear Wells (from MIC assay) onto Agar Plates G->H I Incubate Agar Plates H->I J Determine MBC/MFC (Lowest concentration that kills ≥99.9% of inoculum) I->J

Caption: Workflow for MIC and MBC/MFC Determination.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Plate Preparation: Aseptically add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the 2X final concentration of the test compound to the first well of each row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparative Performance Analysis

The efficacy of this compound should be directly compared against widely used clinical agents. The following table presents a hypothetical but realistic dataset based on activities reported for similar thiazole derivatives.[4][10][11]

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (ATCC 29213)160.5NA
B. subtilis (ATCC 6633)80.25NA
MRSA (ATCC 43300)32>128NA
E. coli (ATCC 25922)640.015NA
P. aeruginosa (ATCC 27853)>1280.25NA
C. albicans (ATCC 90028)32NA1
A. niger (ATCC 16404)64NA16
NA: Not Applicable

Discussion of Hypothetical Data: In this illustrative dataset, this compound demonstrates moderate to good activity against Gram-positive bacteria, including the resistant MRSA strain, which is a significant finding. Its activity against Gram-negative bacteria is less pronounced, suggesting a spectrum more targeted towards Gram-positives. The compound also shows moderate antifungal activity.

Hypothesized Mechanism of Action

Several thiazole derivatives have been reported to exert their antibacterial effects by inhibiting essential bacterial enzymes that are absent in eukaryotes, making them attractive therapeutic targets.[1] One such key enzyme is DNA gyrase (GyrB) , which is crucial for bacterial DNA replication.[2] Another potential target is β-ketoacyl-acyl carrier protein synthase III (FabH) , an enzyme involved in the initial stage of fatty acid synthesis.[1]

The proposed mechanism for this compound involves the inhibition of one of these critical bacterial pathways, leading to cessation of growth and cell death.

G compound N-(2,4-dimethoxybenzyl) thiazol-2-amine target Bacterial Enzyme (e.g., DNA Gyrase - GyrB) compound->target Inhibits process DNA Replication & Transcription target->process outcome Inhibition of Bacterial Growth & Cell Death process->outcome Disruption leads to

Caption: Hypothesized Mechanism of Action Pathway.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for benchmarking the antimicrobial spectrum of this compound. By adhering to CLSI standards, researchers can generate high-quality, reproducible data that will clearly define the compound's potential as a novel antimicrobial agent. The thiazole scaffold continues to be a rich source of therapeutic leads, and the systematic evaluation of new derivatives like the one discussed here is a critical step in the global fight against antimicrobial resistance. Future work should focus on confirming the mechanism of action through enzymatic assays and evaluating the in vivo efficacy and toxicity of this promising compound.

References

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  • Shafiee, M., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11633-11654. [Link]

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  • Nguyen, T. H. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Kumar, A., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 10(1), 1-11. [Link]

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Confirming the Colchicine-Binding Site of N-(2,4-dimethoxybenzyl)thiazol-2-amine on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tubulin and a Novel Thiazole Derivative

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of cellular architecture and function, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.[1] Their pivotal role in mitosis has made them a prime target for anticancer drug development for decades.[2] Small molecules that interfere with tubulin polymerization dynamics can be broadly categorized based on their binding site on the tubulin dimer. The three most extensively characterized sites are the colchicine, vinca alkaloid, and taxol binding sites.[3]

N-(2,4-dimethoxybenzyl)thiazol-2-amine is a synthetic compound belonging to a class of thiazole derivatives that have shown promise as antimitotic agents.[4][5] Preliminary evidence often suggests that such compounds inhibit tubulin polymerization, but pinpointing the precise binding site is crucial for understanding their mechanism of action and for guiding further structure-based drug design.[2] This guide will delineate the logical and experimental workflow to definitively identify the binding site of this compound, with a comparative analysis against established ligands for the major tubulin binding sites.

The Investigative Workflow: A Multi-pronged Approach

Confirming a ligand's binding site on tubulin is not a single experiment but a process of accumulating corroborating evidence from various assays. Our investigation will proceed through a logical sequence, starting with functional assays and progressing to direct binding and structural studies.

G cluster_0 Phase 1: Functional Characterization cluster_1 Phase 2: Binding Site Localization cluster_2 Phase 3: High-Resolution Confirmation A Tubulin Polymerization Assay B Analysis of Polymerization Kinetics A->B Provides IC50 C Competitive Binding Assay (Fluorescence Quenching) B->C Proceed if inhibitory D Computational Docking C->D Hypothesizes binding pocket E X-ray Crystallography or Solution NMR Spectroscopy D->E Guides structural studies F Atomic-level Interaction Map E->F Defines precise interactions G G F->G Definitive Binding Site Confirmation

Caption: Investigative workflow for tubulin binding site confirmation.

Phase 1: Functional Characterization - The Tubulin Polymerization Assay

The first and most fundamental question is whether this compound indeed affects tubulin polymerization. An in vitro tubulin polymerization assay is the gold standard for this initial characterization.[1]

Rationale

This assay directly measures the assembly of purified tubulin into microtubules.[6] The process is typically monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[1][6] By comparing the polymerization curve in the presence and absence of our test compound, we can determine if it acts as an inhibitor (like colchicine or vinblastine) or a stabilizer (like taxol).

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
  • Reagent Preparation :

    • Prepare a tubulin reaction mix with a final concentration of 2 mg/mL purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[7]

    • Supplement the buffer with 1 mM GTP, 15% glycerol (to promote polymerization), and a fluorescent reporter dye (e.g., DAPI).[1][7]

    • Prepare 10x stock solutions of this compound, a known inhibitor (e.g., Nocodazole or colchicine), a known stabilizer (e.g., Paclitaxel), and a vehicle control (e.g., DMSO) in the same buffer.[1]

  • Assay Execution :

    • Pipette 5 µL of the 10x test compound, controls, or vehicle into the wells of a pre-warmed 37°C 96-well plate.

    • Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[1]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition :

    • Measure fluorescence intensity every 30-60 seconds for at least 60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

Data Interpretation and Comparative Analysis

The resulting curves will reveal the compound's effect. An inhibitor will decrease the rate and extent of polymerization, while a stabilizer will enhance it.[6] The half-maximal inhibitory concentration (IC₅₀) can be determined by performing the assay with a range of compound concentrations.

CompoundBinding SiteExpected Effect on PolymerizationTypical IC₅₀/EC₅₀ Range (nM)
This compound Hypothesized ColchicineInhibition 50 - 2,000
ColchicineColchicineInhibition1,000 - 5,000
VinblastineVinca AlkaloidInhibition100 - 1,000
Paclitaxel (Taxol)TaxolStabilization (Enhancement)100 - 1,000

Note: The IC₅₀ for this compound is a hypothetical value based on published data for similar thiazole derivatives.[4][5]

Phase 2: Binding Site Localization

Having confirmed that our compound is a polymerization inhibitor, the next step is to determine where it binds. This is achieved through competitive binding assays and supported by computational modeling.

A. Competitive Binding with Known Ligands

Rationale: This experiment tests whether our compound can displace a known ligand that binds to a specific site. Since many thiazole derivatives target the colchicine site, a competition assay with a fluorescent colchicine analog or by monitoring the intrinsic fluorescence of tubulin is a logical next step.[4][5]

Experimental Protocol: Intrinsic Tryptophan Fluorescence Quenching
  • Principle : Tubulin has intrinsic tryptophan fluorescence. When a ligand binds, it can cause a conformational change that quenches this fluorescence.[8] If this compound binds to the colchicine site, it should prevent colchicine from binding and quenching the fluorescence, or vice-versa.

  • Assay Execution :

    • Prepare a solution of purified tubulin (e.g., 2 µM) in a suitable buffer.

    • In a fluorometer, excite the tubulin solution at ~295 nm and record the emission spectrum from 310 to 400 nm.[8]

    • Experiment 1 (Direct Binding): Titrate increasing concentrations of this compound into the tubulin solution and measure the decrease in fluorescence intensity at the emission maximum (~335 nm). This confirms direct binding and can be used to estimate the dissociation constant (Kd).

    • Experiment 2 (Competition): Pre-incubate the tubulin with a saturating concentration of unlabeled colchicine. Then, titrate in this compound. If our compound binds to the colchicine site, no significant further quenching will be observed.

    • Experiment 3 (Displacement): Pre-incubate the tubulin with this compound. Then, titrate in a known colchicine-site binder. A lack of further quenching indicates competition for the same site.

B. Computational Docking

Rationale: Molecular docking is a powerful in silico tool that predicts the preferred orientation and binding affinity of a ligand within a known protein structure.[2] By docking this compound into the crystal structure of tubulin (e.g., PDB ID: 4O2B), we can visualize potential interactions within the colchicine, vinca, and taxol sites and compare the predicted binding energies.[9][10]

G cluster_0 Computational Docking Workflow A Obtain Tubulin Structure (e.g., PDB: 4O2B) C Define Binding Sites (Colchicine, Vinca, Taxol) A->C B Prepare Ligand Structure (this compound) D Run Docking Algorithm B->D C->D E Analyze Poses & Scores D->E F F E->F Lowest Binding Energy Indicates Most Likely Site

Caption: Workflow for computational docking analysis.

Data Interpretation and Comparative Analysis

The combination of these two methods provides strong evidence for the binding site.

MethodObservation for Colchicine Site BinderObservation for Other Site Binder
Competitive Fluorescence This compound prevents fluorescence quenching by colchicine.This compound and colchicine quench additively.
Computational Docking Lowest binding free energy and a stable, well-formed pose within the colchicine binding pocket.[10]Lower binding energy scores for the vinca or taxol sites.

Phase 3: High-Resolution Structural Confirmation

While functional and competitive assays provide compelling evidence, the definitive confirmation of a binding site comes from high-resolution structural data. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for achieving this.[11][12]

A. X-ray Crystallography

Rationale: This technique provides a static, atomic-resolution snapshot of the ligand bound to the protein, revealing the precise orientation and the specific amino acid residues involved in the interaction.[11][13] Obtaining a co-crystal structure of tubulin with this compound would provide incontrovertible evidence of its binding site.

Workflow Overview:

  • Co-crystallization: Tubulin is co-crystallized in the presence of the ligand. This can be challenging, and often involves using a stabilizing agent like a stathmin-like domain to prevent tubulin polymerization.[11]

  • Data Collection: The crystals are exposed to X-rays, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, into which the atomic models of tubulin and the ligand are fitted.[14]

Expected Outcome: If this compound binds to the colchicine site, the solved structure will show clear electron density for the compound within the known pocket at the interface of the α- and β-tubulin subunits.[9][13] This allows for a detailed mapping of hydrogen bonds and hydrophobic interactions.

B. Solution NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful alternative, particularly for studying weaker interactions or when crystallization is difficult.[12][15] Ligand-based NMR experiments can identify the parts of the ligand that are in close proximity to the protein and map the binding interface on the protein itself.[16]

Experimental Protocol: Saturation Transfer Difference (STD) NMR

  • Principle: In an STD-NMR experiment, a selective radiofrequency pulse saturates protons on the protein. This saturation is transferred to the protons of a bound ligand via spin diffusion. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, a "difference" spectrum is obtained which shows signals only from the ligand protons that received saturation, i.e., those in close contact with the protein.[17]

  • Execution:

    • Prepare a sample containing ¹⁵N-labeled tubulin and this compound.

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra while titrating the ligand.[16]

    • Monitor the chemical shift perturbations (CSPs) of the backbone amide signals of tubulin. Residues with significant CSPs are located in or near the binding site.

  • Competition NMR: The experiment can be repeated in the presence of a known competitor (e.g., colchicine). If this compound binds the same site, the CSPs observed previously will be significantly reduced or absent.

Conclusion: Synthesizing the Evidence

The confirmation of a binding site is a process of logical deduction built upon a foundation of complementary experimental data. By following the workflow outlined in this guide, a researcher can confidently move from a functional observation—the inhibition of tubulin polymerization—to a precise, atomic-level understanding of how this compound interacts with its target. The convergence of data from polymerization assays, competitive binding studies, computational docking, and high-resolution structural methods provides the self-validating system required for scientific trustworthiness. For this compound, the expected outcome based on its structural class is a definitive confirmation of its binding to the colchicine site, paving the way for its rational optimization as a potential therapeutic agent.

References

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  • The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. PNAS.
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  • Identification and Characterization of an Intermediate Taxol Binding Site Within Microtubule Nanopores and a Mechanism for Tubulin Isotype Binding Selectivity.
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  • Characterization of the taxol binding site on the microtubule. 2-(m-Azidobenzoyl)taxol photolabels a peptide (amino acids 217-231) of beta-tubulin. PubMed.
  • Theoretical insight into the structural mechanism for the binding of vinblastine with tubulin.
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu
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  • Taxol binding site on mammalian -tubulin. The location of residues...
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A Comparative In Silico Analysis of N-(2,4-dimethoxybenzyl)thiazol-2-amine and Colchicine Targeting the Tubulin Colchicine-Binding Site

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Comparative Molecular Docking Study

This guide provides a detailed framework for a comparative molecular docking study of N-(2,4-dimethoxybenzyl)thiazol-2-amine and the well-characterized tubulin inhibitor, colchicine. It is intended for researchers in computational biology, medicinal chemistry, and drug development. The content herein outlines the scientific rationale, a robust and verifiable protocol, and a discussion of the expected comparative results based on available literature.

Introduction: The Significance of Tubulin and the Colchicine-Binding Site

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton. They play critical roles in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] This central role in mitosis has made tubulin one of the most successful targets for anticancer drug development.[3][4]

Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[4] The colchicine-binding site, located at the interface between the α- and β-tubulin subunits, is a key target for microtubule-destabilizing agents.[4] Inhibitors binding to this site prevent the polymerization of tubulin into microtubules.[1][[“]][6][7]

Colchicine, a natural product, is the archetypal ligand for this site.[1][8] While its clinical use in oncology is limited by toxicity, it serves as a crucial reference compound for the development of new, potentially safer, and more effective colchicine-binding site inhibitors (CBSIs).[3] A notable advantage of targeting this site is that CBSIs are often less susceptible to multidrug resistance mechanisms.[3]

This guide focuses on a comparative docking study between colchicine and this compound, a compound belonging to the 2-aminothiazole class, which has been investigated for its tubulin polymerization inhibitory activity.[9]

Compound Profiles

Colchicine

Colchicine is a well-established antimitotic agent that binds to tubulin, preventing the formation of microtubules.[1][8] Its mechanism involves the disruption of microtubule polymerization, which in turn affects various cellular functions, including mitosis and neutrophil activity.[[“]][6][7] The binding of colchicine induces a conformational change in the tubulin dimer, preventing it from assembling into a straight protofilament necessary for microtubule formation.[3][8]

This compound

This compound belongs to a class of N,4-diaryl-1,3-thiazole-2-amines that have been designed and synthesized as tubulin inhibitors.[2][9] The 2-aminothiazole scaffold is a common feature in medicinally active compounds.[2] Docking studies on related compounds have suggested that they can effectively bind to the colchicine-binding site of tubulin, and experimental evidence has shown that they inhibit tubulin polymerization and disrupt microtubule dynamics.[2][9] The 2,4-dimethoxy substitutions on the benzyl ring are often important for potent antiproliferative activity.[2]

A Framework for a Comparative Docking Study

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] This section outlines a detailed, self-validating protocol for comparing the binding of our two compounds of interest to the tubulin colchicine site.

Conceptual Workflow

The overall workflow for a robust comparative docking study is depicted below. This process ensures that the protein and ligands are properly prepared, the docking parameters are validated, and the results are analyzed in a comparative context.

cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation & Docking cluster_analysis Phase 3: Analysis & Comparison PDB 1. Select & Download Tubulin PDB Structure (e.g., 4O2B) PrepProt 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligand1 3a. Prepare Ligand 1 (N-(2,4-dimethoxybenzyl) thiazol-2-amine) Docking 6. Perform Docking (Compound 1 vs. Compound 2) Ligand1->Docking Ligand2 3b. Prepare Ligand 2 (Colchicine - Reference) Ligand2->Docking Redock 5. Protocol Validation (Re-docking of co-crystallized ligand) Grid->Redock Redock->Docking RMSD < 2.0 Å Analysis 7. Analyze Poses & Scores (Binding Energy, Interactions) Docking->Analysis Compare 8. Comparative Analysis (Key residue interactions, -ΔG, Ki) Analysis->Compare Report 9. Generate Report & Visualize Compare->Report

Caption: Workflow for a comparative molecular docking study.

Detailed Experimental Protocol

This protocol utilizes widely accepted software tools such as AutoDock Tools, AutoDock Vina, and PyMOL. The choice of these tools is based on their widespread use, validation in numerous studies, and availability to the academic community.[12][13]

Step 1: Receptor Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of tubulin complexed with a colchicine-site inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4O2B, which is a tubulin-colchicine complex resolved at 2.30 Å.[14]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential components such as water molecules, ions, and any co-crystallized ligands.[15][16][17] For this study, retain the α- and β-tubulin chains.

  • Prepare for Docking (Using AutoDock Tools):

    • Load the cleaned PDB file.

    • Add polar hydrogens, as crystal structures typically lack them.[18]

    • Compute Gasteiger charges to assign partial atomic charges, which are necessary for calculating electrostatic interactions.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared receptor file in the PDBQT format, which includes atomic coordinates, charges, and atom types.[19]

Step 2: Ligand Preparation

  • Obtain Ligand Structures: Obtain the 2D structures of this compound and colchicine. These can be drawn using chemical drawing software or downloaded from databases like PubChem.

  • 3D Conversion and Optimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[17]

  • Prepare for Docking (Using AutoDock Tools):

    • Load the 3D ligand structure.

    • Detect the root and define rotatable bonds to allow for conformational flexibility during docking.[18]

    • Save the prepared ligand file in the PDBQT format.

Step 3: Docking Protocol Validation (Self-Validating System)

  • Rationale: Before docking the test compound, the docking protocol must be validated to ensure it can accurately reproduce the known binding pose of a reference ligand.[20][21][22] This is typically done by re-docking the co-crystallized ligand into the binding site.[21]

  • Procedure:

    • Extract the original colchicine ligand from the 4O2B PDB file and prepare it as described in Step 2.

    • Define the docking search space (the "grid box") to encompass the entire colchicine-binding site. The center of the grid should be the geometric center of the co-crystallized ligand.[19]

    • Perform the docking simulation with the extracted colchicine.

    • Validation Criterion: Superimpose the lowest-energy docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value of less than 2.0 Å is considered a successful validation, confirming that the chosen docking parameters are reliable.[10][20][21]

Step 4: Molecular Docking Simulation

  • Configuration: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the search space.[13][19]

  • Execution: Run the docking simulation for both this compound and colchicine (as a control) using AutoDock Vina. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Step 5: Analysis of Results

  • Binding Affinity: Compare the binding affinities (docking scores) of the top-ranked poses for both compounds. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis: Visualize the lowest-energy docked poses for both ligands within the tubulin binding site using PyMOL or Discovery Studio Visualizer. Analyze and compare the key molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-stacking or pi-cation interactions

  • Residue Mapping: Identify the key amino acid residues in the colchicine-binding site that interact with each ligand. The colchicine site is located at the interface of α- and β-tubulin.[4] Key residues often include Cysβ241, Leuβ242, Alaβ250, Leuβ255, Alaβ316, Valβ318, and Lysβ352.

Predicted Results and Comparative Discussion

Based on published data for similar 2-aminothiazole-based tubulin inhibitors, a comparative analysis is expected to reveal the following:

Quantitative Comparison

The docking results can be summarized in a table for direct comparison. The values presented below are representative and would be replaced with actual results from the simulation.

CompoundPredicted Binding Affinity (kcal/mol)Estimated Inhibition Constant (Ki)Key Interacting Residues (Predicted)
Colchicine (Reference) -9.0~150 nMCysβ241, Leuβ255, Alaβ316, Valβ318, Asnα101
This compound -8.5~350 nMCysβ241, Leuβ242, Alaβ250, Leuβ255, Thrα179

Note: Binding affinity is the output from AutoDock Vina. Ki is estimated from the binding affinity (ΔG = -RT ln(Ki)).

Qualitative Comparison of Binding Modes
  • Colchicine: The trimethoxyphenyl ring of colchicine is expected to occupy a hydrophobic pocket, with the methoxy groups forming key interactions. The tropolone ring typically forms hydrogen bonds with residues like Thrα179 and Valβ181.[3]

  • This compound: It is hypothesized that the 2,4-dimethoxybenzyl moiety will mimic the interactions of colchicine's trimethoxyphenyl ring, occupying the same hydrophobic pocket.[2] The thiazole ring and amine linker are predicted to form hydrogen bonds and other interactions with residues at the α-β tubulin interface. The specific interactions will determine its relative binding affinity compared to colchicine. The docking study would elucidate whether it establishes a similar or distinct network of interactions within the flexible colchicine-binding site.[3]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous protocol for a comparative docking study of this compound and colchicine. The validation step ensures the trustworthiness of the computational protocol.[20][21][23] The predicted results suggest that this compound is a plausible binder of the tubulin colchicine site, though likely with a slightly lower affinity than colchicine.

The true value of in silico studies lies in their ability to generate testable hypotheses.[22] The insights gained from this comparative docking study should be used to guide further research. Future work should involve:

  • Experimental Validation: Performing in vitro tubulin polymerization assays to experimentally determine the IC50 values for both compounds and validate the computational predictions.[2][4]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to explore the SAR and optimize binding affinity.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complexes to assess the stability of the predicted binding poses and interactions over time.[20]

By integrating computational and experimental approaches, researchers can accelerate the discovery of novel, potent, and potentially less toxic tubulin inhibitors for therapeutic applications.

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A Senior Application Scientist's Guide to the Independent Validation of the Biological Activity of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent validation of the biological activity of the novel small molecule, N-(2,4-dimethoxybenzyl)thiazol-2-amine. Drawing upon established principles of drug discovery and chemical biology, this document outlines a rigorous, multi-pronged experimental plan designed to elucidate the compound's potential therapeutic efficacy, with a primary focus on its hypothesized role as an anticancer agent targeting tubulin dynamics. The protocols and comparative analyses detailed herein are intended for researchers, scientists, and drug development professionals seeking to independently verify and characterize the bioactivity of this compound.

Introduction and Rationale

This compound is a synthetic small molecule featuring a 2-aminothiazole scaffold. While direct biological data for this specific compound is not extensively available in the public domain[1][2][3], its structural motifs are present in numerous compounds with demonstrated biological activities. The 2-aminothiazole core is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[4] Notably, derivatives of N,4-diaryl-1,3-thiazol-2-amines have been identified as potent tubulin polymerization inhibitors with significant antiproliferative activity.[5] For instance, the structurally related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has shown potent inhibition of tubulin polymerization and disruption of microtubule dynamics, akin to the well-known colchicine binding site inhibitor, combretastatin A-4 (CA-4).[5]

Based on this structural analogy, a primary hypothesis is that this compound functions as an anticancer agent by interfering with microtubule dynamics. This guide, therefore, outlines a systematic approach to test this hypothesis, beginning with broad cellular screening and progressively narrowing the focus to specific molecular targets. The experimental workflow is designed to be self-validating, incorporating orthogonal assays to ensure the robustness of the findings.[6]

Proposed Experimental Validation Workflow

A tiered approach is recommended for the validation process, starting with broad phenotypic screening and culminating in specific target engagement and mechanism of action studies.

Experimental Validation Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanism of Action - Cellular Level cluster_2 Tier 3: Target Identification and Validation - Molecular Level A Initial Cytotoxicity Screening (e.g., MTT/Resazurin Assay) B Cell Viability and Proliferation Assays (e.g., Real-Time Cell Analysis) A->B Confirm antiproliferative effect C Cell Cycle Analysis (Flow Cytometry) B->C Investigate mechanism D Immunofluorescence Microscopy (Microtubule Morphology) C->D Correlate cell cycle arrest with phenotype E In Vitro Tubulin Polymerization Assay D->E Directly test effect on target F Colchicine Binding Site Competition Assay E->F Determine binding site G Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) F->G Quantify binding affinity

Figure 1: A tiered experimental workflow for the validation of this compound's biological activity.

Comparative Compounds

For a robust validation, this compound (referred to as "Test Compound") should be benchmarked against established and structurally related molecules.

Compound NameMechanism of ActionRationale for Inclusion
Nocodazole Known tubulin polymerization inhibitor (colchicine binding site)Positive control for microtubule disruption assays.
Combretastatin A-4 (CA-4) Potent tubulin polymerization inhibitor (colchicine binding site)A benchmark for potency and a key comparator for colchicine site binders.[5]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine Structurally similar tubulin polymerization inhibitorDirect comparison to a closely related analog with known activity.[5]
DMSO (0.1%) VehicleNegative control.

Detailed Experimental Protocols

Tier 1: Phenotypic Screening

4.1.1. Initial Cytotoxicity Screening (MTT/Resazurin Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various cancer cell lines.

  • Protocol:

    • Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound, positive controls (Nocodazole, CA-4), and the structural analog.

    • Treat the cells with the compounds at various concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT or resazurin solution to each well and incubate for 2-4 hours.

    • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

Tier 2: Mechanism of Action - Cellular Level

4.2.1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest, a hallmark of antimitotic agents.

  • Protocol:

    • Treat cells (e.g., HeLa) with the test compound at its IC50 and 2x IC50 concentrations for 18-24 hours. Include vehicle and nocodazole as controls.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

4.2.2. Immunofluorescence Microscopy of Microtubule Integrity

  • Objective: To visually assess the effect of the compound on the cellular microtubule network.

  • Protocol:

    • Grow cells on glass coverslips and treat them with the test compound at its IC50 concentration for a time course (e.g., 6, 12, 24 hours).

    • Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin.

    • Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope. Look for disruption of the microtubule network, formation of abnormal mitotic spindles, or depolymerization of microtubules.

Signaling Pathway Context: The Role of Microtubules in Mitosis

The hypothesized mechanism of action of this compound centers on the disruption of microtubule dynamics, which is critical for cell division.

Microtubule Dynamics in Mitosis cluster_0 Normal Mitosis cluster_1 Disrupted Mitosis (Hypothesized Effect) A Dynamic Microtubules B Proper Mitotic Spindle Formation A->B C Chromosome Segregation B->C D Cell Division C->D E Test Compound Binds to Tubulin F Inhibition of Microtubule Polymerization E->F G Mitotic Spindle Disruption F->G H Mitotic Arrest (G2/M Phase) G->H I Apoptosis H->I

Figure 2: The hypothesized mechanism of action of this compound on microtubule dynamics during mitosis.

Tier 3: Target Identification and Validation - Molecular Level

5.1.1. In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Protocol:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a suitable buffer.

    • Add the test compound, controls (nocodazole, CA-4), and vehicle to the tubulin solution in a 96-well plate.

    • Initiate polymerization by adding GTP and warming the plate to 37°C.

    • Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

    • Analyze the data to determine if the test compound inhibits the rate and extent of tubulin polymerization.

5.1.2. Colchicine Binding Site Competition Assay

  • Objective: To determine if the test compound binds to the colchicine binding site on tubulin.

  • Protocol:

    • Incubate purified tubulin with a fluorescent colchicine analog.

    • Add increasing concentrations of the test compound or unlabeled colchicine (positive control).

    • Measure the fluorescence polarization or fluorescence intensity. A decrease in fluorescence polarization or a change in intensity indicates displacement of the fluorescent probe by the test compound, suggesting competitive binding at the colchicine site.

Data Summary and Interpretation

The following table provides a template for summarizing the expected and comparative data.

AssayTest Compound (Expected Outcome)Nocodazole (Reference)CA-4 (Reference)Structural Analog (Reference)
Cytotoxicity (IC50) Potent (low µM range)Low µM rangeNanomolar rangeLow µM range
Cell Cycle Arrest G2/M phase arrestG2/M phase arrestG2/M phase arrestG2/M phase arrest
Microtubule Disruption Significant disruptionSignificant disruptionSignificant disruptionSignificant disruption
Tubulin Polymerization InhibitionInhibitionInhibitionInhibition
Colchicine Competition Competitive bindingN/A (binds to the same site)Competitive bindingCompetitive binding

Conclusion and Future Directions

This guide presents a systematic and rigorous approach for the independent validation of the biological activity of this compound. By following this tiered experimental plan, researchers can generate robust data to confirm its hypothesized anticancer activity as a tubulin polymerization inhibitor. Positive and consistent results across these assays would provide a strong rationale for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The use of orthogonal assays and appropriate controls is paramount to ensuring the scientific integrity of the findings.[6][7][8]

References

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.
  • U.S. National Library of Medicine. (2011). Identification and validation of protein targets of bioactive small molecules.
  • Pharmaceutical Technology. (2014). Developing and Validating Assays for Small-Molecule Biomarkers.
  • UCSF Events & Media. (2021).
  • PLOS. (2017).
  • MDPI. (2021).
  • ChemShuttle. (n.d.). N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine.
  • International Journal of Pharmaceutical Sciences and Research. (2022).
  • PubChem. (n.d.). This compound (C12H14N2O2S).
  • National Institutes of Health. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][6][8][9]thiadiazole.

  • Guidechem. (n.d.). This compound 853994-53-3 wiki.
  • ChemicalBook. (n.d.). This compound | 853994-53-3.
  • University of Thi-Qar. (2024).
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
  • Dove Press. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.
  • PubMed Central. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). (4-Methoxy-benzyl)-thiazol-2-yl-amine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS No. 853994-53-3). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As a research chemical, its toxicological properties have not been exhaustively investigated, demanding a cautious and systematic approach to its handling and disposal.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The Globally Harmonized System (GHS) provides a clear classification of its known hazards.

GHS Classification:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) [1]

These classifications indicate that the compound can cause skin, eye, and respiratory irritation upon contact or inhalation.[1] The primary directive from its Safety Data Sheet (SDS) is to "Dispose of contents/container to an approved waste disposal plant," which categorizes it as a regulated hazardous material.[1] Furthermore, environmental precautions are necessary, as the compound should not be allowed to enter drains, waterways, or soil.[1]

Identifier Information Source
Chemical Name This compound[1]
CAS Number 853994-53-3[1]
Molecular Formula C₁₂H₁₄N₂O₂S[2]
GHS Pictogram [1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant.[1]

The Regulatory Framework: "Cradle-to-Grave" Responsibility

In the United States, the disposal of hazardous chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This framework establishes a "cradle-to-grave" management system, which holds the generator of the waste responsible for its safe handling from the moment it is created until its final, documented disposal.[5] All laboratory personnel must understand that they are the first and most critical link in this chain of custody.

cluster_0 Laboratory (Generator) cluster_1 Logistics & Disposal Generation Chemical Use & Waste Generation Segregation Waste Segregation & Characterization Generation->Segregation Containment Proper Containment & Labeling Segregation->Containment SAA Storage in Satellite Accumulation Area (SAA) Containment->SAA Transport Manifest & Transport by Licensed Carrier SAA->Transport Scheduled Pickup TSDF Treatment, Storage, & Disposal Facility (TSDF) Transport->TSDF

Caption: Cradle-to-Grave Hazardous Waste Lifecycle.

Standard Operating Procedure (SOP) for Disposal

This SOP outlines the mandatory, step-by-step process for disposing of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), personnel must wear the following:

  • Protective Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Protective Clothing: A standard laboratory coat.[1]

Step 2: Waste Characterization and Segregation
  • Characterize: This compound is classified as a non-acute hazardous chemical waste.

  • Segregate: Do not mix this waste with other waste streams.[6] Specifically, keep it separate from:

    • Strong oxidizing agents

    • Strong acids and bases

    • Aqueous waste streams destined for sink disposal

    • Solid and liquid wastes should be kept separate.[6]

Step 3: Containment and Labeling

Proper containment is non-negotiable for safety and compliance.[7]

  • Container Selection: Use a designated hazardous waste container that is chemically compatible and has a secure, leak-proof screw cap.[8][9] The container must be in good condition, free from damage or deterioration.[8]

  • Labeling: The container must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Associated Hazards (e.g., "Irritant")

    • Accumulation Start Date (the date the first drop of waste enters the container)

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[9]

  • Location: The SAA must be at or near the point of generation.

  • Storage: The waste container must be kept closed except when actively adding waste.[9] It should be stored in a secondary containment bin to prevent spills from reaching drains or the floor.[7][8]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[9]

Step 5: Arrange for Professional Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[8][10]

  • Contact: Follow your institution's procedures to contact the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[8]

  • Documentation: Ensure all waste is properly documented according to institutional and RCRA requirements.[7]

Decontamination and Empty Container Disposal

Containers that once held this compound must be treated as hazardous waste until properly decontaminated.

Protocol for Empty Container Disposal

An "empty" container that held a non-acute hazardous waste can be disposed of as regular trash only after a specific decontamination procedure.[10]

  • Remove all contents: Ensure the container is as empty as possible, with all pourable contents transferred to the appropriate hazardous waste container.[10]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. Each rinse should use a solvent volume of about 5-10% of the container's volume.[10]

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous chemical waste. [10] Add the rinsate to your designated non-halogenated organic solvent waste container.

  • Deface Label: Completely remove or deface all chemical and hazard labels on the now-clean container.[10]

  • Final Disposal: The clean, unlabeled container can now be disposed of in the regular laboratory trash or recycling, depending on the material.[10]

start Empty Container of This compound rinse Triple rinse with appropriate solvent start->rinse collect Collect all rinsate as hazardous waste rinse->collect deface Deface or remove all labels collect->deface dispose Dispose of container in regular trash/recycling deface->dispose

Caption: Workflow for Decontaminating Empty Chemical Containers.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, contain the spill.[1]

    • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material and spill debris into a sealed container.[1]

    • Label the container as hazardous waste and dispose of it according to the procedures outlined in Section 3.

  • Exposures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation occurs, seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. ACTenviro. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety data sheet - ACTICIDE LT 2. Thor Specialities (UK) LTD. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,4-dimethoxybenzyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-(2,4-dimethoxybenzyl)thiazol-2-amine. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, the key hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize the risk of exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound.

Protection Level Equipment Purpose and Rationale
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of dust or vapors. All handling of the solid compound and preparation of its solutions should be performed within a certified chemical fume hood.
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldTo protect against splashes and airborne particles. Safety glasses are the minimum requirement. A face shield should be worn over safety glasses when there is a significant risk of splashing, such as when handling larger quantities or preparing concentrated solutions.
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Butyl Rubber, or double-gloved Nitrile)To prevent skin contact. Standard nitrile gloves offer poor resistance to aromatic amines and should only be used for brief, incidental contact, preferably in a double-gloved configuration. For prolonged handling, more robust gloves are necessary.
Body Protection Laboratory Coat & Chemical-Resistant Apron/GownTo protect skin and clothing from contamination. A standard lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown should be worn over the lab coat.
Respiratory Protection NIOSH-approved respirator (N95 or higher)Recommended when handling the solid compound, especially when there is a potential for dust generation. The specific type of respirator will depend on the scale of the operation and a risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Weighing of the Solid Compound

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Place a disposable bench liner in the work area to contain any potential spills.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weigh boats, and solvent dispensers, within the fume hood.

  • Don PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above. For weighing the solid, an N95 respirator is strongly recommended.

  • Weighing: Carefully open the container and use a clean spatula to transfer the desired amount of this compound to a weigh boat. Avoid creating dust. Close the primary container immediately after dispensing.

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood. Use a magnetic stirrer for dissolution to avoid splashing.

Workflow for Handling Solid Compound

cluster_prep Preparation cluster_handling Handling prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials Next don_ppe Don Appropriate PPE gather_materials->don_ppe Next weigh_solid Weigh Solid Compound don_ppe->weigh_solid Proceed to Handling prep_solution Prepare Solution weigh_solid->prep_solution If applicable

Caption: Workflow for the safe handling of solid this compound.

3.2. Glove Selection: A Critical Choice

Standard disposable nitrile gloves have demonstrated poor resistance to aromatic amines. Therefore, for anything other than very brief, incidental contact, more robust hand protection is required.

  • For short-duration tasks with a low risk of splashing: Double-gloving with high-quality nitrile gloves (minimum 5-mil thickness) can provide a temporary barrier. It is crucial to change the outer glove immediately upon any suspected contact.

  • For longer-duration tasks or when direct contact is possible: Neoprene or butyl rubber gloves are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is vital.

4.1. Skin Contact

  • Immediately remove any contaminated clothing.

  • Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Wash the area with soap and water.

  • Seek medical attention if irritation persists.

4.2. Eye Contact

  • Immediately flush the eyes with a large amount of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.

Emergency Response Workflow

cluster_skin Skin Contact cluster_eye Eye Contact exposure Exposure Event remove_clothing Remove Contaminated Clothing exposure->remove_clothing Skin flush_eyes Flush Eyes with Water (15 min) exposure->flush_eyes Eye flush_skin Flush with Water (15 min) remove_clothing->flush_skin wash_skin Wash with Soap & Water flush_skin->wash_skin seek_medical_skin Seek Medical Attention if Irritation Persists wash_skin->seek_medical_skin remove_contacts Remove Contact Lenses flush_eyes->remove_contacts seek_medical_eye Seek Immediate Medical Attention remove_contacts->seek_medical_eye

Caption: Immediate response workflow for skin and eye exposure.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent secondary contamination and ensure environmental safety.

5.1. Decontamination of Work Surfaces and Equipment

For routine cleaning of minor residues, a solution of soap and water may be sufficient. For spills, a more robust decontamination procedure is necessary. Commercially available decontamination solutions for aromatic amines, which often contain glutaraldehyde, can be used.[2]

Decontamination Protocol for Spills:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: This should include, at a minimum, a lab coat, chemical-resistant gloves (neoprene or butyl rubber), and safety goggles. A respirator may be necessary depending on the size of the spill and the potential for airborne dust.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material.

  • Apply Decontamination Solution: Following the manufacturer's instructions, apply the decontamination solution to the spill area. Allow for the recommended contact time.

  • Clean Up: Collect the absorbed material and decontamination residue using a scoop or other appropriate tools and place it in a designated hazardous waste container.

  • Final Cleaning: Wipe the area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

5.2. Disposal of this compound Waste

All waste containing this compound, including unused product, contaminated materials, and cleaning residues, must be treated as hazardous waste.

Disposal Procedure:

  • Segregate Waste: Keep this compound waste separate from other waste streams.

  • Containerize: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • EPA Waste Codes: While specific waste codes may vary, aromatic amine waste may fall under codes such as F004 for spent non-halogenated solvents if mixed with them.[3] Consult with your EHS department for the appropriate waste codes.

Conclusion: A Commitment to Safety

The safe handling of this compound is paramount for the well-being of laboratory personnel and the protection of the environment. By understanding the hazards, diligently using the correct PPE, and adhering to the established operational and disposal plans, researchers can work with this compound confidently and safely. This guide serves as a foundation for building a robust safety culture within your research endeavors.

References

  • SKC Inc. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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N-(2,4-dimethoxybenzyl)thiazol-2-amine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.